Product packaging for 9-cis-Retinol-d5(Cat. No.:)

9-cis-Retinol-d5

Cat. No.: B1162608
M. Wt: 291.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-WNYSYRLOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-cis-Retinol-d5, also known as this compound, is a useful research compound. Its molecular formula is C20H30O and its molecular weight is 291.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B1162608 9-cis-Retinol-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O

Molecular Weight

291.5 g/mol

IUPAC Name

(2E,4E,6Z,8E)-6,8-dideuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+/i1D3,8D,11D

InChI Key

FPIPGXGPPPQFEQ-WNYSYRLOSA-N

Synonyms

9-cis-Retinol-d5;  9-cis-Vitamin A Alcohol-d5; 

Origin of Product

United States

Foundational & Exploratory

The Role of 9-cis-Retinol-d5 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 9-cis-Retinol-d5 is a deuterated, stable isotope-labeled form of 9-cis-retinol (B22316), an isomer of vitamin A. Its principal and indispensable role in metabolic research is to serve as a high-fidelity internal standard for the precise quantification of endogenous 9-cis-retinol and its metabolites in complex biological matrices. By leveraging techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately trace metabolic pathways, determine compound concentrations, and assess the kinetics of retinoid metabolism. This guide details the metabolic significance of 9-cis-retinol, the critical function of its deuterated analog in quantitative analysis, and provides detailed experimental protocols for its application.

Introduction: The Metabolic Significance of 9-cis-Retinol

9-cis-retinol is a geometric isomer of retinol (B82714) (Vitamin A) and a crucial precursor in the biosynthesis of 9-cis-retinoic acid (9-cis-RA).[1][2] This metabolic conversion is a two-step oxidation process catalyzed by specific enzymes. First, 9-cis-retinol is oxidized to 9-cis-retinal (B17824) by a cis-retinol dehydrogenase (cRDH).[3][4] Subsequently, 9-cis-retinal is further oxidized to form 9-cis-RA.[4]

The biological importance of this pathway lies in the function of 9-cis-RA as a potent signaling molecule. It is a high-affinity ligand for the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a pivotal role in regulating gene transcription involved in cellular growth, differentiation, and apoptosis. Understanding the flux through this metabolic pathway is therefore essential for research in oncology, developmental biology, and metabolic disorders.

cluster_pathway Biosynthesis of 9-cis-Retinoic Acid R_in 9-cis-Retinol Ral 9-cis-Retinal R_in->Ral Oxidation (cRDH) RA 9-cis-Retinoic Acid Ral->RA Oxidation (RALDH) RXR Retinoid X Receptor (RXR) RA->RXR Ligand Binding Gene Gene Transcription RXR->Gene Regulation

Caption: Metabolic pathway of 9-cis-Retinol to 9-cis-Retinoic Acid.

The Core Role of this compound: A High-Fidelity Internal Standard

In metabolic research, accurately quantifying endogenous levels of small molecules like 9-cis-retinol is challenging due to their low concentrations and the complexity of biological samples. Analyte loss during sample preparation and variations in instrument response (ion suppression or enhancement) can lead to significant quantification errors.

This compound is designed to overcome these challenges. It is chemically identical to the endogenous analyte but has a higher mass due to the replacement of five hydrogen atoms with deuterium. This key difference allows it to be distinguished by a mass spectrometer. Its primary role is as an internal standard in stable isotope dilution assays.

The core principle is that a known quantity of this compound is spiked into a biological sample at the very beginning of the experimental workflow. Because the deuterated standard has virtually identical physicochemical properties to the endogenous (light) compound, it experiences the same extraction inefficiencies, matrix effects, and ionization variability. By measuring the ratio of the light analyte to the heavy standard in the final mass spectrometry analysis, the initial concentration of the endogenous 9-cis-retinol can be calculated with high precision and accuracy.

Caption: The principle of using a heavy internal standard for quantification.

Experimental Protocol: Quantification of 9-cis-Retinol via LC-MS/MS

This section provides a representative protocol for the quantification of 9-cis-retinol in human plasma using this compound as an internal standard. This method is adapted from established protocols for other retinoids.

3.1 Materials and Reagents

  • 9-cis-Retinol analytical standard

  • This compound internal standard

  • LC-MS grade Acetonitrile, Methanol, Hexane (B92381), Ethyl Acetate

  • Human plasma (K2-EDTA)

  • 1.5 mL amber microcentrifuge tubes

  • Calibrated pipettes

  • Centrifuge capable of 10,000 x g and 4°C

  • LC-MS/MS system

3.2 Preparation of Standards

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 9-cis-Retinol and this compound in methanol. Store in amber vials at -80°C.

  • Working Solutions:

    • Prepare a series of 9-cis-Retinol working solutions by serial dilution of the stock solution to create calibration standards (e.g., ranging from 1 ng/mL to 500 ng/mL).

    • Prepare an internal standard (IS) working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3.3 Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL amber tube, add 200 µL of plasma.

  • Spike the sample by adding 10 µL of the 100 ng/mL IS working solution (this compound). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new amber tube. Add 300 µL of hexane and 300 µL of ethyl acetate.

  • Vortex for 1 minute, then allow phases to separate for 20 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water) for LC-MS/MS analysis.

cluster_workflow Quantitative Analysis Workflow Start Plasma Sample (200 µL) Spike Spike with This compound (Internal Standard) Start->Spike Precip Protein Precipitation (Methanol) Spike->Precip Extract Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Precip->Extract Dry Evaporate to Dryness Extract->Dry Recon Reconstitute Dry->Recon Inject Inject into LC-MS/MS Recon->Inject Data Data Analysis: Calculate Analyte/IS Ratio Inject->Data

Caption: Experimental workflow for sample preparation and analysis.

Data Presentation and Quantitative Parameters

The success of the LC-MS/MS method relies on optimizing the instrument to specifically detect the parent (precursor) ions of 9-cis-retinol and this compound and their unique product ions following fragmentation. This is typically done in Multiple Reaction Monitoring (MRM) mode.

Table 1: Representative LC-MS/MS Parameters for Quantification

Parameter 9-cis-Retinol (Analyte) This compound (Internal Standard) Notes
Chemical Formula C₂₀H₃₀O C₂₀H₂₅D₅O Deuterium labeling increases the mass.
Molecular Weight ~286.45 g/mol ~291.48 g/mol The mass difference is key for MS detection.
Precursor Ion (m/z) [M+H]⁺ ≈ 269.2 [M+H]⁺ ≈ 274.2 Represents the protonated molecule after water loss.
Product Ion (m/z) ~93.1 ~93.1 A common, stable fragment ion.
Dwell Time 100 ms 100 ms Time spent monitoring each transition.
Collision Energy Optimized (e.g., 15-25 eV) Optimized (e.g., 15-25 eV) Energy used to fragment the precursor ion.
Retention Time ~4.5 min ~4.5 min Should be identical due to similar chemistry.

Note: Exact m/z values and instrument parameters must be empirically optimized on the specific mass spectrometer being used.

Table 2: Example Calibration Curve Data

Standard Conc. (ng/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
1 2,150 205,400 0.0105
5 10,800 204,950 0.0527
25 55,200 206,100 0.2678
100 218,500 205,800 1.0617
500 1,095,000 204,500 5.3545

A linear regression of the Area Ratio vs. Standard Concentration yields the calibration curve (R² > 0.99) used to quantify unknown samples.

Conclusion

This compound is a vital tool in modern metabolic research, enabling the accurate and precise quantification of its endogenous counterpart. Its role as an internal standard in mass spectrometry-based methods is fundamental to overcoming the analytical challenges posed by complex biological systems. By allowing researchers to reliably measure 9-cis-retinol concentrations, this compound facilitates a deeper understanding of the retinoid metabolic network and its impact on health and disease, thereby supporting drug development and clinical research.

References

The Use of 9-cis-Retinol-d5 as a Tracer for In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 9-cis-Retinol-d5 as a stable isotope tracer for in vivo research. Deuterium-labeled retinoids are invaluable tools for elucidating the complex metabolic pathways, pharmacokinetics, and cellular transport of vitamin A and its derivatives.[1][2] this compound, as a precursor to the potent signaling molecule 9-cis-retinoic acid, offers a specific means to trace the in vivo fate of this particular retinoid isomer.

Introduction to 9-cis-Retinol (B22316) and its Significance

9-cis-retinol is a geometric isomer of retinol (B82714) (vitamin A) and a precursor to 9-cis-retinoic acid.[3][4] 9-cis-retinoic acid is a high-affinity ligand for both the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), giving it a unique and broad range of biological activities.[5] These nuclear receptors form heterodimers and homodimers that regulate the transcription of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis. Given its potent biological effects, understanding the in vivo metabolism and distribution of 9-cis-retinol is of significant interest in various fields, including oncology, developmental biology, and neurology.

Stable isotope-labeled tracers, such as this compound, are essential for these investigations as they allow for the differentiation of the administered tracer from endogenous retinoids. This enables precise tracking and quantification of the tracer and its metabolites in various biological matrices.

Retinoid Signaling Pathway

The biological effects of 9-cis-retinol are primarily mediated through its conversion to 9-cis-retinoic acid, which then activates nuclear receptors. The simplified signaling pathway is depicted below.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol_d5 This compound 9_cis_Retinal_d5 9-cis-Retinal-d5 9_cis_Retinol_d5->9_cis_Retinal_d5 Retinol Dehydrogenase 9_cis_RA_d5 9-cis-Retinoic Acid-d5 9_cis_Retinal_d5->9_cis_RA_d5 Retinal Dehydrogenase CRABP Cellular Retinoic Acid Binding Protein (CRABP) 9_cis_RA_d5->CRABP RAR Retinoic Acid Receptor (RAR) CRABP->RAR Transport to Nucleus RXR Retinoid X Receptor (RXR) CRABP->RXR Transport to Nucleus RARE Retinoic Acid Response Element (RARE) RAR->RARE RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

Simplified signaling pathway of this compound.

Pharmacokinetics of 9-cis-Retinoic Acid

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 3 to 4 hours
Half-life (t1/2) 1.3 to 2.4 hours
Major Elimination Pathway Metabolism
Primary Metabolite 4-Oxo-9-cis-retinoic acid
Peak Plasma Levels of Primary Metabolite 41% to 83% of parent compound

Note: This data is for unlabeled 9-cis-retinoic acid and should be considered as an approximation for the behavior of this compound and its metabolites.

Experimental Protocol for In Vivo Tracer Studies

The following is a generalized protocol for an in vivo study using this compound as a tracer, based on established methodologies for deuterated retinoid analysis.

4.1. Animal Model and Acclimatization

  • Select an appropriate animal model (e.g., mice or rats).

  • House the animals in a controlled environment with a standard diet for a designated acclimatization period.

4.2. Tracer Administration

  • Prepare a dosing solution of this compound in a suitable vehicle (e.g., corn oil).

  • Administer the tracer to the animals via oral gavage or intraperitoneal injection. The dose will depend on the specific research question and the sensitivity of the analytical instruments.

4.3. Sample Collection

  • Collect blood samples at predetermined time points post-administration via appropriate methods (e.g., tail vein, retro-orbital bleeding).

  • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, prostate).

  • All samples should be immediately processed or flash-frozen and stored at -80°C until analysis.

4.4. Sample Preparation and Extraction

  • For serum or plasma, perform a liquid-liquid extraction to isolate the retinoids. A common method involves the use of a chloroform-methanol solution.

  • For tissues, homogenize the tissue in a suitable buffer before extraction.

  • Add an internal standard (e.g., a different isotopologue of retinol or retinoic acid) to each sample to correct for extraction losses.

4.5. Analytical Methodology

  • The extracted retinoids are typically analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

  • HPLC Separation: Use a C18 reverse-phase column to separate the different retinoid isomers and metabolites.

  • Mass Spectrometry Detection: Employ a mass spectrometer, such as a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, for the detection and quantification of the deuterated tracer and its metabolites. These techniques offer high sensitivity and specificity for distinguishing between the labeled and unlabeled compounds.

Experimental Workflow

The logical flow of a typical in vivo tracer study using this compound is illustrated in the diagram below.

Experimental_Workflow Experimental Workflow for this compound Tracer Study Animal_Acclimatization Animal Acclimatization Tracer_Administration Administration of This compound Animal_Acclimatization->Tracer_Administration Sample_Collection Blood and Tissue Sample Collection Tracer_Administration->Sample_Collection Sample_Extraction Retinoid Extraction from Samples Sample_Collection->Sample_Extraction LC_MS_Analysis LC-MS/MS or GC-MS Analysis Sample_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Workflow of an in vivo study with this compound.

Metabolic Conversion of this compound

In vivo, this compound undergoes a series of enzymatic conversions to produce its active and inactive metabolites. The primary metabolic pathway is outlined below.

Metabolic_Conversion Metabolic Conversion of this compound 9_cis_Retinol_d5 This compound 9_cis_Retinal_d5 9-cis-Retinal-d5 9_cis_Retinol_d5->9_cis_Retinal_d5 cis-Retinol Dehydrogenase (cRDH) 9_cis_RA_d5 9-cis-Retinoic Acid-d5 9_cis_Retinal_d5->9_cis_RA_d5 Retinal Dehydrogenase 4_oxo_9_cis_RA_d5 4-oxo-9-cis-Retinoic Acid-d5 9_cis_RA_d5->4_oxo_9_cis_RA_d5 Cytochrome P450 Glucuronides Glucuronidated Metabolites 9_cis_RA_d5->Glucuronides UDP-Glucuronosyltransferase

Primary metabolic pathway of this compound.

Conclusion

This compound is a powerful tool for researchers investigating the in vivo roles of the 9-cis-retinoid pathway. By utilizing stable isotope labeling and sensitive analytical techniques, it is possible to gain a detailed understanding of the absorption, distribution, metabolism, and excretion of this important signaling molecule. The methodologies and data presented in this guide provide a solid foundation for the design and execution of in vivo studies utilizing this compound.

References

synthesis and chemical properties of deuterated 9-cis-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of Deuterated 9-cis-Retinol (B22316)

Introduction

9-cis-Retinol, an isomer of vitamin A, is a crucial precursor to 9-cis-retinoic acid, a potent signaling molecule in numerous biological processes. 9-cis-retinoic acid is distinguished by its ability to act as a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3] This dual activity allows it to modulate a wide array of genes involved in cell growth, differentiation, and embryonic development.[4][5]

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H or D), in the 9-cis-retinol molecule offers significant advantages for research and drug development. Deuteration can alter the metabolic profile of a molecule, potentially increasing its stability and half-life. Furthermore, deuterated compounds serve as invaluable internal standards for highly sensitive and specific quantification in complex biological matrices using mass spectrometry-based methods. This guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for deuterated 9-cis-retinol, tailored for researchers and professionals in drug development.

Synthesis of Deuterated 9-cis-Retinol

The synthesis of deuterated 9-cis-retinol can be achieved through a multi-step process, often involving the synthesis of a deuterated retinoic acid intermediate, followed by its reduction to the corresponding alcohol. A common strategy involves building the retinoid backbone from smaller, commercially available starting materials, incorporating deuterium at a specific position.

A logical workflow for this synthesis is outlined below. This process is adapted from methodologies developed for isotopically labeled retinoids.

Synthesis_Workflow start_node Start: 2,2,6-trimethyl- cyclohexanone intermediate_node intermediate_node reagent_node reagent_node product_node Final Product: Deuterated 9-cis-Retinol A 2,2,6-trimethyl- cyclohexanone C Grignard Reaction A->C B Grignard Reagent of (Z)-3-methyl-pent- 2-en-4-yn-1-ol B->C D Diol Intermediate C->D F Reaction with Deuterated Reagent D->F E Deuterated Grignard Reagent (e.g., CD3MgI) E->F G Deuterated Retinoic Acid Intermediate F->G I Deuterated 9-cis-Retinol G->I H Reduction (e.g., DIBAL-H) H->I reduces

Caption: General workflow for the synthesis of deuterated 9-cis-Retinol.
Experimental Protocol: Synthesis of Deuterated 9-cis-Retinoic Acid and Reduction to Retinol

This protocol is a representative methodology based on established principles for retinoid synthesis. Deuterium can be introduced at various positions; for this example, we consider labeling at the C20 position.

  • Step 1: Formation of the C15-alcohol intermediate.

    • To a stirred solution of (Z)-3-methyl-pent-2-en-4-yn-1-ol in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add a solution of ethylmagnesium bromide in THF.

    • Stir the mixture for 30 minutes at 0°C to form the Grignard reagent.

    • Add a solution of 2,2,6-trimethylcyclohexanone (B1581249) in THF to the reaction mixture.

    • Allow the reaction to proceed for several hours, then quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diol intermediate.

  • Step 2: Introduction of the Deuterated Moiety.

    • The intermediate from Step 1 is converted into a suitable precursor for the addition of the final five carbons of the retinoid chain. This often involves protection of hydroxyl groups and conversion to a phosphonium (B103445) salt for a Wittig reaction or a similar coupling strategy.

    • A deuterated Grignard reagent, such as trideuteromethyl magnesium iodide (CD₃MgI), is used to introduce the isotopic label. This reagent reacts with an appropriate electrophile (e.g., an ester or aldehyde) on the C15-intermediate to form the C20 deuterated retinoid backbone.

  • Step 3: Formation of Deuterated 9-cis-Retinoic Acid.

    • The product from the previous step is subjected to a series of reactions, including dehydration and isomerization, to form the conjugated polyene system characteristic of retinoids.

    • Oxidation of the terminal functional group yields the carboxylic acid, resulting in deuterated 9-cis-retinoic acid. Isomer separation may be required, often using high-performance liquid chromatography (HPLC).

  • Step 4: Reduction to Deuterated 9-cis-Retinol.

    • The purified deuterated 9-cis-retinoic acid (or its methyl ester) is dissolved in an appropriate anhydrous solvent like THF or diethyl ether.

    • The solution is cooled to a low temperature (e.g., -78°C).

    • A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise.

    • The reaction is stirred until completion, then carefully quenched (e.g., with methanol (B129727) followed by water).

    • The final product, deuterated 9-cis-retinol, is isolated through extraction and purified by chromatography. All steps involving retinoids should be performed under yellow or red light to prevent unwanted isomerization.

Chemical and Physical Properties

Deuteration minimally affects most physical properties but increases the molecular weight. The key chemical property is its role as a precursor to 9-cis-retinoic acid. The properties of native 9-cis-retinol and a representative deuterated analog are summarized below.

Property9-cis-RetinolDeuterated 9-cis-Retinol (d₅)Reference(s)
IUPAC Name (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol(2E,4E,6Z,8E)-3-methyl-7-(methyl-d₃)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-6,8-d₂-1-ol
Molecular Formula C₂₀H₃₀OC₂₀H₂₅D₅O
Molecular Weight 286.5 g/mol 291.5 g/mol
Appearance SolidSolid
Melting Point 76-83°CNot specified, expected to be similar to non-deuterated form
Solubility Soluble in organic solvents (e.g., chloroform, methanol), fats, and oils; sparingly soluble in water.Chloroform: Slightly soluble; Methanol: Slightly soluble

Analytical Characterization and Quantification

The precise quantification of deuterated 9-cis-retinol in biological samples is critical for metabolic and pharmacokinetic studies. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Analytical_Workflow start_node Start: Biological Sample (e.g., Serum, Tissue) process_node process_node qc_node qc_node end_node Data Analysis: Concentration Calculation A Biological Sample (e.g., Serum, Tissue) B Spike with Internal Standard (e.g., 13-cis-RA-d5) A->B Add IS C Liquid-Liquid Extraction (e.g., with Hexanes) under red light B->C D Evaporation & Reconstitution C->D E UHPLC Separation (C18 column) D->E F Tandem Mass Spectrometry (MS/MS) Detection E->F G Multiple Reaction Monitoring (MRM) of parent/fragment ions F->G Acquire Data H Data Analysis: Ratio of Analyte/IS vs. Conc. G->H

Caption: Workflow for quantification of retinoids by LC-MS/MS.
Experimental Protocol: Quantification by UHPLC-MS/MS

This protocol is based on established methods for retinoid analysis in serum.

  • Sample Preparation and Extraction:

    • All procedures must be conducted under red or yellow light to prevent photoisomerization.

    • Thaw biological samples (e.g., 500 µL of serum) on ice.

    • Add a known concentration of a different deuterated retinoid internal standard (e.g., 13-cis-retinoic acid-d₅) to the sample.

    • Add 1 mL of acetonitrile (B52724) and 60 µL of 4 N HCl to precipitate proteins and acidify the sample.

    • Vortex the sample thoroughly.

    • Perform liquid-liquid extraction by adding 5 mL of hexanes, vortexing, and centrifuging to separate the layers. Repeat the extraction twice.

    • Combine the organic (hexane) layers and evaporate to dryness under a stream of nitrogen.

  • Chromatographic Separation:

    • Reconstitute the dried extract in a suitable mobile phase (e.g., a mixture of acetonitrile and water).

    • Inject the sample into an ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column.

    • Use a gradient elution program with solvents such as water with formic acid and acetonitrile to separate 9-cis-retinol from other isomers and matrix components.

  • Mass Spectrometric Detection:

    • Perform detection using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, desolvation temperature, gas flows) for maximum signal intensity.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte (deuterated 9-cis-retinol) and the internal standard.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of deuterated 9-cis-retinol based on a standard curve.

Biological Role and Signaling Pathway

9-cis-retinol itself is not the primary active molecule. Its biological significance stems from its role as the direct precursor to 9-cis-retinoic acid (9-cis-RA). This conversion is a critical, enzymatically controlled process.

The metabolic and signaling pathway proceeds as follows:

  • Isomerization : It is proposed that 9-cis-retinol can be generated in vivo from the more abundant all-trans-retinol through an isomerization reaction, similar to the process that generates 11-cis-retinol (B117599) for the visual cycle.

  • Oxidation to Retinal : 9-cis-retinol is oxidized to 9-cis-retinal (B17824). This reaction is catalyzed by a stereospecific 9-cis-retinol dehydrogenase (RDH), a member of the short-chain alcohol dehydrogenase/reductase superfamily.

  • Oxidation to Retinoic Acid : 9-cis-retinal is subsequently oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).

  • Nuclear Receptor Activation : 9-cis-RA moves to the nucleus, where it binds to and activates both RARs and RXRs. While all-trans-RA can only activate RARs, 9-cis-RA's ability to activate RXRs is unique. RXRs form heterodimers with many other nuclear receptors (including RARs, Vitamin D receptor, and thyroid hormone receptor), placing 9-cis-RA at the center of a complex signaling network that controls the transcription of target genes.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus metabolite metabolite enzyme enzyme receptor receptor complex complex gene_effect gene_effect atR all-trans-Retinol Isomerase Isomerase atR->Isomerase isomerization ncR 9-cis-Retinol RDH 9-cis-RDH ncR->RDH oxidation ncRAL 9-cis-Retinal RALDH RALDH ncRAL->RALDH oxidation ncRA 9-cis-Retinoic Acid ncRA_nuc 9-cis-Retinoic Acid ncRA->ncRA_nuc translocation Isomerase->ncR isomerization RDH->ncRAL oxidation RALDH->ncRA oxidation RXR RXR ncRA_nuc->RXR binds & activates RAR RAR ncRA_nuc->RAR binds & activates Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE binds to DNA Gene Target Gene Transcription RARE->Gene regulates

Caption: Metabolic and signaling pathway of 9-cis-Retinol.

Applications and Conclusion

Deuterated 9-cis-retinol is a powerful tool for advancing our understanding of retinoid biology and for the development of novel therapeutics. Its primary applications include:

  • Metabolic Studies: Tracing the metabolic fate of 9-cis-retinol in vivo to identify and quantify its conversion to 9-cis-retinoic acid and other metabolites.

  • Pharmacokinetic Analysis: Serving as an ideal internal standard for LC-MS/MS-based quantification, enabling accurate determination of drug concentrations in preclinical and clinical studies.

  • Drug Development: The "deuterium effect" can be exploited to create novel drug candidates with improved metabolic stability, potentially leading to lower required doses and reduced toxicity.

References

An In-Depth Technical Guide to the Stereochemistry and Application of 9-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 9-cis-Retinol-d5, a deuterated isotopologue of 9-cis-Retinol. It details the specific stereochemistry, physicochemical properties, and biological significance of the 9-cis isomer of Vitamin A. The primary application of this compound as an internal standard for mass spectrometry-based quantification is explored through detailed experimental protocols. Furthermore, this document outlines the synthesis and purification methodologies and illustrates key biological and analytical workflows using structured diagrams. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug development who utilize stable isotope-labeled compounds.

Physicochemical Properties and Stereochemistry

This compound is the deuterium-labeled analogue of 9-cis-Retinol, a naturally occurring geometric isomer of retinol (B82714) (Vitamin A).[1] The stereochemistry of the polyene chain is critical to its biological function. The "9-cis" designation refers to the Z configuration of the double bond at the C9 position. However, the formal IUPAC nomenclature for this specific deuterated molecule specifies the stereochemistry at each double bond.

The defining characteristic of this compound is the incorporation of five deuterium (B1214612) atoms at specific positions. This labeling provides a distinct mass shift compared to the endogenous, unlabeled compound, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name (2E,4E,6Z,8E)-3-methyl-7-(methyl-d3)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-6,8-d2-1-ol[3]
Molecular Formula C₂₀H₂₅D₅O[1][3]
Molecular Weight ~291.5 g/mol
CAS Number 22737-97-9 (Unlabeled)
Purity ≥99% deuterated forms (d₁-d₅)
Canonical SMILES CC1(C)C(/C=C([2H])/C(C([2H])([2H])[2H])=C([2H])\C=C\C(C)=C\CO)=C(C)CCC1

Synthesis and Purification

The synthesis of specific retinoid isomers, including this compound, often involves multi-step chemical processes. A common strategy is the catalytic isomerization of a more readily available all-trans precursor. The introduction of deuterium labels is achieved by using deuterated starting materials during the synthesis.

Experimental Protocol: Catalytic Isomerization for 9-cis-Retinoid Synthesis

This protocol is a generalized method based on procedures for synthesizing 9-cis-retinoids from all-trans precursors. The synthesis of the deuterated analogue would require the use of appropriately labeled starting materials.

  • Dissolution: Dissolve the precursor, all-trans-retinyl acetate (B1210297) (deuterated at the desired positions), in a suitable solvent such as hexane.

  • Catalyst Addition: Add a palladium-based catalyst, for example, bis(acetonitrile)palladium(II) chloride, to the solution under an inert nitrogen atmosphere.

  • Isomerization Reaction: Stir the mixture overnight in the dark at an elevated temperature (e.g., 65°C) to facilitate the isomerization from the all-trans to a mixture of cis/trans isomers.

  • Crystallization & Filtration: Cool the resulting solution significantly (e.g., to -80°C) to crystallize the remaining all-trans-retinyl acetate. Filter the cold mixture to separate the crystallized all-trans isomer from the filtrate, which is now enriched with the 9-cis isomer.

  • Saponification: To the filtrate containing the 9-cis-retinyl acetate, add a solution of sodium hydroxide (B78521) in ethanol/water to hydrolyze the acetate ester, yielding 9-cis-Retinol.

  • Extraction: Extract the resulting 9-cis-Retinol using an organic solvent like hexanes. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the final this compound product using High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., ethyl acetate/hexane).

G Logical Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start Start with all-trans-Retinyl Acetate Precursor (d5-labeled) dissolve Dissolve in Hexane start->dissolve add_catalyst Add Palladium Catalyst (e.g., (CH3CN)2PdCl2) dissolve->add_catalyst isomerize Stir at 65°C Overnight (Isomerization) add_catalyst->isomerize cool Cool to -80°C & Filter (Remove all-trans isomer) isomerize->cool saponify Saponification (NaOH) (Convert Acetate to Alcohol) cool->saponify extract Extract with Hexane saponify->extract hplc Final Purification (HPLC) extract->hplc product Purified this compound hplc->product

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Role and Signaling Pathway

9-cis-Retinol itself is a precursor to the biologically active metabolite, 9-cis-retinoic acid. The metabolic conversion of retinol to retinoic acid is a key process that controls numerous physiological functions. 9-cis-retinoic acid is a high-affinity ligand for the Retinoid X Receptor (RXR) and can also activate the Retinoic Acid Receptor (RAR). These nuclear receptors form heterodimers (RXR/RAR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This regulation is crucial for processes like cell proliferation, differentiation, and apoptosis.

G Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol 9-cis-Retinol Retinal 9-cis-Retinal Retinol->Retinal Oxidation (RDH) RA 9-cis-Retinoic Acid (9cRA) Retinal->RA Oxidation (RALDH) RAR RAR RA->RAR Binds & Activates RXR RXR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE DNA (RARE) Heterodimer->RARE Binds Transcription Modulation of Gene Transcription RARE->Transcription Regulates

Caption: Metabolic activation and nuclear receptor signaling of 9-cis-Retinol.

Application in Quantitative Analysis

The primary utility of this compound is as an internal standard for the accurate quantification of endogenous 9-cis-Retinol in complex biological matrices like plasma, serum, or tissue homogenates. The principle of this technique, known as stable isotope dilution analysis coupled with mass spectrometry (LC-MS or GC-MS), relies on the near-identical chemical and physical properties of the deuterated standard and the unlabeled analyte.

Because this compound co-elutes with 9-cis-Retinol during chromatographic separation but is distinguished by its higher mass in the mass spectrometer, it can be used to correct for analyte loss during sample preparation and for variations in instrument response.

Table 2: Application in Analytical Chemistry

ParameterDescription
Application Internal Standard for quantification of 9-cis-Retinol.
Technique(s) Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).
Function Corrects for variability in sample extraction, derivatization, and instrument signal.
Key Advantage Co-elutes with the analyte but is differentiated by mass, providing high accuracy and precision.
Experimental Protocol: Quantification of 9-cis-Retinol using LC-MS/MS
  • Sample Preparation: Homogenize a known quantity of a biological sample (e.g., 100 mg of tissue) in a suitable buffer.

  • Internal Standard Spiking: Add a precise, known amount of this compound solution (e.g., in acetonitrile) to the homogenate. An antioxidant like butylated hydroxytoluene (BHT) should also be added to prevent degradation.

  • Extraction: Perform a liquid-liquid extraction. Acidify the sample and extract the retinoids using an organic solvent such as a chloroform/methanol mixture.

  • Drying and Reconstitution: Combine the organic layers, dry them under a stream of nitrogen gas (while protecting from light), and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Separate the retinoids using a C18 reverse-phase column with an appropriate gradient elution.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor a specific precursor-to-product ion transition for unlabeled 9-cis-Retinol and a corresponding mass-shifted transition for this compound.

  • Quantification: Calculate the concentration of endogenous 9-cis-Retinol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G Workflow for LC-MS/MS Quantification using this compound cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extract Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Spike->Extract Dry Evaporate Solvent & Reconstitute Extract->Dry LC LC Separation (e.g., C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio vs. Calibration Curve) MS->Data Result Concentration of Endogenous 9-cis-Retinol Data->Result

Caption: Experimental workflow for quantifying 9-cis-Retinol with a deuterated standard.

Conclusion

This compound is an indispensable tool for researchers studying retinoid metabolism and function. Its specific stereochemistry and the precise placement of deuterium labels allow it to serve as a robust internal standard for highly accurate and sensitive quantification of its endogenous counterpart. Understanding its properties, synthesis, and application is crucial for advancing research in areas where precise measurement of retinoids is paramount, including endocrinology, oncology, and developmental biology.

References

9-cis-Retinol-d5 mechanism of action in cellular pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 9-cis-Retinol-d5 in Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-cis-Retinol (B22316) is a naturally occurring geometric isomer of retinol (B82714) (Vitamin A). Its significance in cellular biology lies in its role as a precursor to 9-cis-retinoic acid (9-cis-RA), a potent signaling molecule that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The deuterated form, this compound, is a stable-isotope labeled analog used in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry. Due to the negligible kinetic isotope effect of deuterium (B1214612) substitution in this context, its fundamental mechanism of action is identical to that of the unlabeled compound.

This guide elucidates the core mechanism of 9-cis-Retinol, from its metabolic activation to its downstream effects on gene transcription through the modulation of nuclear receptor signaling pathways.

Metabolic Activation of 9-cis-Retinol

The biological activity of 9-cis-Retinol is contingent upon its conversion to the active metabolite, 9-cis-retinoic acid. This process is a two-step enzymatic oxidation cascade that occurs intracellularly.[1][2]

  • Step 1: Oxidation to 9-cis-Retinal (B17824): In the cytoplasm, 9-cis-Retinol is first oxidized to 9-cis-retinal. This reversible reaction is catalyzed by enzymes such as cis-retinol dehydrogenases (cRDH) and other members of the alcohol dehydrogenase (ADH) family.[3][4]

  • Step 2: Oxidation to 9-cis-Retinoic Acid: Subsequently, 9-cis-retinal is irreversibly oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDH).

Once synthesized, 9-cis-retinoic acid is transported into the nucleus where it exerts its biological effects.

Metabolic_Activation Retinol This compound (Cytoplasm) Retinal 9-cis-Retinal-d5 Retinol->Retinal cRDH / ADH (Reversible Oxidation) Retinal->Retinol RA 9-cis-Retinoic Acid-d5 (Active Ligand) Retinal->RA RALDH (Irreversible Oxidation) Nucleus Nucleus RA->Nucleus Transport

Figure 1: Metabolic activation pathway of this compound.

Core Mechanism: Nuclear Receptor Modulation

The primary mechanism of action of 9-cis-retinoic acid is the regulation of gene transcription through direct binding to and activation of two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).

Receptor Binding and Specificity
  • Retinoid X Receptors (RXRs): 9-cis-RA is a high-affinity, stereospecific ligand for all three RXR subtypes (α, β, γ). All-trans-retinoic acid (atRA), the more common retinoid isomer, does not bind to RXRs. This makes 9-cis-RA the unique endogenous agonist for the RXR signaling pathway.

  • Retinoic Acid Receptors (RARs): 9-cis-RA also binds with high affinity to all three RAR subtypes (α, β, γ), similar to atRA.

Receptor Dimerization and DNA Binding

RXRs are distinguished by their ability to form both homodimers (RXR/RXR) and heterodimers with other nuclear receptors, including RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). The RXR-RAR heterodimer is the primary functional unit in retinoid signaling.

In the absence of a ligand, the RXR-RAR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding typically recruits a complex of co-repressor proteins (e.g., NCoR, SMRT), which actively suppresses gene transcription.

Transcriptional Activation

The binding of 9-cis-RA to the Ligand-Binding Domain (LBD) of RXR and/or RAR within the heterodimer induces a significant conformational change in the receptor complex. This change leads to:

  • Co-repressor Dissociation: The co-repressor complex is released from the heterodimer.

  • Co-activator Recruitment: A complex of co-activator proteins (e.g., p160 family members like SRC-1) is recruited.

  • Transcription Initiation: The co-activator complex modifies chromatin structure and recruits the basal transcription machinery (e.g., RNA Polymerase II), leading to the initiation and elongation of target gene transcription.

The synergistic activation of both RXR and RAR by 9-cis-RA can lead to a more potent transcriptional response compared to ligands that activate only one receptor.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_receptors Receptor Complex 9cisRA 9-cis-Retinoic Acid RXR RXR 9cisRA->RXR Binds RAR RAR 9cisRA->RAR Binds CoA Co-activator Complex (p160) RXR->CoA Recruits RARE RARE (DNA) RXR->RARE Heterodimer Binds RAR->CoA Recruits RAR->RARE Heterodimer Binds CoR Co-repressor Complex (NCoR/SMRT) CoR->RARE Repression CoA->RARE Activation Gene Target Gene (e.g., RARβ, HOX genes) mRNA mRNA Gene->mRNA Transcription Protein Protein -> Cellular Response mRNA->Protein Translation

Figure 2: 9-cis-RA signaling pathway via RXR-RAR heterodimer.

Quantitative Data Summary

The binding affinities (Kd) and transactivation potentials (EC50) of 9-cis-retinoic acid for murine RAR and RXR subtypes are summarized below.

Receptor SubtypeLigandBinding Affinity (Kd, nM)Transactivation (EC50, nM)
mRXRα9-cis-RA15.77
mRXRβ9-cis-RA18.320
mRXRγ9-cis-RA14.110
mRARα9-cis-RA0.24~10-20
mRARβ9-cis-RA0.40~10-20
mRARγ9-cis-RA0.70~10-20
mRXRα, β, γall-trans-RANo Binding>1000
mRARα, β, γall-trans-RA0.20 - 0.36~10-20

*Data compiled from reference. EC50 values for RARs are comparable to atRA.

Key Experimental Protocols

The study of 9-cis-Retinol's mechanism of action relies on several key experimental techniques.

Ligand Binding Assay

This assay quantifies the affinity of 9-cis-RA for its nuclear receptors.

Methodology:

  • Receptor Preparation: Express and purify recombinant RAR or RXR proteins (often the ligand-binding domain).

  • Radioligand Incubation: Incubate a constant amount of receptor with increasing concentrations of radiolabeled ([³H]) 9-cis-retinoic acid.

  • Competition: In parallel experiments, co-incubate the receptor and radioligand with increasing concentrations of unlabeled ("cold") 9-cis-retinoic acid to determine non-specific binding.

  • Separation: Separate receptor-bound from free radioligand using methods like filter binding assays (e.g., glass fiber filters) or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Analyze the data using saturation binding kinetics or competition binding analysis (e.g., Scatchard plot) to calculate the dissociation constant (Kd).

Reporter Gene Assay

This cell-based assay measures the ability of 9-cis-RA to activate transcription via RAR/RXR.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T, MCF-7) that is responsive to retinoids.

  • Plasmid Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for the nuclear receptor of interest (e.g., full-length RARα or RXRα).

    • A reporter plasmid containing a luciferase or β-galactosidase gene downstream of a promoter with multiple RAREs.

    • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Compound Treatment: After allowing time for plasmid expression (~24 hours), treat the cells with various concentrations of 9-cis-Retinol, 9-cis-RA, or control compounds.

  • Incubation: Incubate the cells for a defined period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both the reporter (e.g., Firefly luciferase) and control (e.g., Renilla luciferase) enzymes using a luminometer and appropriate substrates (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: Normalize the reporter gene activity to the control. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 1. Plate Cells (e.g., HEK293T) A2 2. Co-transfect Plasmids: - RXR/RAR Expression Vector - RARE-Luciferase Reporter - Renilla Control Vector A1->A2 B1 3. Treat with this compound (or 9-cis-RA) Dose-Response A2->B1 B2 4. Incubate (16-24 hours) B1->B2 C1 5. Lyse Cells B2->C1 C2 6. Measure Luciferase & Renilla Luminescence C1->C2 C3 7. Normalize Data & Plot Dose-Response Curve C2->C3 C4 8. Calculate EC50 C3->C4

Figure 3: General workflow for a nuclear receptor reporter gene assay.

Conclusion

The mechanism of action of this compound is a multi-step process initiated by its metabolic conversion to 9-cis-retinoic acid-d5. This active ligand functions as a powerful pan-agonist for both RAR and RXR nuclear receptors. By binding to these receptors, particularly within the context of the RXR-RAR heterodimer, it modulates the transcriptional machinery to either activate or repress a large suite of target genes. This intricate regulation of gene expression underlies its profound effects on fundamental cellular processes. A thorough understanding of this pathway, supported by quantitative binding and activation data, is critical for researchers in cellular biology and for professionals engaged in the development of retinoid-based therapeutics.

References

An In-depth Technical Guide to the Photochemical Properties of 9-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical properties of 9-cis-Retinol-d5, a deuterated isotopologue of a crucial retinoid. While specific photochemical data for the deuterated form is limited, this guide consolidates available information on 9-cis-retinol (B22316) and discusses the anticipated effects of deuterium (B1214612) substitution. This document is intended to serve as a valuable resource for researchers in vision science, photobiology, and drug development.

Introduction

9-cis-Retinol is a geometric isomer of vitamin A that plays a significant role in biological processes, most notably as a precursor in the visual cycle and in the biosynthesis of 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR). The deuterated analogue, this compound, is a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification. Understanding its photochemical properties is essential for its application in these fields and for elucidating the fundamental mechanisms of retinoid photochemistry.

Synthesis and Deuteration

The synthesis of 9-cis-retinol typically involves the isomerization of the more stable all-trans-retinol or its esters. A common method is the catalytic isomerization of all-trans-retinyl acetate (B1210297) using a palladium catalyst, followed by saponification to yield 9-cis-retinol.

Spectroscopic Properties

The spectroscopic properties of retinoids are dominated by their conjugated polyene system. Deuteration at the C5-methyl group and the adjacent methyl group on the polyene chain is not expected to significantly alter the electronic transitions, and thus the UV-Vis absorption spectrum. However, subtle changes in vibrational modes may be observable in infrared or Raman spectroscopy. For NMR spectroscopy, the absence of proton signals at the deuterated positions is the most prominent feature. In mass spectrometry, a corresponding mass shift is observed.

UV-Vis Absorption

The UV-Vis absorption spectrum of 9-cis-retinol in ethanol (B145695) exhibits a primary absorption maximum (λmax) characteristic of the tetraene chromophore.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
9-cis-RetinolEthanol~32542,300
9-cis-Retinal (B17824)Ethanol373Not specified
9-cis-Retinoic AcidMethanol34336,500[5]

Note: The molar extinction coefficient for 9-cis-retinol is calculated based on a reported value relative to all-trans-retinol. Retinoids, in general, have absorption maxima in the range of 325-380 nm.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of retinoids. The following table summarizes the expected ¹H NMR chemical shifts for 9-cis-retinol in C₆D₆, based on published data. For this compound, the signals corresponding to the deuterated positions would be absent.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H7~6.91dd15.1, 11.4
H8~7.01d16.1
H10~6.09d11.3
H11~6.25d15.1
H12~6.33d16.0
H14~5.58t6.8
H15~3.96d6.7
1-CH₃ (gem-dimethyl)~1.11s
5-CH₃~1.81s
9-CH₃~1.94s
13-CH₃~1.54s

Data for 9-cis-retinol is based on published spectra. ¹³C NMR data for the structurally similar 9-cis-retinal is also available and can serve as a reference.

Mass Spectrometry

Mass spectrometry of retinoids typically shows a prominent molecular ion peak. The fragmentation pattern of 9-cis-retinol would involve characteristic losses of water (-18 Da) from the alcohol group and cleavage of the polyene chain. For this compound, the molecular ion peak would be shifted by +5 Da compared to the non-deuterated compound. The exact mass of this compound is 291.2610 g/mol .

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
9-cis-RetinolC₂₀H₃₀O286.45287.23
This compoundC₂₀H₂₅D₅O291.48292.26

Photochemical Properties

Upon absorption of UV light, retinoids can undergo photoisomerization, leading to a mixture of cis and trans isomers. The efficiency of this process is described by the photoisomerization quantum yield (Φ), which is the number of molecules isomerized per photon absorbed.

Photoisomerization
Deuterium Isotope Effect

The substitution of hydrogen with deuterium can influence the rates of chemical reactions, an effect known as the kinetic isotope effect (KIE). In photochemical reactions, the KIE can manifest in changes to the quantum yield and the rates of radiative and non-radiative decay processes. Deuteration can decrease the rates of non-radiative decay pathways, such as internal conversion and intersystem crossing, which can lead to an increase in fluorescence quantum yield and lifetime. The effect on the photoisomerization quantum yield is more complex and depends on the specific mechanism of isomerization. For polyenes, deuteration has been shown to affect photoisomerization rates, and this effect can be dependent on the solvent and excitation wavelength. Further experimental studies are needed to quantify the deuterium isotope effect on the photochemical properties of this compound.

Experimental Protocols

Determination of Photoisomerization Quantum Yield

A standard method for determining the photoisomerization quantum yield involves chemical actinometry to measure the photon flux of the light source, followed by monitoring the change in isomer concentrations over time using techniques like HPLC or UV-Vis spectroscopy.

Experimental Workflow for Quantum Yield Determination

G cluster_0 Actinometry cluster_1 Sample Irradiation cluster_2 Data Analysis A1 Prepare actinometer solution (e.g., potassium ferrioxalate) A2 Irradiate actinometer for a known time A1->A2 A3 Measure change in absorbance A2->A3 A4 Calculate photon flux (I₀) A3->A4 D2 Calculate quantum yield (Φ) using Φ = (rate of isomerization) / (I₀ * f) where f is the fraction of light absorbed A4->D2 S1 Prepare this compound solution S2 Irradiate sample under identical conditions as actinometer S3 Monitor change in isomer concentration (e.g., via HPLC) over time D1 Determine initial rate of isomerization S3->D1 D1->D2 G Retinol 9-cis-Retinol Retinal 9-cis-Retinal Retinol->Retinal Retinol Dehydrogenase (RDH) RetinoicAcid 9-cis-Retinoic Acid Retinal->RetinoicAcid Retinal Dehydrogenase (RALDH) RXR RXR RetinoicAcid->RXR binds to Gene Target Gene Transcription RXR->Gene regulates

References

The Pivotal Role of 9-cis-Retinol Isomerization in Cellular Signaling and Vision: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The isomerization of retinoids, a class of compounds derived from vitamin A, is a fundamental biological process governing a multitude of physiological functions, from the intricacies of vision to the complex regulation of gene expression. Among these isomers, 9-cis-retinol (B22316) and its derivatives hold a unique and critical position. This technical guide provides an in-depth exploration of the biological significance of 9-cis-retinol isomerization, detailing the underlying molecular mechanisms, key signaling pathways, and the experimental methodologies used to investigate these processes.

Core Biological Significance: A Dual-Pronged Impact

The biological importance of 9-cis-retinol isomerization stems from its role as a precursor to two biologically active molecules: 9-cis-retinal (B17824) and 9-cis-retinoic acid. These molecules exert their effects in distinct cellular contexts, highlighting the versatility of this isomerization event.

The Cone Visual Cycle and Isorhodopsin Formation

In the vertebrate retina, the isomerization of all-trans-retinol to 11-cis-retinal (B22103) is a well-established cornerstone of the rod visual cycle, essential for vision in low-light conditions. However, cone photoreceptors, responsible for color vision and vision in bright light, can also utilize a distinct pathway involving 9-cis-retinoids. 9-cis-retinol can be oxidized to 9-cis-retinal, which then combines with opsin to form a photosensitive pigment called isorhodopsin.[1] While not the primary visual pigment, the formation of isorhodopsin from 9-cis-retinal can support cone function and has been investigated as a therapeutic strategy for certain retinal degenerative diseases where the canonical 11-cis-retinal pathway is impaired.[1] The enzymatic machinery for the oxidation of cis-retinols, including 9-cis-retinol, is present in the outer segments of cones, allowing for localized regeneration of visual pigments.[2]

Gene Regulation through Retinoid X Receptor (RXR) Activation

Beyond its role in vision, the isomerization of 9-cis-retinol is a critical step in the synthesis of 9-cis-retinoic acid, a potent signaling molecule that regulates gene expression.[3] 9-cis-retinoic acid is the high-affinity endogenous ligand for the Retinoid X Receptors (RXRs), a family of nuclear receptors comprising three subtypes: RXRα, RXRβ, and RXRγ.[4]

RXRs are unique among nuclear receptors as they can function as both homodimers (RXR/RXR) and as heterodimeric partners for a large number of other nuclear receptors, including the Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), and the Thyroid Hormone Receptor (TR). The binding of 9-cis-retinoic acid to RXR induces conformational changes that lead to the recruitment of co-activator proteins and the dissociation of co-repressors, ultimately modulating the transcription of target genes. This intricate network of interactions allows 9-cis-retinoic acid to influence a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of 9-cis-retinoic acid with its receptors and the analysis of retinoid isomers.

Receptor IsoformLigandDissociation Constant (Kd) (nM)Reference
Mouse RXRα9-cis-Retinoic Acid15.7
Mouse RXRβ9-cis-Retinoic Acid18.3
Mouse RXRγ9-cis-Retinoic Acid14.1
Human RXRα9-cis-Retinoic Acid~10
Retinoid IsomerHPLC Limit of Detection (LOD) (pmol)Reference
Retinyl Esters0.7
Retinol (B82714)0.2
Retinal0.2
Retinol Isomers3.5 - 4.5

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling cascades and a typical experimental workflow for studying retinoid isomerization.

Signaling Pathways

RXR_Signaling_Pathway RXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_Retinol 9_cis_Retinol 9_cis_Retinol_cyto 9-cis-Retinol 9_cis_Retinol->9_cis_Retinol_cyto Transport RDH Retinol Dehydrogenase 9_cis_Retinol_cyto->RDH Substrate 9_cis_Retinal 9_cis_Retinal RDH->9_cis_Retinal Oxidation RALDH Retinaldehyde Dehydrogenase 9_cis_Retinal->RALDH Substrate 9_cis_RA 9-cis-Retinoic Acid RALDH->9_cis_RA Oxidation 9_cis_RA_nuc 9-cis-Retinoic Acid 9_cis_RA->9_cis_RA_nuc Transport RXR_inactive RXR 9_cis_RA_nuc->RXR_inactive Binding Heterodimer_inactive Inactive Heterodimer RXR_inactive->Heterodimer_inactive Heterodimer_active Active Heterodimer Partner_NR Partner NR (e.g., RAR, VDR, TR) Partner_NR->Heterodimer_inactive Heterodimer_inactive->Heterodimer_active Conformational Change RARE Retinoic Acid Response Element Heterodimer_inactive->RARE CoR Co-repressor CoR->Heterodimer_inactive Heterodimer_active->CoR Dissociation CoA Co-activator Heterodimer_active->CoA Recruitment Heterodimer_active->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiation

Caption: RXR Signaling Pathway initiated by 9-cis-Retinol.

Cone_Visual_Cycle Cone Visual Cycle with 9-cis-Retinoids cluster_cone_outer_segment Cone Outer Segment cluster_cone_inner_segment Cone Inner Segment / Müller Cell Isorhodopsin Isorhodopsin (9-cis-Retinal + Opsin) Bathorhodopsin Bathorhodopsin (all-trans-Retinal + Opsin) Isorhodopsin->Bathorhodopsin Photoisomerization Light Light (Photon) Light->Isorhodopsin all_trans_Retinal all-trans-Retinal Bathorhodopsin->all_trans_Retinal Hydrolysis Opsin Opsin Bathorhodopsin->Opsin Opsin->Isorhodopsin 9_cis_Retinal_cos 9-cis-Retinal 9_cis_Retinal_cos->Isorhodopsin Regeneration 9_cis_Retinol_cis 9-cis-Retinol cRDH cis-Retinol Dehydrogenase 9_cis_Retinol_cis->cRDH Substrate cRDH->9_cis_Retinal_cos Oxidation & Transport

Caption: Simplified Cone Visual Cycle involving 9-cis-Retinoids.

Experimental Workflow

Retinoid_Analysis_Workflow Experimental Workflow for Retinoid Analysis Sample Tissue or Cell Sample Homogenization Homogenization (on ice, under red light) Sample->Homogenization Extraction Liquid-Liquid or Solid Phase Extraction (e.g., with Hexane) Homogenization->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (Normal or Reverse Phase) Reconstitution->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for the analysis of retinoids from biological samples.

Detailed Experimental Protocols

Precise and reproducible experimental methods are paramount in the study of retinoids due to their sensitivity to light and oxidation.

Protocol for Retinoid Extraction from Tissues

This protocol is adapted from established methods for the extraction of various retinoid isomers.

Materials:

  • Tissue sample (10-100 mg)

  • Homogenizer

  • 0.025 M KOH in ethanol

  • Hexane (B92381) (HPLC grade)

  • Internal standard (e.g., retinyl acetate)

  • Centrifuge tubes (glass, amber)

  • Nitrogen gas stream

  • Acetonitrile (HPLC grade)

  • All procedures must be performed under yellow or red light to prevent photoisomerization.

Procedure:

  • Immediately after collection, snap-freeze tissue samples in liquid nitrogen and store at -80°C until use.

  • Thaw the tissue sample on ice and weigh the desired amount.

  • Add the tissue to a glass homogenizer with 1-3 mL of 0.025 M KOH in ethanol.

  • Add a known amount of internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 10 mL of hexane and vortex vigorously for 2 minutes to extract the retinoids into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper hexane layer and transfer to a clean glass tube.

  • Repeat the hexane extraction (steps 7-9) on the remaining aqueous phase to ensure complete recovery.

  • Combine the hexane extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried retinoid extract in a known volume (e.g., 120 µL) of the HPLC mobile phase (e.g., acetonitrile).

  • The sample is now ready for HPLC analysis.

Protocol for HPLC Analysis of Retinoid Isomers

This protocol outlines a general method for the separation of retinoid isomers using normal-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of n-hexane and 2-propanol (e.g., 99.6:0.4 v/v). The exact ratio may need to be optimized for specific columns and desired separation.

Procedure:

  • Equilibrate the HPLC column with the mobile phase at a flow rate of 2 mL/min until a stable baseline is achieved.

  • Set the UV detector to monitor at wavelengths appropriate for the retinoids of interest (e.g., 325 nm for retinols and 340 nm for retinoic acids).

  • Inject the reconstituted sample extract onto the column.

  • Run the isocratic elution for a sufficient time to allow for the separation of all isomers of interest. Typical elution order for retinol isomers is 13-cis, 9-cis, and all-trans.

  • Identify the peaks by comparing their retention times with those of pure standards.

  • Quantify the amount of each retinoid by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Protocol for RXR Activation Reporter Gene Assay

This protocol provides a framework for a cell-based reporter assay to measure the activation of RXR by 9-cis-retinoic acid or other potential ligands.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for the specific RXR isoform

  • Reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well cell culture plates

  • 9-cis-retinoic acid standard

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the RXR expression plasmid and the RXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control transfection with an empty vector should also be performed.

  • Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter gene expression.

  • Ligand Treatment: Prepare serial dilutions of 9-cis-retinoic acid (and any test compounds) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the ligand. Include a vehicle control (e.g., DMSO).

  • Incubation with Ligand: Incubate the cells with the ligand for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The isomerization of 9-cis-retinol represents a critical juncture in retinoid metabolism, giving rise to active molecules that are indispensable for both the visual process in cones and the intricate regulation of gene expression via the RXR signaling pathway. A thorough understanding of the mechanisms and biological consequences of this isomerization is essential for researchers in vision science, endocrinology, and drug development. The methodologies outlined in this guide provide a robust framework for the continued investigation of this pivotal biological process and for the exploration of its therapeutic potential.

References

The Role of 9-cis-Retinol-d5 in Elucidating Retinoid Binding Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 9-cis-Retinol-d5, a deuterated isotopologue of 9-cis-retinol (B22316), in the study of retinoid binding proteins (RBPs). The incorporation of deuterium (B1214612) offers a powerful tool for quantitative and mechanistic studies, enabling precise analysis of binding affinities, metabolic pathways, and the dynamics of protein-ligand interactions. This document outlines the core principles, experimental methodologies, and data interpretation when using this compound to investigate the intricate network of retinoid signaling.

Introduction to Retinoid Signaling and Binding Proteins

Retinoids, a class of compounds derived from vitamin A, are crucial for a myriad of physiological processes, including vision, embryonic development, cellular differentiation, and immune function.[1] Their biological effects are mediated by a complex network of proteins that control their transport, metabolism, and gene regulatory activities. Key players in this network include:

  • Cellular Retinol-Binding Proteins (CRBPs): These proteins bind retinol (B82714) and its aldehyde metabolite, retinal, with high affinity, facilitating their solubilization in the aqueous cellular environment and channeling them to specific enzymes for metabolism.[2]

  • Cellular Retinoic Acid-Binding Proteins (CRABPs): These proteins bind all-trans-retinoic acid, regulating its intracellular concentration and delivery to nuclear receptors.

  • Nuclear Retinoid Receptors: These ligand-activated transcription factors belong to two families: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3][4] RARs can be activated by both all-trans-retinoic acid and 9-cis-retinoic acid, while RXRs are specifically activated by 9-cis-retinoic acid.[1] RXRs play a central role in nuclear receptor signaling by forming heterodimers with numerous other nuclear receptors.

The isomerization of retinoids is a critical control point in this signaling cascade. 9-cis-retinol is the precursor to 9-cis-retinoic acid, the high-affinity natural ligand for RXRs. The study of the binding and metabolism of 9-cis-retinol is therefore essential for understanding RXR-mediated gene regulation.

The Utility of this compound

This compound is a stable isotope-labeled version of 9-cis-retinol. The five deuterium atoms provide a mass shift that allows it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes it an invaluable tool for:

  • Quantitative Analysis: It can be used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays to accurately quantify the concentration of 9-cis-retinol and its metabolites in complex biological samples.

  • Metabolic Studies: Researchers can trace the metabolic fate of 9-cis-retinol, identifying and quantifying the formation of downstream metabolites like 9-cis-retinal (B17824) and 9-cis-retinoic acid.

  • Binding Assays: In competitive binding assays, this compound can be used to determine the binding affinity of unlabeled ligands to retinoid binding proteins.

  • Protein Dynamics Studies: In techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the deuterated ligand can be used to probe conformational changes in the receptor upon binding.

Quantitative Data on Retinoid Binding Affinities

The binding affinity of retinoids to their respective proteins is a key determinant of their biological activity. The dissociation constant (Kd) is a measure of this affinity, with lower Kd values indicating tighter binding. The following tables summarize known binding affinities for 9-cis-retinoids to various retinoid binding proteins.

LigandProteinApparent Dissociation Constant (K'd) (nM)
9-cis-RetinolCRBPI11
CRBPII68
9-cis-RetinalCRBPI8
CRBPII5

Table 1: Binding Affinities of 9-cis-Retinoids to Cellular Retinol-Binding Proteins (CRBPs). Data sourced from fluorescence spectroscopy binding assays.

LigandReceptorDissociation Constant (Kd) (nM)
9-cis-Retinoic AcidRXRα15.7
RXRβ18.3
RXRγ14.1
RARs0.2 - 0.7

Table 2: Binding Affinities of 9-cis-Retinoic Acid to Nuclear Retinoid Receptors (RXRs and RARs).

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study retinoid binding proteins.

In Vitro Synthesis of 9-cis-Retinoic Acid from 9-cis-Retinol

This protocol describes the enzymatic conversion of 9-cis-retinol to 9-cis-retinoic acid in a cell-free system, which is crucial for producing the active ligand for RXR studies.

Materials:

  • 9-cis-Retinol (and this compound for parallel tracer studies)

  • Cell homogenates from a relevant cell line (e.g., HepG2)

  • Cofactors: NAD+

  • Buffer: Potassium phosphate (B84403) buffer, pH 7.4

  • Extraction solvent: Acetonitrile (B52724)

  • HPLC system with a UV detector

  • LC-MS/MS system for analysis of deuterated compounds

Procedure:

  • Prepare Cell Homogenate: Homogenize cultured cells (e.g., HepG2) in potassium phosphate buffer. Centrifuge to pellet cellular debris and use the supernatant for the assay.

  • Incubation: In a microcentrifuge tube, combine the cell homogenate, NAD+, and 9-cis-retinol (or this compound). Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Extraction: Stop the reaction by adding ice-cold acetonitrile. Vortex vigorously and centrifuge to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the formation of 9-cis-retinal and 9-cis-retinoic acid by HPLC with UV detection. For samples with this compound, analyze by LC-MS/MS to identify and quantify the deuterated metabolites.

Fluorescence Competition Binding Assay

This protocol outlines a method to determine the binding affinity of a non-fluorescent ligand (e.g., 9-cis-retinol) to a retinoid binding protein (e.g., CRBPI) by competing with a fluorescent probe.

Materials:

  • Purified retinoid binding protein (e.g., CRBPI)

  • Fluorescent retinoid probe (e.g., a fluorescent analog of retinol)

  • This compound (as a competitor, though a non-deuterated version would also work for this specific assay)

  • Assay buffer: 20 mM KH2PO4, 100 mM KCl, pH 7.4

  • Fluorometer

  • 96-well black plates

Procedure:

  • Prepare Solutions: Prepare stock solutions of the protein, fluorescent probe, and this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the protein and the fluorescent probe to each well.

  • Competition: Add increasing concentrations of this compound to the wells. Include control wells with no competitor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. Fit the data to a competitive binding equation to determine the IC50, from which the Ki (and subsequently the Kd) for this compound can be calculated.

LC-MS/MS Quantification of this compound and its Metabolites

This protocol details the use of LC-MS/MS for the sensitive and specific quantification of this compound and its metabolites in a biological matrix.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • This compound (as the analyte or tracer)

  • Internal standard (e.g., a different deuterated retinoid or a structurally similar compound)

  • Extraction solvent: Acetonitrile or a mixture of chloroform (B151607) and methanol

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation: To the biological sample, add the internal standard.

  • Extraction: Perform a liquid-liquid extraction or protein precipitation to isolate the retinoids. For example, add acetonitrile, vortex, and centrifuge to pellet proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water).

  • LC-MS/MS Analysis: Inject the sample onto a C18 column for chromatographic separation. Use a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid.

  • Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for this compound, its expected metabolites, and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound. Quantify the amount of the deuterated retinoids in the sample by comparing their peak areas to that of the internal standard and interpolating from the standard curve.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol provides a general workflow for using HDX-MS to study the conformational dynamics of a retinoid X receptor (RXR) upon binding to 9-cis-retinoic acid (derived from 9-cis-Retinol).

Materials:

  • Purified RXR

  • 9-cis-retinoic acid

  • Deuterium oxide (D2O)-based buffer

  • Quenching buffer (low pH and temperature)

  • Pepsin column for online digestion

  • LC-MS/MS system

Procedure:

  • Deuterium Labeling: Incubate RXR in the absence (apo) and presence (holo) of 9-cis-retinoic acid. Initiate the exchange reaction by diluting the protein solution into a D2O-based buffer for various time points (e.g., 10s, 1min, 10min, 1h).

  • Quenching: Stop the exchange reaction by adding a quenching buffer (e.g., pH 2.5, 0°C).

  • Digestion: Immediately inject the quenched sample onto an online pepsin column for rapid digestion into peptides.

  • LC-MS Analysis: The resulting peptides are separated by UPLC and analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation.

  • Data Analysis: Compare the deuterium uptake of peptides from the apo and holo states of the receptor. Regions of the receptor that show reduced deuterium uptake in the presence of the ligand are likely involved in ligand binding or undergo a conformational change to a more closed, less solvent-accessible state.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows described in this guide.

G cluster_0 Biosynthesis of 9-cis-Retinoic Acid 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal 9-cis-Retinol Dehydrogenase (RDH) 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Retinal Dehydrogenase (RALDH)

Caption: Metabolic pathway for the synthesis of 9-cis-retinoic acid.

G cluster_1 Retinoid X Receptor (RXR) Signaling 9-cis-Retinoic_Acid 9-cis-Retinoic Acid RXR RXR 9-cis-Retinoic_Acid->RXR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR RAR RAR->Heterodimer RARE Retinoic Acid Response Element Heterodimer->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of 9-cis-retinoic acid via RXR.

G cluster_2 LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., cell lysate) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Analyze UHPLC-MS/MS Analysis (MRM) Extract->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for quantitative analysis using this compound.

G cluster_3 HDX-MS Experimental Workflow Protein_States Prepare Apo & Holo (with 9-cis-RA) RXR Labeling Deuterium Labeling (Time Course) Protein_States->Labeling Quench Quench Reaction (Low pH & Temp) Labeling->Quench Digest Online Pepsin Digestion Quench->Digest Analyze LC-MS/MS Analysis Digest->Analyze Compare Compare Deuterium Uptake Analyze->Compare

Caption: Workflow for studying protein dynamics with HDX-MS.

Conclusion

This compound is a versatile and powerful tool for researchers in the field of retinoid biology. Its use in advanced analytical techniques provides unparalleled precision in quantifying retinoid levels, delineating metabolic pathways, determining binding affinities, and probing the structural dynamics of retinoid-binding proteins. The methodologies and data presented in this guide offer a solid foundation for designing and executing experiments aimed at unraveling the complexities of retinoid signaling, ultimately contributing to the development of novel therapeutic strategies targeting this vital pathway.

References

An In-Depth Technical Guide on the Precursor Relationship of 9-cis-Retinol-d5 to 9-cis-Retinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical conversion of 9-cis-Retinol-d5 to 9-cis-Retinal, a critical step in the biosynthesis of 9-cis-retinoic acid. This guide details the enzymatic pathways, quantitative data from relevant studies, and explicit experimental protocols for researchers investigating retinoid metabolism.

Introduction

9-cis-Retinol (B22316), a geometric isomer of vitamin A, serves as a direct precursor to 9-cis-Retinal. This conversion is the initial and often rate-limiting step in the formation of 9-cis-retinoic acid, a potent ligand for the retinoid X receptors (RXRs). RXRs play a pivotal role in a wide array of physiological processes by forming heterodimers with other nuclear receptors, thereby regulating gene expression involved in cell proliferation, differentiation, and apoptosis. The use of deuterated 9-cis-Retinol (this compound) in metabolic studies allows for precise tracing and quantification of its conversion to 9-cis-Retinal and downstream metabolites, providing valuable insights into retinoid metabolic pathways.

Biochemical Pathway: The Oxidation of 9-cis-Retinol

The conversion of 9-cis-Retinol to 9-cis-Retinal is a reversible oxidation reaction catalyzed by a class of enzymes known as retinol (B82714) dehydrogenases (RDHs). Specifically, enzymes with a preference for cis-isomers, often referred to as cis-retinol dehydrogenases (cRDHs), are responsible for this transformation. This enzymatic step is crucial for the subsequent irreversible oxidation of 9-cis-Retinal to 9-cis-retinoic acid by retinal dehydrogenases (RALDHs).

The overall pathway can be visualized as follows:

9-cis-Retinol to9-cis-Retinoic Acid Pathway This compound This compound 9-cis-Retinal 9-cis-Retinal This compound->9-cis-Retinal cis-Retinol Dehydrogenase (cRDH) Reversible Oxidation Cofactor: NAD+/NADP+ 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Retinal Dehydrogenase (RALDH) Irreversible Oxidation Cofactor: NAD+

Biochemical conversion of 9-cis-Retinol to 9-cis-Retinoic Acid.

Quantitative Data on the Conversion of 9-cis-Retinol to 9-cis-Retinal

Quantitative analysis of the metabolic fate of 9-cis-Retinol provides critical information on the efficiency and kinetics of its conversion. The following table summarizes key quantitative findings from cellular studies.

Cell LineEnzyme OverexpressionSubstrateIncubation Time (hours)Percentage of Substrate MetabolizedProduct FormedReference
MCF7 (human breast carcinoma)cis-retinol dehydrogenase (cRDH)9-cis-Retinol24~75%9-cis-Retinal[1]

Note: This table will be expanded as more specific quantitative data on the kinetics of this compound conversion becomes available.

Experimental Protocols

In Vitro 9-cis-Retinol Dehydrogenase Activity Assay

This protocol describes an in vitro assay to measure the activity of cis-retinol dehydrogenase (cRDH) in converting this compound to 9-cis-Retinal.

Materials:

  • This compound (substrate)

  • Recombinant or purified cis-retinol dehydrogenase (cRDH) or microsomal fractions containing the enzyme

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

  • Cofactor: NAD+ or NADP+ (typically 1 mM)

  • Bovine Serum Albumin (BSA) (optional, to aid in substrate solubility)

  • Solvents for extraction: e.g., Hexane (B92381), Ethyl Acetate

  • Internal Standard for LC-MS/MS analysis (e.g., a different deuterated retinoid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube protected from light, prepare the reaction mixture containing the assay buffer, cofactor, and enzyme preparation.

  • Substrate Addition: Initiate the reaction by adding this compound to the reaction mixture. The final substrate concentration should be varied for kinetic analysis.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Add the internal standard and extract the retinoids using an organic solvent like hexane or a mixture of hexane and ethyl acetate.

  • Sample Preparation for LC-MS/MS: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to separate and quantify this compound and the product, 9-cis-Retinal.

LC-MS/MS Method for Retinoid Quantification

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of this compound and 9-cis-Retinal.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an appropriate ionization source (e.g., APCI or ESI).

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative ion mode, optimized for the specific retinoids.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity and sensitivity.

Workflow Diagram:

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Biological_Sample Biological_Sample Extraction Extraction Biological_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation HPLC_Separation Reconstitution->HPLC_Separation Ionization Ionization HPLC_Separation->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification

Workflow for the quantification of retinoids using LC-MS/MS.

Key Enzymes in the Pathway

The primary enzymes involved in the metabolism of 9-cis-Retinol are members of the short-chain dehydrogenase/reductase (SDR) superfamily.

  • cis-Retinol Dehydrogenases (cRDHs): These enzymes exhibit specificity for cis-isomers of retinol. They are membrane-bound proteins and are crucial for the initial oxidative step.

  • Retinal Dehydrogenases (RALDHs): Following the formation of 9-cis-Retinal, RALDHs catalyze its irreversible oxidation to 9-cis-retinoic acid. Different isoforms of RALDH exist with varying substrate specificities.

Logical Relationship of Enzyme Action:

Enzyme_Action This compound This compound cRDH cRDH This compound->cRDH 9-cis-Retinal 9-cis-Retinal cRDH->9-cis-Retinal Oxidation RALDH RALDH 9-cis-Retinal->RALDH 9-cis-Retinoic_Acid 9-cis-Retinoic_Acid RALDH->9-cis-Retinoic_Acid Oxidation

Sequential action of enzymes in 9-cis-Retinoic Acid synthesis.

Conclusion

The conversion of this compound to 9-cis-Retinal is a fundamental process in retinoid metabolism, directly impacting the cellular levels of the RXR ligand, 9-cis-retinoic acid. The use of stable isotope-labeled precursors like this compound, coupled with sensitive analytical techniques such as LC-MS/MS, provides a powerful approach for elucidating the kinetics and regulation of this pathway. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to further explore the intricacies of retinoid signaling and its therapeutic potential. Further research is warranted to fully characterize the kinetic parameters of the specific enzymes involved in the metabolism of this compound.

References

Methodological & Application

Application Note: Quantification of 9-cis-Retinol in Human Plasma using 9-cis-Retinol-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 9-cis-Retinol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 9-cis-Retinol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol involves a straightforward liquid-liquid extraction procedure for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this specific retinoid isomer in biological matrices.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of numerous physiological processes, including vision, cell growth and differentiation, immune function, and embryonic development.[1][2] 9-cis-Retinol is a specific isomer of retinol (B82714) and a precursor to 9-cis-retinoic acid, a potent ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] Accurate quantification of individual retinoid isomers like 9-cis-Retinol is essential for understanding their distinct biological roles and metabolic pathways.

LC-MS/MS has become the preferred analytical technique for retinoid analysis due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[4] The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting analytical variability, thereby improving the accuracy and reliability of quantification. This document provides a comprehensive protocol for the analysis of 9-cis-Retinol in human plasma, applicable to both preclinical and clinical research settings.

Retinoid Signaling Pathway

Retinoids exert their biological effects by regulating gene expression through nuclear receptors. The metabolic activation of retinol to retinoic acid is a key step in this process. 9-cis-Retinol can be reversibly oxidized to 9-cis-retinal, which is then irreversibly oxidized to 9-cis-retinoic acid. 9-cis-retinoic acid can then bind to and activate RAR/RXR heterodimers, which subsequently bind to retinoic acid response elements (RAREs) on DNA to modulate the transcription of target genes.

Retinoid Signaling Pathway cluster_metabolism Metabolism cluster_signaling Nuclear Signaling 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Retinol Dehydrogenase 9-cis-Retinoic_Acid 9-cis-Retinoic_Acid 9-cis-Retinal->9-cis-Retinoic_Acid Retinal Dehydrogenase RXR RXR 9-cis-Retinoic_Acid->RXR RAR RAR RAR_RXR_Complex RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR->RAR_RXR_Complex RARE RARE (DNA) RAR_RXR_Complex->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription

Caption: Metabolic activation of 9-cis-Retinol and subsequent nuclear signaling cascade.

Experimental Protocols

Safety Precautions: Retinoids are sensitive to light and oxidation. All procedures should be performed under subdued light conditions, and amber glassware or light-blocking tubes should be used.

Materials and Reagents
  • 9-cis-Retinol analytical standard

  • This compound internal standard

  • LC-MS grade Methanol (B129727), Acetonitrile, Water, and Formic Acid

  • Hexane and Ethyl Acetate (B1210297) (HPLC grade)

  • Human plasma (sourced ethically and with appropriate consent)

  • Amber glass vials and autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 9-cis-Retinol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

Sample Preparation (Liquid-Liquid Extraction)

The following protocol is adapted from established methods for retinoid extraction from plasma.

  • Thaw frozen human plasma samples on ice.

  • To 200 µL of plasma in an amber microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Add 400 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new amber tube.

  • Add 600 µL of a hexane:ethyl acetate (1:1, v/v) mixture to the supernatant. Vortex for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean amber tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Transfer the reconstituted sample to an amber autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

LC-MS/MS Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spike with this compound (IS) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Methanol) IS_Spiking->Protein_Precipitation LLE Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Protein_Precipitation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Overall experimental workflow from sample preparation to data analysis.
LC-MS/MS Parameters

The following are suggested starting parameters and may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
LC System UPLC/UHPLC System
Column C18 or RP-Amide, e.g., Ascentis Express RP-Amide (2.1x100mm, 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 80% B to 98% B over 5 min, hold for 2 min, return to initial conditions
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode
Detection Mode Selected Reaction Monitoring (SRM)
Source Temp. 450°C (APCI) or 500°C (ESI)
Curtain Gas 20 psi

SRM Transitions (Hypothetical): Actual transitions must be optimized by infusing pure standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-cis-Retinol 269.2 [M+H-H₂O]⁺91.125
This compound 274.2 [M+H-H₂O]⁺94.125

Quantitative Data and Method Performance

The following tables represent expected performance characteristics for a validated method, based on similar assays for other retinoids using deuterated internal standards.

Table 1: Calibration Curve Performance

AnalyteCalibration Range (ng/mL)
9-cis-Retinol0.5 - 500> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low (LQC) 1.5< 10%< 12%90 - 110%
Medium (MQC) 50< 8%< 10%92 - 108%
High (HQC) 400< 8%< 10%92 - 108%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
9-cis-Retinol85 - 95%90 - 110%
This compound85 - 95%90 - 110%

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of 9-cis-Retinol in human plasma. The incorporation of this compound as an internal standard is essential for achieving the high levels of accuracy and precision required for rigorous scientific research and drug development. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers to implement this methodology in their laboratories.

References

Application Note: Quantitative Analysis of 9-cis-Retinol in Human Plasma using a d5-Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 9-cis-Retinol in human plasma using a stable isotope-labeled internal standard (9-cis-Retinol-d5). The protocol employs a liquid-liquid extraction (LLE) procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM). This method provides the high selectivity and sensitivity required for the accurate measurement of 9-cis-Retinol, a key intermediate in the biosynthesis of 9-cis-retinoic acid, a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This analytical procedure is intended for researchers, scientists, and drug development professionals investigating retinoid metabolism and signaling pathways.

Introduction

9-cis-Retinol is a geometric isomer of retinol (B82714) (Vitamin A) and a crucial precursor in the metabolic pathway leading to the formation of 9-cis-retinoic acid.[1] 9-cis-retinoic acid plays a significant role in various physiological processes, including embryonic development, cell differentiation, and immune function, by activating both RAR and RXR nuclear receptors.[2][3] Given its biological importance, accurate quantification of 9-cis-Retinol in biological matrices is essential for understanding its physiological roles and for preclinical and clinical research.

This protocol describes a sensitive and specific LC-MS/MS method for the determination of 9-cis-Retinol in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4][5]

Experimental Protocol

1. Materials and Reagents

  • 9-cis-Retinol analytical standard

  • This compound (internal standard, IS)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), water, hexane, and methyl-tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • All work with retinoids should be performed under yellow or dim red light to prevent photoisomerization.

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 9-cis-Retinol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 9-cis-Retinol primary stock solution with methanol:water (1:1, v/v) to prepare calibration curve standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a clean microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge for 10 minutes at 13,000 rpm.

  • Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) is suitable for the separation of retinoids.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI can offer better sensitivity for retinoids.

    • Detection Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ions for 9-cis-Retinol and this compound should be optimized by infusing the individual standard solutions. Representative MRM transitions are provided in the table below.

Table 1: Representative Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-cis-Retinol269.2 [M+H-H₂O]⁺Optimize for specific instrumentOptimize
This compound274.2 [M+H-H₂O]⁺Optimize for specific instrumentOptimize

Data Presentation

The quantitative data for the analysis of 9-cis-Retinol should be summarized to evaluate the method's performance. The following table presents typical validation parameters for a retinoid LC-MS/MS assay.

Table 2: Summary of Quantitative Assay Performance

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85-115%
Matrix EffectMinimal

Visualizations

Signaling Pathway

Retinoid Signaling Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Nuclear Receptor Activation All-trans-Retinol All-trans-Retinol 9-cis-Retinol 9-cis-Retinol All-trans-Retinol->9-cis-Retinol Isomerase All-trans-Retinal All-trans-Retinal All-trans-Retinol->All-trans-Retinal RDH 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal RDH All-trans-Retinoic_Acid All-trans-Retinoic Acid All-trans-Retinal->All-trans-Retinoic_Acid RALDH 9-cis-Retinoic_Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic_Acid RALDH RAR RAR All-trans-Retinoic_Acid->RAR 9-cis-Retinoic_Acid->RAR RXR RXR 9-cis-Retinoic_Acid->RXR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RARE Retinoic Acid Response Element RAR_RXR->RARE Binds to DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Caption: 9-cis-Retinol metabolic and signaling pathway.

Experimental Workflow

Experimental Workflow for 9-cis-Retinol Quantification start Plasma Sample Collection is_spike Spike with this compound (IS) start->is_spike protein_precipitation Protein Precipitation (Acetonitrile) is_spike->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 lle Liquid-Liquid Extraction (MTBE) centrifuge1->lle centrifuge2 Centrifugation lle->centrifuge2 evaporation Evaporation to Dryness (Nitrogen Stream) centrifuge2->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for 9-cis-Retinol quantification.

References

Application Note & Protocol: Development of a Robust HPLC Method for the Separation of Retinoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including vision, cell growth and differentiation, and immune function. The biological activity of retinoids is often isomer-specific, necessitating accurate and reliable analytical methods for their separation and quantification. This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the separation of critical retinoid isomers, including all-trans-retinoic acid (ATRA), 13-cis-retinoic acid (13cRA), and 9-cis-retinoic acid (9cRA). This guide is intended for researchers, scientists, and drug development professionals working with these light- and oxygen-sensitive compounds.

Introduction

Retinoids are a class of lipophilic molecules that are structurally related to vitamin A. They are essential for a wide range of biological processes, and their dysregulation is implicated in various diseases, including cancer and skin disorders.[1][2] The biological functions of retinoids are mediated by their interaction with specific nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] Different isomers of retinoic acid exhibit varying affinities for these receptors, leading to distinct downstream signaling events. For instance, all-trans-retinoic acid (ATRA) is a high-affinity ligand for RARs, while 9-cis-retinoic acid (9cRA) can bind to and activate both RARs and RXRs.[2] Consequently, the ability to separate and quantify individual retinoid isomers is paramount for understanding their specific biological roles and for the development of targeted therapeutics.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of retinoids due to its high resolution and sensitivity. Both normal-phase (NP) and reversed-phase (RP) HPLC methods have been successfully employed for the separation of retinoid isomers. The choice between these methods depends on the specific isomers of interest and the sample matrix. This application note provides a comprehensive guide to developing a robust HPLC method for retinoid isomer separation, covering stationary phase selection, mobile phase optimization, and detection parameters.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the separation of retinoid isomers using different HPLC methods. These values can serve as a reference for method development and validation.

Table 1: Normal-Phase HPLC Separation of Retinoic Acid Isomers

AnalyteRetention Time (min)Limit of Detection (LOD)Coefficient of Variation (CV, %)
all-trans-Retinal (ATRAL)9.54-3.0 - 5.4
13-cis-Retinoic Acid (13cRA)10.550.5 µg/L (in plasma)3.0 - 5.4
all-trans-Retinoic Acid (ATRA)11.650.5 µg/L (in plasma)3.0 - 5.4
9-cis-Retinoic Acid (9cRA)12.0--

Table 2: Reversed-Phase HPLC Separation of Retinoid Isomers

AnalyteRetention Time (min)Limit of Quantitation (LOQ)
13-cis-Retinoic Acid~5.52.5 - 5.0 ng
9-cis-Retinoic Acid~5.9-
all-trans-Retinoic Acid~6.12.5 - 5.0 ng
Retinol (B82714)< 140.5 ng
Retinal< 141.0 ng

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Separation of Retinoic Acid Isomers

This protocol is based on established isocratic normal-phase methods for the separation of ATRA, 13cRA, and ATRAL.

1. Materials and Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol

  • Glacial acetic acid

  • Retinoid standards (ATRA, 13cRA, 9cRA, ATRAL)

  • Amber vials to protect from light

2. Instrumentation:

  • HPLC system with a UV detector

  • Silica gel column (e.g., 250 x 4.6 mm I.D., 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: n-hexane:2-propanol:glacial acetic acid (1000:4.3:0.675, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 350 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • All handling of retinoids should be performed under yellow or red light to prevent isomerization.

  • Prepare stock solutions of retinoid standards in ethanol (B145695) (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solutions in the mobile phase to the desired concentrations.

  • For biological samples, a liquid-liquid extraction is typically required. A common procedure involves extraction with a mixture of hexane (B92381) and ethyl acetate.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine the retention times and generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the retinoid isomers in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 2: Reversed-Phase UPLC-MS/MS for Sensitive Quantification of Retinoic Acid Isomers

This protocol is adapted from a high-sensitivity method for the analysis of retinoid isomers in complex biological matrices.

1. Materials and Reagents:

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Retinoid standards (ATRA, 13cRA, 9cRA)

  • Internal standard (e.g., all-trans-4,4-dimethyl-RA)

  • Amber vials

2. Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 or RP-Amide column (e.g., 2.1 x 100 mm, 2.7 µm particle size)

3. Chromatographic and MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) positive or negative, depending on the specific retinoid.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for each retinoid isomer and the internal standard need to be optimized.

4. Sample Preparation:

  • Protect samples from light throughout the preparation process.

  • Prepare stock and working standards containing the retinoid isomers and the internal standard.

  • For biological samples, perform a protein precipitation followed by liquid-liquid or solid-phase extraction to remove interferences.

5. Procedure:

  • Optimize the MS/MS parameters (e.g., collision energy, cone voltage) for each analyte by infusing standard solutions.

  • Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.

  • Inject the standard solutions to establish retention times and construct calibration curves.

  • Inject the extracted samples.

  • Quantify the retinoid isomers based on the peak area ratios of the analyte to the internal standard.

Visualizations

Retinoid Signaling Pathway

The following diagram illustrates the key steps in the retinoid signaling pathway, from the uptake of retinol to the regulation of gene expression.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake Retinal Retinal Retinol->Retinal RDH/ADH ATRA all-trans Retinoic Acid (ATRA) Retinal->ATRA RALDH CRABP CRABP ATRA->CRABP Binding RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Transport & Binding RARE RARE (DNA) RAR_RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Activation

Caption: Overview of the retinoid signaling pathway.

Experimental Workflow for HPLC Analysis

This diagram outlines the general workflow for the HPLC analysis of retinoid isomers from biological samples.

HPLC_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC Detection UV or MS/MS Detection HPLC->Detection Data Data Analysis (Quantification) Detection->Data

Caption: General workflow for retinoid analysis by HPLC.

Conclusion

The successful separation and quantification of retinoid isomers are critical for advancing our understanding of their diverse biological roles and for the development of novel therapeutics. The protocols and data presented in this application note provide a solid foundation for establishing a robust and reliable HPLC method for this purpose. Careful attention to sample handling, particularly protection from light, and the selection of appropriate chromatographic conditions are essential for achieving accurate and reproducible results. The provided workflows and signaling pathway diagrams offer a visual guide to the experimental process and the biological context of this important class of molecules.

References

Application Note: High-Precision Quantification of Retinoids Using a 9-cis-Retinol-d5 Internal Standard with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Retinoids, a class of compounds derived from vitamin A, are crucial for numerous physiological processes, including vision, immune function, cell differentiation, and growth.[1] Accurate quantification of retinoids like 9-cis-Retinol in complex biological matrices is essential for clinical research, nutritional assessment, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2][3]

The use of a stable isotope-labeled internal standard is critical for correcting analytical variability introduced during sample preparation and potential matrix effects during ionization. 9-cis-Retinol-d5 is an ideal internal standard for the quantification of 9-cis-Retinol, as it co-elutes chromatographically and exhibits similar ionization behavior to the unlabeled analyte, but is distinguishable by mass.[4]

This application note provides a detailed protocol for the preparation of this compound solutions and their application in a robust LC-MS/MS method for the analysis of retinoids in serum.

Quantitative Data Summary

The described methodology is capable of achieving high-quality quantitative results. The following table summarizes the expected performance characteristics of the LC-MS/MS assay.

ParameterExpected PerformanceReference
Linearity (R²) > 0.98
Calibration Range 1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Sub-ng/mL levels
Intra-Assay Precision (%CV) < 10%
Inter-Assay Precision (%CV) < 15%
Accuracy (% Bias) Within ± 15% of nominal valueN/A
Recovery Consistent across concentration levels

Experimental Protocols

Caution: Retinoids are sensitive to light and oxidation. All procedures involving retinoid standards and samples should be performed under amber or yellow light, and solvents should be purged with an inert gas where possible.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a primary stock solution, an intermediate stock, and a final working internal standard (IS) solution.

Materials:

  • This compound (as solid or pre-made solution)

  • LC-MS grade methanol (B129727) or ethanol (B145695)

  • Amber glass vials

  • Calibrated precision micropipettes

  • Analytical balance (if starting from solid)

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound solid and transfer it to a 1 mL amber volumetric flask.

    • Dissolve the solid in methanol or ethanol and bring the volume to the mark. Mix thoroughly by inversion.

    • If starting with a commercial solution (e.g., 500 µg/mL in acetonitrile), this can be used as the primary stock or diluted as needed.

  • Intermediate Stock Solution (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL Primary Stock Solution into a 1 mL amber volumetric flask.

    • Dilute to the mark with methanol. Cap and vortex to mix.

  • Working Internal Standard Solution (100 ng/mL):

    • Pipette 100 µL of the 10 µg/mL Intermediate Stock Solution into a 10 mL amber volumetric flask.

    • Dilute to the mark with methanol. Cap and vortex to mix. This solution will be used to spike all samples, standards, and QCs.

Storage:

  • Store all stock solutions in tightly sealed amber vials at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).

Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples

Materials:

  • Non-deuterated 9-cis-Retinol reference standard

  • Blank biological matrix (e.g., pooled human serum, stripped serum)

  • Working Internal Standard Solution (from Protocol 1)

  • Methanol or ethanol for preparing analyte stock solutions

Procedure:

  • Analyte Stock Solutions: Prepare stock solutions of the non-deuterated 9-cis-Retinol standard in methanol or ethanol using a similar serial dilution scheme as described in Protocol 1 to create a range of working standard solutions.

  • Spiking: Prepare calibration standards by spiking the blank biological matrix with appropriate volumes of the analyte working standards to achieve final concentrations across the desired range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • QC Preparation: Prepare QC samples in blank matrix at low, medium, and high concentrations in the same manner.

  • Internal Standard Addition: Add a fixed volume of the Working Internal Standard Solution (e.g., 20 µL of 100 ng/mL solution) to every calibration standard, QC sample, and unknown sample.

Protocol 3: Sample Extraction from Serum

This protocol employs protein precipitation followed by liquid-liquid extraction, a common and effective method for retinoid analysis.

Materials:

  • Serum samples, standards, or QCs spiked with internal standard

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade Methyl-Tert-Butyl Ether (MTBE)

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • To 200 µL of serum sample (already spiked with IS), add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Add 1.2 mL of MTBE to the tube for liquid-liquid extraction.

  • Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of reconstitution solvent.

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC autosampler vial.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) System: A system such as a Thermo Scientific™ Vanquish™ HPLC is suitable.

ParameterValue
Column Thermo Scientific™ Accucore™ C18, 2.6 µm, 100 x 2.1 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Linear gradient from 50% B to 95% B over 6 minutes, hold for 1 min, return to initial conditions
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometer (MS) System: A tandem mass spectrometer such as a Thermo Scientific™ TSQ Endura™ is appropriate.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
[M+H]⁺ Precursor Ion (9-cis-Retinol) m/z 287.2
Product Ion (9-cis-Retinol) m/z 93.1 (example, requires optimization)
[M+H]⁺ Precursor Ion (this compound) m/z 292.2
Product Ion (this compound) m/z 98.1 (example, requires optimization)
Spray Voltage 3500 V
Sheath Gas Pressure 35 Arb
Aux Gas Pressure 10 Arb

Visualizations

G cluster_prep Solution Preparation cluster_sample Sample Processing A This compound (Neat Solid/Commercial Solution) B Primary Stock Solution (e.g., 1 mg/mL in Methanol) A->B Dissolve C Intermediate Stock Solution (e.g., 10 µg/mL) B->C Dilute 1:100 D Working Internal Standard (e.g., 100 ng/mL) C->D Dilute 1:100 F Spiked Sample D->F Spike E Biological Sample (Standard, QC, Unknown) E->F G LC-MS/MS Injection F->G Extract

Caption: Workflow for this compound Internal Standard Preparation.

G cluster_intake Dietary Intake & Metabolism cluster_action Cellular Action Retinyl Esters Retinyl Esters Retinol Retinol Retinyl Esters->Retinol Hydrolysis Retinal Retinal Retinol->Retinal Oxidation Retinal->Retinol Reversible Retinoic Acid\n(all-trans & 9-cis) Retinoic Acid (all-trans & 9-cis) Retinal->Retinoic Acid\n(all-trans & 9-cis) Oxidation RAR/RXR Receptors RAR/RXR Receptors Retinoic Acid\n(all-trans & 9-cis)->RAR/RXR Receptors Binds & Activates Gene Transcription Gene Transcription RAR/RXR Receptors->Gene Transcription Regulates

Caption: Simplified Vitamin A Metabolism and Signaling Pathway.

References

Application of 9-cis-Retinol-d5 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 9-cis-Retinol-d5 as an internal standard in pharmacokinetic (PK) studies of 9-cis-retinol (B22316) and its metabolites. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

9-cis-Retinol is a geometric isomer of retinol (B82714) (Vitamin A) and a precursor to the biologically active 9-cis-retinoic acid.[1] Understanding the pharmacokinetic profile of 9-cis-retinol is essential for evaluating its therapeutic potential and safety. This compound, a deuterated form of 9-cis-retinol, serves as an ideal internal standard for its quantification in biological matrices.[2][3] Its identical chemical and physical properties to the unlabeled analyte, but distinct mass, allow for precise and accurate measurement by correcting for variability during sample preparation and analysis.[2][3]

Metabolic Pathway of 9-cis-Retinol

9-cis-Retinol undergoes metabolic conversion to other active retinoids. A key pathway involves its oxidation to 9-cis-retinal (B17824) and subsequently to 9-cis-retinoic acid, which is a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Another significant metabolic route is the formation of 4-oxo-9-cis-retinoic acid, a major metabolite found in plasma.

This compound This compound 9-cis-Retinol 9-cis-Retinol This compound->9-cis-Retinol Internal Standard for 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Oxidation 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Oxidation 4-oxo-9-cis-Retinoic Acid 4-oxo-9-cis-Retinoic Acid 9-cis-Retinoic Acid->4-oxo-9-cis-Retinoic Acid Metabolism RAR/RXR Activation RAR/RXR Activation 9-cis-Retinoic Acid->RAR/RXR Activation Ligand Binding

Figure 1: Metabolic pathway of 9-cis-Retinol and the role of its deuterated analog.

Experimental Protocols

General Precautions

Retinoids are sensitive to light and oxidation. All experimental procedures should be carried out under yellow or red light, and samples should be protected from light and air exposure to prevent photoisomerization and degradation.

I. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the analysis of retinoic acid isomers in human plasma.

  • Spiking: To 200 µL of plasma sample in an amber tube, add 10 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels).

  • Acidification: Add 5 µL of 10 M hydrochloric acid to the plasma sample.

  • Protein Precipitation: Add 400 µL of methanol, vortex for 10 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new amber tube. Add 300 µL of n-hexane and 300 µL of ethyl acetate. Vortex for 10 seconds.

  • Phase Separation: Allow the mixture to stand for 20 minutes at 4°C in the dark. Separate the organic and aqueous phases by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).

II. LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis of retinoids. Method optimization is recommended for specific instrumentation.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Condition
LC System High-performance or ultra-high-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Optimized to separate 9-cis-retinol from its isomers and metabolites.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (optimization required)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of 9-cis-retinol and this compound standards.

Data Presentation and Method Validation

The following tables present representative quantitative data from a validated LC-MS/MS method for the analysis of 9-cis-retinoic acid using a deuterated internal standard (13-cis-retinoic acid-d5). These values can serve as a benchmark for the development of a method for 9-cis-retinol with this compound.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
9-cis-Retinoic Acid2.85 - 450.512.85
4-oxo-9-cis-Retinoic Acid2.33 - 180.572.33

Table 3: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
9-cis-Retinoic AcidLLOQ QC (2.85)5.96.0102.1103.5
Low QC (8.55)4.25.198.8101.2
Mid QC (225.26)3.84.5101.5100.8
High QC (360.41)3.13.999.7100.3

Table 4: Recovery and Matrix Effect

AnalyteLow QC (%)Mid QC (%)High QC (%)
Recovery
9-cis-Retinoic Acid85.288.986.4
Matrix Effect
9-cis-Retinoic Acid92.194.593.8

Experimental Workflow and Logic

The use of this compound is integral to a robust bioanalytical workflow. The following diagrams illustrate the overall process and the logical relationship of the internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Spike IS Spike with This compound Plasma Sample->Spike IS Extraction Liquid-Liquid Extraction Spike IS->Extraction Dry & Reconstitute Dry Down & Reconstitute Extraction->Dry & Reconstitute LC-MS/MS LC-MS/MS Analysis Dry & Reconstitute->LC-MS/MS Data Processing Data Processing (Analyte/IS Ratio) LC-MS/MS->Data Processing Quantification Quantification (Calibration Curve) Data Processing->Quantification

Figure 2: Experimental workflow for pharmacokinetic analysis.

cluster_correction Correction Analyte 9-cis-Retinol (in sample) SampleLoss Loss during Sample Prep Analyte->SampleLoss MatrixEffect Matrix Effects (Ion Suppression/Enhancement) Analyte->MatrixEffect Ratio Peak Area Ratio (Analyte / IS) IS This compound (spiked) IS->SampleLoss IS->MatrixEffect Concentration Accurate Concentration Ratio->Concentration vs. Calibration Curve

Figure 3: Role of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard is essential for the development of a robust and reliable LC-MS/MS method for the pharmacokinetic characterization of 9-cis-retinol. The protocols and data presented here provide a strong foundation for researchers to establish and validate their own bioanalytical methods. Careful handling of retinoids and optimization of experimental conditions are paramount to achieving high-quality data in pharmacokinetic studies.

References

GC-MS protocol for 9-cis-Retinol-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 9-cis-Retinol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol, an isomer of vitamin A, plays a crucial role in various biological processes, including vision and gene regulation. Accurate quantification of its endogenous levels is vital for both basic research and clinical drug development. This compound is a deuterated isotopologue of 9-cis-Retinol, commonly used as an internal standard for precise and accurate quantification in complex biological matrices using mass spectrometry-based methods.[1][2][3] This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for this purpose. The methodology described herein encompasses sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

This protocol is adapted from established methods for the analysis of retinol (B82714) and its deuterated analogues.[4][5]

Materials and Reagents
  • This compound standard (for use as an internal standard)

  • Unlabeled 9-cis-Retinol (for calibration standards)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Ethanol, HPLC grade

  • 0.85% Saline solution

  • Nitrogen gas, high purity

  • O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS)

  • Hexane, HPLC grade

  • Deionized water

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for serum or plasma samples.

  • To 0.5 mL of the biological sample (e.g., serum) in a glass tube, add 100 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Add 0.5 mL of 0.85% saline solution.

  • Add 5 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the lower organic (chloroform) layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of ethanol.

Derivatization

To improve the volatility and thermal stability of the retinol for GC-MS analysis, a derivatization step is necessary.

  • To the reconstituted extract from the previous step, add 50 µL of BSTFA with 10% TMCS.

  • Seal the vial and heat at 60°C for 30 minutes.

  • After heating, cool the sample to room temperature before injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph
ColumnHP-1 methyl siloxane capillary column (15 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
InjectorCool on-column
Injection Volume3 µL
Carrier GasHelium
Oven ProgramInitial temperature 50°C, ramp at 15°C/min to 285°C, hold for 5 minutes
GC/MS Interface Temp285°C
Mass Spectrometer
Ionization ModeElectron Capture Negative Chemical Ionization (ECNCI)
Reagent GasMethane
Ion Source Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to MonitorTo be determined based on the mass spectrum of the derivatized this compound. For a similar deuterated retinol, m/z values around 276-280 were monitored. The exact ions for the TMS-derivatized this compound should be determined by infusing a standard.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below is a template for presenting method validation data.

Quantitative Parameter Result
Linear Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Note: The values presented in this table are examples and should be replaced with experimental data.

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Protocol for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with this compound Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Chloroform:Methanol) Spike->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Ethanol Dry->Reconstitute Derivatize Add BSTFA + 10% TMCS Reconstitute->Derivatize Heat Heat at 60°C for 30 min Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

References

Application Note: Accurate Determination of 9-cis-Retinol-d5 Concentration for Spiking in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-Retinol is a biologically active isomer of vitamin A and a precursor to 9-cis-retinoic acid, a high-affinity ligand for Retinoid X Receptors (RXRs). The study of 9-cis-retinol's role in cellular processes and disease models requires accurate quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as 9-cis-Retinol-d5, is crucial for correcting for matrix effects and variations in sample processing and instrument response in mass spectrometry-based assays.[1][2] This application note provides a detailed protocol for the preparation and concentration determination of a this compound stock solution, its use in spiking biological samples, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 9-cis-Retinol

9-cis-Retinol is a precursor to 9-cis-retinoic acid, a key signaling molecule that activates Retinoid X Receptors (RXRs).[3][4] RXRs can form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs), to regulate the transcription of a wide array of target genes involved in cell proliferation, differentiation, and metabolism.[5]

9-cis-Retinol Signaling Pathway 9-cis-Retinol Signaling Pathway 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Oxidation 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Oxidation RXR RXR 9-cis-Retinoic Acid->RXR Activation Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner_Receptor Partner Receptor (e.g., RAR, VDR, PPAR) Partner_Receptor->Heterodimer DNA DNA Heterodimer->DNA Binds to RARE/RXRE Gene_Expression Target Gene Expression DNA->Gene_Expression Regulation Experimental Workflow Workflow for this compound Spiking and Analysis cluster_0 Internal Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis A Weigh this compound B Dissolve in Ethanol (Stock Solution) A->B C Determine Concentration (UV-Vis Spec) B->C D Prepare Working IS Solution C->D F Spike with IS Solution D->F E Aliquot Biological Sample E->F G Protein Precipitation (Acetonitrile) F->G H Liquid-Liquid Extraction (MTBE) G->H I Evaporate and Reconstitute H->I J LC-MS/MS Analysis I->J K Data Processing and Quantification J->K

References

Troubleshooting & Optimization

Technical Support Center: 9-cis-Retinol-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal intensity of 9-cis-Retinol-d5.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for my this compound internal standard?

Low signal intensity for a deuterated internal standard like this compound can originate from several factors across the analytical workflow. The most common causes include:

  • Ion Suppression/Matrix Effects: Components co-eluting from the biological matrix can interfere with the ionization of the standard in the MS source, leading to a suppressed signal[1][2]. This is a significant challenge in complex samples like serum or tissue homogenates[3].

  • Suboptimal Ionization Technique: The choice of ionization source is critical. Retinoids are relatively non-polar, and Atmospheric Pressure Chemical Ionization (APCI) often yields a better signal response and is less susceptible to matrix effects compared to Electrospray Ionization (ESI)[4][5].

  • Inefficient Sample Preparation: Poor extraction efficiency, degradation of the analyte, or the presence of contaminants can all negatively impact signal intensity. Retinoids are notoriously unstable and sensitive to light, heat, and oxygen, requiring careful sample handling.

  • Instrument Contamination or Settings: A contaminated ion source, incorrect instrument tuning, or suboptimal source parameters (e.g., temperature, gas flows) can lead to a significant drop in signal.

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium (B1214612) atoms on the standard may exchange with hydrogen atoms from protic solvents or the sample matrix, especially if the labels are in chemically labile positions. This reduces the concentration of the correct isotopologue.

Q2: How do I choose the best ionization source (APCI vs. ESI) for this compound?

For relatively non-polar, neutral molecules like retinol (B82714), APCI is often the superior choice. ESI is generally more effective for polar and easily ionizable compounds.

  • APCI is typically more robust for lipophilic compounds and less prone to ion suppression from complex matrices. Several studies have shown that positive ion APCI provides greater sensitivity and a better linear dynamic range for retinoid analysis than ESI.

  • ESI can also be used, but it may require more extensive sample cleanup to minimize matrix effects. The addition of mobile phase modifiers like formic or acetic acid is often necessary to enhance protonation in positive ion mode.

Q3: What are matrix effects and how can I minimize them for my deuterated retinol standard?

Matrix effects are the alteration of ionization efficiency by co-eluting, undetected components in the sample matrix. This is a major cause of poor data reproducibility and low signal intensity.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ more effective extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components.

    • Optimize Chromatography: Adjust the chromatographic method (e.g., change the column, gradient profile, or mobile phase) to separate the this compound from the interfering matrix components. C30 columns are highly effective for separating retinoid isomers and resolving them from matrix components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.

    • Use a Different Ionization Source: As mentioned, APCI is often less affected by matrix effects than ESI for this class of compounds.

Q4: Could hydrogen-deuterium (H/D) exchange be causing my low signal?

Yes, H/D exchange can lead to a diminished signal for the target deuterated ion. This occurs when deuterium atoms on the standard are swapped for hydrogen atoms from the solvent (especially protic solvents like water or methanol) or the matrix. To minimize this:

  • Use Aprotic Solvents: Where possible in the final sample reconstitution, use aprotic solvents, although this is often limited by LC mobile phase compatibility.

  • Evaluate Label Position: Use standards where deuterium atoms are placed on stable, non-exchangeable positions, such as on a carbon backbone, rather than on hydroxyl (-OH) or other heteroatoms.

  • Control Temperature: Keep sample storage and handling temperatures low to reduce the rate of exchange reactions.

Q5: Should I consider chemical derivatization for 9-cis-Retinol?

While modern LC-MS/MS methods often do not require derivatization for retinols, it is a viable strategy to enhance signal intensity, particularly if sensitivity is a major issue. Derivatization aims to add a functional group to the molecule that is more easily ionized. However, for retinol analysis by LC-APCI-MS, derivatization is not typically necessary as the native molecule ionizes reasonably well, and adding a derivatization step increases sample preparation complexity and introduces potential sources of error.

Troubleshooting Guides

Guide 1: Systematic Workflow for Low Signal Intensity

This guide provides a logical workflow to diagnose the root cause of a low signal for this compound.

Caption: Systematic troubleshooting flow for low MS signal.

Guide 2: Investigating and Mitigating Matrix Effects

Matrix effects can be confirmed using a post-extraction spike experiment. This helps determine if the low signal is due to ion suppression from the sample matrix.

Caption: Workflow to diagnose and address matrix effects.

Data Presentation

Table 1: Comparison of Ionization Techniques for Retinoid Analysis
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a strong electric field.Gas-phase ion-molecule reactions initiated by a corona discharge.
Best For Polar, thermally labile, and large molecules.Less polar, more volatile, thermally stable small molecules.
Retinoid Suitability Can be used, but is often more susceptible to matrix effects and may show lower signal intensity for retinol.Generally preferred for retinol. Provides greater sensitivity, a better linear range, and is less prone to ion suppression from complex matrices.
Flow Rates Works best with lower flow rates (<1 mL/min).Compatible with higher flow rates ( >0.5 mL/min).
Table 2: Typical Starting LC-MS/MS Parameters for Retinol Analysis
ParameterTypical SettingRationale / Comment
LC Column C18 or C30, 2.1-3.0 mm ID, <3 µm particle sizeC30 columns provide excellent selectivity for hydrophobic isomers like retinoids.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcid modifier promotes protonation for positive ion mode detection.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidHigh organic content is needed to elute the lipophilic retinol molecule.
Ionization Mode Positive Ion APCIShown to provide the best signal-to-noise ratio for retinoids.
Monitored Transition Precursor Ion: [M+H-H₂O]⁺, Product Ion: VariesFor unlabeled retinol (MW 286.45), a common transition is monitoring the fragment from the loss of water (m/z 269). The corresponding fragment for this compound (MW ~291.48) should be determined by direct infusion.
Source Temp. 350 - 500 °CMust be optimized; high enough for efficient desolvation but low enough to prevent thermal degradation.

Experimental Protocols

Caution: Retinoids are sensitive to light and oxidation. All sample preparation steps should be performed under yellow or red light and on ice where possible.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is adapted for serum/plasma samples and is effective at removing proteins and phospholipids.

  • Aliquoting: In a glass tube, aliquot 200 µL of the serum sample.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution and briefly vortex.

  • Protein Precipitation: Add 200 µL of cold acetonitrile, and vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE), vortex vigorously for 1 minute, then centrifuge at >10,000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid), vortex, and transfer to an amber autosampler vial for analysis.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is a simpler but potentially less clean method suitable for high-throughput analysis.

  • Aliquoting: In a microcentrifuge tube, aliquot 200 µL of the serum sample.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution and briefly vortex.

  • Precipitation: Add 400 µL of cold acetonitrile, and vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at >13,000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to an amber autosampler vial for analysis.

Protocol 3: Performing a Post-Extraction Spike Experiment

This protocol is used to definitively test for the presence of matrix effects as outlined in Guide 2 .

  • Prepare Set A (Neat Solution): In an amber autosampler vial, add the same amount of this compound internal standard used in your sample preparation to a volume of reconstitution solvent equal to your final sample volume.

  • Prepare Set B (Post-Extraction Spike):

    • Select a blank matrix sample (e.g., serum from an untreated animal).

    • Perform the entire extraction procedure (Protocol 1 or 2) on this blank sample.

    • After the final drying step, reconstitute the extract in the same final volume of reconstitution solvent, but ensure this solvent contains the same amount of this compound internal standard as Set A.

  • Analysis: Analyze both Set A and Set B using your LC-MS/MS method.

  • Evaluation:

    • Calculate the percent matrix effect: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

    • A value significantly below 100% indicates ion suppression.

    • A value significantly above 100% indicates ion enhancement.

    • A value between 85-115% is generally considered acceptable, indicating minimal matrix effect.

References

stability and storage conditions for 9-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 9-cis-Retinol-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines.[1][2] These conditions are summarized in the table below.

Q2: How should I handle this compound upon receipt?

A2: this compound is typically shipped on dry ice or at ambient temperatures as a non-hazardous chemical.[1][2] The product is stable for several weeks under standard shipping conditions.[1] Upon receipt, it is recommended to store the compound at the appropriate long-term storage temperature as outlined in the table below, protected from light.

Q3: What is the primary application of this compound?

A3: this compound is primarily intended for use as an internal standard for the quantification of 9-cis-retinol (B22316) in biological samples using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in various organic solvents. Specific solubility information is provided in the table below. It is slightly soluble in chloroform (B151607) and methanol. For related compounds like 9-cis-Retinoic acid, solubility is reported in chloroform (50 mg/ml), DMSO (10 mM), and ethanol (B145695) (25 mg/ml).

Stability and Storage Conditions

ParameterRecommendationSource(s)
Long-Term Storage -80°C or -20°C (months to years)
Short-Term Storage 0-4°C (days to weeks)
Shipping Condition Dry ice or ambient temperature
Light Sensitivity Store in the dark; handle under yellow or red light.
Air Sensitivity Store under an inert atmosphere (e.g., argon or nitrogen).
Shelf Life ≥ 2 years when stored properly.
Stock Solution Storage Aliquot and store at -20°C or -80°C; avoid repeated freeze-thaw cycles.

Solubility Data

SolventSolubilitySource(s)
Acetonitrile (B52724)Supplied as a 500 µg/ml solution
ChloroformSlightly soluble
MethanolSlightly soluble
EthanolSoluble (related compound 9-cis-Retinal (B17824) is ~25 mg/mL)
DMSOSoluble (related compound 9-cis-Retinal is ~16 mg/mL)
Dimethylformamide (DMF)Soluble (related compound 9-cis-Retinal is ~25 mg/mL)

Troubleshooting Guides

Experimental Workflow & Troubleshooting

This guide provides a logical workflow for using this compound as an internal standard in a typical LC-MS experiment and helps troubleshoot common issues.

G Troubleshooting Workflow for this compound Experiments cluster_prep Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_stock Prepare Stock Solution (e.g., in acetonitrile) prep_working Prepare Working Solution prep_stock->prep_working add_is Spike Internal Standard into Sample prep_working->add_is extraction Sample Extraction add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis issue_peak Issue: No/Low Peak Intensity lcms->issue_peak Problem? issue_extra_peaks Issue: Unexpected Peaks lcms->issue_extra_peaks Problem? issue_variable Issue: Variable Peak Area data_analysis->issue_variable Problem? sol_degradation Solution: Check for degradation (light/air/temp exposure) issue_peak->sol_degradation sol_solubility Solution: Ensure complete dissolution (sonicate/vortex) issue_peak->sol_solubility sol_pipetting Solution: Verify pipetting accuracy issue_variable->sol_pipetting sol_extraction Solution: Optimize extraction recovery issue_variable->sol_extraction sol_stability Solution: Assess stability in matrix issue_variable->sol_stability sol_isomerization Solution: Minimize light/heat exposure to prevent isomerization issue_extra_peaks->sol_isomerization sol_contamination Solution: Check for solvent/matrix contamination issue_extra_peaks->sol_contamination

Troubleshooting workflow for this compound experiments.
Common Issues and Solutions in a Q&A Format

Q: I am observing low or no signal for this compound in my LC-MS analysis. What could be the cause?

A: This issue can arise from several factors:

  • Degradation: Retinoids are highly sensitive to light, heat, and oxygen. Ensure that all handling steps, from stock solution preparation to sample analysis, are performed under subdued light (yellow or red) and that solutions are stored under an inert gas (argon or nitrogen) at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the initial solvent before further dilutions. Gentle warming or sonication can aid dissolution, but prolonged heating should be avoided.

  • Instrumental Issues: Verify the LC-MS system is functioning correctly by injecting a fresh, known concentration of the standard. Check for issues with the injector, column, or detector.

Q: The peak area of my internal standard (this compound) is inconsistent across my samples. What should I check?

A: Variability in the internal standard peak area can compromise the accuracy of your quantitative results. Consider the following:

  • Pipetting Inaccuracy: Ensure precise and consistent addition of the internal standard to each sample. Use calibrated pipettes and a consistent spiking procedure.

  • Extraction Inefficiency: The recovery of the internal standard during sample extraction may be variable. Optimize your extraction protocol to ensure consistent and high recovery. Evaluate potential matrix effects that could suppress the signal in some samples more than others.

  • Stability in Sample Matrix: this compound may not be stable in the biological matrix over the processing time. Perform stability tests of the spiked compound in the matrix at different time points and temperatures.

Q: I am observing unexpected peaks in my chromatogram near the this compound peak. What could be their origin?

A: The presence of additional peaks can be due to:

  • Isomerization: Exposure to light, heat, or acidic/basic conditions can cause isomerization of this compound to other cis/trans isomers. Handle all solutions with care to minimize these exposures.

  • Degradation Products: Oxidation can lead to the formation of retinaldehyde or retinoic acid analogs. Ensure proper storage and handling to prevent oxidative degradation.

  • Contamination: Check all solvents, reagents, and labware for potential contaminants that may co-elute with your analyte.

Experimental Protocols

Preparation of Stock and Working Solutions for LC-MS
  • Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • If supplied as a solid, dissolve in a suitable solvent such as acetonitrile or ethanol to a concentration of, for example, 1 mg/mL. Perform this under subdued light.

    • If supplied as a solution, this can be used as the stock solution.

    • Store the stock solution in amber vials under an inert atmosphere at -80°C in single-use aliquots.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution with the appropriate solvent (e.g., a mixture of mobile phase components) to the desired concentration for spiking into samples. This concentration should be chosen to yield a response in the linear range of the assay.

    • Protect the working solution from light and use it promptly.

Cellular Experiments with 9-cis-Retinol

While this compound is primarily an internal standard, the handling of its non-deuterated counterpart in cell culture is relevant. Studies have shown that cells can take up and metabolize 9-cis-retinol.

  • Solution Preparation for Cell Culture:

    • Prepare a concentrated stock solution in a cell culture compatible solvent like DMSO or ethanol.

    • For the final working concentration in cell culture media, ensure the final solvent concentration is low (typically ≤0.1% for DMSO) to avoid cytotoxicity.

    • Add the retinoid solution to the media immediately before treating the cells.

  • Cellular Uptake and Metabolism:

    • Be aware that cells can internalize and metabolize 9-cis-retinol. One study in MCF7 breast cancer cells showed that approximately 75% of the 9-cis-retinol was taken up and metabolized within 24 hours.

    • The primary metabolic pathway involves oxidation to 9-cis-retinal and potentially further to 9-cis-retinoic acid, though this may be cell-type dependent.

Signaling Pathway

The biological effects of retinoids are primarily mediated through their conversion to retinoic acids, which then act as ligands for nuclear receptors.

G 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Oxidation (cRDH) 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Oxidation RXR RXR 9-cis-Retinoic Acid->RXR Binds to Gene Expression Gene Expression RXR->Gene Expression Regulates

Simplified metabolic pathway of 9-cis-Retinol.

References

preventing isomerization of 9-cis-Retinol-d5 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-cis-Retinol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its isomerization important?

A1: this compound is a deuterated form of 9-cis-retinol (B22316), a naturally occurring isomer of vitamin A.[1][2] It is often used as an internal standard for the quantification of 9-cis-retinol in biological samples using mass spectrometry.[2][3] Isomerization, the process by which one molecule is transformed into another with the same atoms but a different arrangement, can lead to the formation of other isomers like all-trans-retinol or 13-cis-retinol.[4] Preventing this is critical for accurate quantification, as the presence of other isomers can interfere with the analysis and lead to inaccurate results.

Q2: What are the primary factors that cause isomerization of this compound?

A2: The main factors that can induce isomerization of retinoids, including this compound, are exposure to light, heat, and certain chemical environments such as acidic conditions and the presence of specific solvents. Retinoids are known to be sensitive to UV and white light, which can trigger photoisomerization. Thermal energy can also promote the conversion to more stable isomers.

Q3: How should I store this compound to maintain its stability?

A3: To ensure long-term stability, this compound should be stored at low temperatures, typically -20°C or -80°C, in a dark, dry environment. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Q4: What are the best practices for handling this compound during an experiment?

A4: All procedures involving this compound should be performed under dim red or gold light to minimize light-induced isomerization. Use amber-colored glassware or wrap containers in aluminum foil. Avoid exposure to high temperatures and acidic conditions. Prepare solutions fresh whenever possible and use solvents that minimize isomerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram corresponding to other retinol (B82714) isomers. Isomerization has occurred during sample preparation or storage.1. Light Exposure: Ensure all steps are carried out under dim red or gold light. 2. Temperature: Avoid heating the sample. Use cold solvents and keep samples on ice. 3. Solvent Choice: Use a non-polar solvent like hexane (B92381) if compatible with your protocol, as polar solvents can promote isomerization. 4. pH: Ensure the sample and solvents are not acidic. 5. Storage: Verify that the stock solution has been stored correctly at -20°C or -80°C in the dark under an inert atmosphere.
Low recovery of this compound. Degradation of the compound.1. Oxidation: Purge solvents with an inert gas (nitrogen or argon) before use and handle samples under an inert atmosphere. Consider adding an antioxidant like BHT or Vitamin C to your solutions, if compatible with your analysis. 2. Adsorption: Use silanized glassware to prevent adsorption of the retinoid to glass surfaces.
Inconsistent results between replicates. Variable isomerization or degradation between samples.1. Standardize Protocol: Ensure that all samples are handled identically with respect to light exposure, temperature, and time. 2. Fresh Solvents: Use freshly opened or properly stored solvents to avoid peroxides or other contaminants that can degrade retinoids.

Experimental Protocols

Best-Practice Protocol for Sample Preparation of this compound

This protocol outlines a general procedure for handling this compound to minimize isomerization. Specific steps may need to be adapted based on the experimental design.

1. Preparation of Working Environment:

  • Conduct all procedures in a room with minimal lighting.
  • Use a safelight with a red or gold filter (transmittance >560 nm).
  • Wrap all glassware and plasticware with aluminum foil or use amber-colored containers.

2. Solvent Preparation:

  • Use high-purity, HPLC-grade solvents.
  • If using polar solvents, be aware of the increased risk of isomerization. Hexane is a recommended non-polar alternative where appropriate.
  • Degas all solvents by sparging with a gentle stream of nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.

3. Stock and Working Solution Preparation:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
  • Reconstitute the solid this compound in a suitable solvent (e.g., acetonitrile (B52724), ethanol) that has been purged with inert gas.
  • Prepare working solutions by diluting the stock solution with the appropriate mobile phase or extraction solvent, also purged with inert gas.
  • Store stock solutions at -80°C under an inert atmosphere.

4. Sample Extraction (Example for Plasma):

  • To a known volume of plasma, add the this compound internal standard.
  • Perform protein precipitation with a cold, degassed organic solvent (e.g., acetonitrile or methanol).
  • Vortex briefly and centrifuge at a low temperature.
  • Transfer the supernatant to a clean tube.
  • Evaporate the solvent under a gentle stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase for LC-MS analysis.

5. Analysis:

  • Use an HPLC or UPLC system with a C18 reversed-phase column for separation.
  • Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of samples waiting for injection.

Visualizations

Isomerization_Factors cluster_factors Factors Promoting Isomerization Light Light (UV, White Light) Isomers Other Isomers (all-trans, 13-cis, etc.) Heat Heat Acid Acidic pH Solvents Polar Solvents (e.g., Chloroform, Acetonitrile) Retinol This compound Retinol->Isomers Isomerization Sample_Prep_Workflow Start Start: Sample Preparation RedLight Work Under Dim Red/Gold Light Start->RedLight InertGas Use Inert Gas (N2/Ar) Purge Solvents RedLight->InertGas ColdTemp Maintain Low Temperature (On Ice) InertGas->ColdTemp Spike Spike Sample with This compound ColdTemp->Spike Extract Extract with Cold, Purged Solvent Spike->Extract Evaporate Evaporate Solvent (under N2/Ar) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze via LC-MS Reconstitute->Analyze End End Analyze->End Troubleshooting_Tree Start Unexpected Isomer Peaks? CheckLight Was dim red/gold light used? Start->CheckLight Yes UseRedLight Implement proper lighting conditions. CheckLight->UseRedLight No CheckTemp Were samples kept cold? CheckLight->CheckTemp Yes UseIce Keep samples on ice. CheckTemp->UseIce No CheckSolvent What solvent was used? CheckTemp->CheckSolvent Yes UseNonPolar Consider using a non-polar solvent like hexane. CheckSolvent->UseNonPolar Polar CheckStorage Verify proper storage of stock. CheckSolvent->CheckStorage Non-Polar

References

Technical Support Center: Chromatographic Separation of Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of retinoids.

Frequently Asked Questions (FAQs)

Peak Shape Problems

Q1: Why are my retinoid peaks tailing?

Peak tailing, where the latter half of the peak is drawn out, can compromise resolution and accuracy.[1][2] The causes can be either chemical or physical.

  • Chemical Causes: Tailing of one or a few peaks is often due to secondary interactions between the analyte and the stationary phase. For silica-based C18 columns, free silanol (B1196071) groups can interact with polar functional groups on retinoids, causing tailing.

  • Physical Causes: If all peaks in the chromatogram are tailing, the issue is likely physical. This can include a partially blocked column inlet frit, which distorts the sample stream, or a void at the column inlet.[1][3]

Solutions:

  • For Chemical Tailing:

    • Adjust Mobile Phase pH: For acidic retinoids, operating at a lower pH (e.g., using a buffer with 0.1% formic acid) can suppress the ionization of silanol groups and reduce secondary interactions.[4]

    • Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., phenyl or cyano) to minimize silanol interactions.

  • For Physical Tailing:

    • Backflush the Column: Reverse the column and flush it to waste to dislodge particulates from the inlet frit.

    • Use Guard Columns/In-line Filters: These protect the analytical column from contamination from the sample or system.

    • Replace the Column: If a void has formed or the frit is irreversibly blocked, the column may need to be replaced.

Q2: What is causing my peaks to show "fronting"?

Peak fronting, where the first half of the peak is sloped, is less common than tailing.

  • Primary Cause: The most frequent cause is mass overload, where the amount of sample injected exceeds the column's capacity. Excess molecules cannot interact with the stationary phase and travel through the column more quickly, eluting at the front of the peak.

  • Other Causes: A mismatch between the injection solvent and the mobile phase (using a much stronger solvent for injection) or channeling within the column packing can also lead to fronting.

Solutions:

  • Dilute the Sample: The simplest solution for column overload is to reduce the concentration of the sample or decrease the injection volume.

  • Match Injection Solvent: Whenever possible, dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.

  • Replace the Column: If fronting is caused by a poorly packed or degraded column, replacement is the best option.

Q3: My peaks are split or doubled. What should I do?

Split peaks are a clear sign of a problem occurring at or before the column inlet.

  • Contaminated Column Inlet: Particulate matter from the sample, mobile phase, or system wear (e.g., pump or injector seals) can block the inlet frit, causing the sample flow to be distributed unevenly.

  • Injection Solvent Issues: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly at the column head.

  • Column Void: A void or channel at the head of the column can cause the sample band to split before separation begins.

Solutions:

  • Clean the System: Use an in-line filter and ensure proper sample filtration to prevent particulates from reaching the column.

  • Adjust Injection Solvent: Ensure the injection solvent is compatible with and preferably weaker than the mobile phase.

  • Column Maintenance: If a void is suspected, the column may need to be replaced. Using a guard column can extend the life of the analytical column.

Resolution and Separation Issues

Q4: How can I improve the separation of my retinoid isomers?

Resolving retinoid isomers, which often have very similar structures and polarities, is a common challenge. Resolution is influenced by column efficiency (N), selectivity (α), and retention factor (k).

  • Optimize Selectivity (α): This has the greatest impact on resolution.

    • Change Mobile Phase Composition: Switching the organic modifier (e.g., from methanol (B129727) to acetonitrile) can alter interactions and improve selectivity. Acetonitrile (B52724) and methanol have different properties; methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions.

    • Adjust pH: For ionizable retinoids like retinoic acid, adjusting the mobile phase pH can significantly impact retention and resolution.

    • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) offers a different selectivity.

  • Increase Efficiency (N):

    • Use Longer Columns or Smaller Particles: Increasing column length or using columns with smaller particle sizes (UHPLC) provides more theoretical plates, leading to sharper peaks and better resolution.

Q5: My retention times are shifting. What is the cause?

Unstable retention times can be caused by several factors.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffered solutions, can lead to drift. The pH of the mobile phase should be stable and not close to the pKa of the analyte. It is recommended to replace buffers every 24-48 hours to prevent microbial growth.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts, particularly for early-eluting peaks.

  • Temperature Fluctuations: Column temperature affects retention. Using a column oven ensures a stable and reproducible environment.

  • Flow Rate Changes: Issues with the pump or leaks in the system can cause the flow rate to fluctuate, directly impacting retention times.

Baseline and Artifact Issues

Q6: I see unexpected "ghost peaks" in my chromatogram. Where do they come from?

Ghost peaks are extraneous peaks that do not originate from the injected sample. Identifying their source is a process of elimination.

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that accumulate on the column and elute as ghost peaks, especially in gradient analysis.

  • System Contamination: Carryover from a previous injection is a common cause. Contaminants can adsorb to the injector needle, valve, or other system components.

  • Sample Preparation: Contaminants can be introduced from vials, caps, or solvents used during sample preparation.

Troubleshooting Ghost Peaks:

  • Run a Blank Gradient: Run a gradient without any injection. If peaks appear, the source is within the HPLC system, most likely the mobile phase (especially the aqueous component) or the pump.

  • Inject Blank Solvent: If the gradient blank is clean, inject the solvent used to dissolve the sample. If peaks appear, the contamination is in the solvent, vial, or cap.

Troubleshooting Guides

Systematic Approach to Poor Resolution

Poor resolution between critical retinoid peaks can often be solved by systematically optimizing chromatographic parameters. The following workflow illustrates a logical approach.

G start Poor Resolution Observed check_k Is Retention Factor (k') Optimal (2-10)? start->check_k adjust_k Adjust Mobile Phase Strength (Organic %) check_k->adjust_k No check_alpha Is Selectivity (α) Sufficient? check_k->check_alpha Yes adjust_k->check_k adjust_alpha Modify Selectivity check_alpha->adjust_alpha No check_n Is Efficiency (N) Sufficient? check_alpha->check_n Yes adjust_alpha->check_alpha alpha_options 1. Change Organic Modifier (ACN vs. MeOH) 2. Adjust Mobile Phase pH 3. Change Stationary Phase adjust_alpha->alpha_options adjust_n Improve Efficiency check_n->adjust_n No end Resolution Optimized check_n->end Yes adjust_n->check_n n_options 1. Increase Column Length 2. Decrease Particle Size (UHPLC) 3. Optimize Flow Rate adjust_n->n_options

Caption: Troubleshooting workflow for improving poor peak resolution.

Data Presentation

Table 1: Typical HPLC Conditions for Retinoid Separation

This table provides starting points for method development. Optimization is usually required for specific sample matrices.

Retinoid ClassColumn TypeTypical Mobile PhaseDetection
Retinol & Retinyl EstersC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Isocratic: Acetonitrile/Methanol/Methylene ChlorideGradient: Acetonitrile/Water with 0.1% Formic AcidUV @ 325 nm
Retinal (as oxime)C18 Reverse-PhaseGradient: Acetonitrile/WaterUV @ 365 nm
Retinoic Acid IsomersC18 or C16 Amide Reverse-PhaseGradient: Acetonitrile/Water with 0.1% Formic AcidUV @ 340-350 nmMS/MS for high sensitivity
Multiple RetinoidsNormal-Phase (e.g., Silica)Gradient or Isocratic: Hexane/Isopropanol/Acetic AcidUV @ 325-350 nm

Experimental Protocols

Protocol: Extraction and Analysis of Retinoids from Serum

Retinoids are highly susceptible to degradation from light, heat, and oxidation. All procedures must be performed under yellow or red light, on ice, and with solvents protected from air.

G cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction cluster_analysis Analysis start Collect Serum (under yellow light) add_is Add Internal Standard (e.g., 13-cis-RA-d5) start->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip vortex Vortex & Centrifuge precip->vortex extract Extract Supernatant with Hexane vortex->extract dry Evaporate to Dryness (under Nitrogen) extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC-UV/MS reconstitute->inject quantify Quantify against Calibration Curve inject->quantify

Caption: General experimental workflow for retinoid analysis from serum.

Methodology:

  • Sample Handling: All steps must be conducted under yellow or red light to prevent photoisomerization and degradation. Samples should be kept on ice whenever possible.

  • Internal Standard: To 500 µL of serum in an amber tube, add an internal standard (e.g., deuterated retinoic acid) to account for extraction variability.

  • Protein Precipitation & Extraction:

    • Add an equal volume of cold acetonitrile to precipitate proteins. For hydroxylated metabolites, protein precipitation may be sufficient.

    • For improved sensitivity with other retinoids, perform a liquid-liquid extraction using a nonpolar solvent like hexane.

    • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Drying and Reconstitution:

    • Carefully transfer the organic (upper) layer to a new amber tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • For separating retinoic acid isomers, a reverse-phase C18 or C16 amide column with a gradient of water and acetonitrile containing 0.1% formic acid is effective.

    • Detect analytes using UV-Vis or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).

    • Quantify the retinoid concentrations by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

References

Technical Support Center: Optimizing Fragmentation of 9-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing mass spectrometry (MS) fragmentation parameters for 9-cis-Retinol-d5. The following sections offer solutions to common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of 9-cis-Retinol, meaning five hydrogen atoms have been replaced with their heavier isotope, deuterium.[1][2] Its primary use is as an internal standard (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Because it is chemically identical to the non-labeled analyte but has a different mass, it can be added to a sample at a known concentration to accurately account for analyte loss during sample preparation and for variations in instrument response (matrix effects).

Q2: Which ionization technique is optimal for analyzing this compound?

A2: For retinoids, including this compound, positive ion mode is generally preferred as it provides significantly higher sensitivity—often tenfold greater—than negative ion mode.[3] Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be effective, with APCI often demonstrating greater signal intensity and a wider linear dynamic range for retinoid compounds.

Q3: What are the expected precursor and product ions for this compound?

A3: The molecular formula for this compound is C₂₀H₂₅D₅O, with a monoisotopic mass of approximately 291.26 Da. The protonated molecule [M+H]⁺ would be observed at m/z 292.3. However, retinols are highly susceptible to losing a water molecule (H₂O) in the ion source. Therefore, the most stable and often most abundant precursor ion to monitor in the first quadrupole (Q1) is the dehydrated ion [M+H-H₂O]⁺ at m/z 274.3 .

Upon fragmentation in the collision cell, a common and stable product ion corresponds to the ionone (B8125255) ring fragment. For the deuterated standard, this product ion is typically observed at m/z 126.8 . This transition (274.3 → 126.8) is often used for Multiple Reaction Monitoring (MRM) assays.

Troubleshooting Guide

Q1: I am observing a very weak or non-existent signal for my precursor ion. What steps should I take?

A1: A weak precursor signal can stem from several factors. Follow this checklist:

  • Confirm In-Source Fragmentation: First, verify that you are looking for the correct ion. Due to the inherent instability of the retinol (B82714) hydroxyl group, the most intense precursor ion is likely the dehydrated form (m/z 274.3), not the protonated molecule (m/z 292.3).

  • Optimize Source Parameters: Adjust the declustering potential (DP) or cone voltage (COV). If this voltage is too high, it can cause excessive fragmentation in the source, depleting the precursor ion signal. If it's too low, ionization may be inefficient.

  • Check Analyte Stability: Retinoids are sensitive to light, heat, and oxygen. Ensure samples are prepared under reduced light conditions and stored in amber vials. Degradation can lead to a complete loss of signal.

  • Verify Mobile Phase: Methanol-based mobile phases containing a small amount of formic acid often yield better ionization efficiency and sensitivity for retinoids compared to acetonitrile-based mobile phases.

Q2: My signal is noisy and suffers from high background or matrix interference. How can this be resolved?

A2: Matrix effects are a common challenge in biological samples.

  • Improve Sample Preparation: A robust sample preparation method is critical. Protein precipitation followed by a liquid-liquid extraction (LLE) with a solvent like methyl-tert-butyl ether (MTBE) or a hexane/ethyl acetate (B1210297) mixture can effectively remove many interfering substances.

  • Enhance Chromatographic Separation: Modify your LC gradient to better resolve this compound from co-eluting matrix components. Using high-efficiency columns (e.g., UHPLC) can significantly improve peak shape and resolution.

  • Utilize Advanced MS Technologies: If available, techniques like differential mobility spectrometry (DMS), also known as SelexION™, can provide an orthogonal level of separation based on the ion's chemical properties, effectively filtering out chemical noise and resolving isomers before they enter the mass spectrometer.

Q3: The intensity of my product ion is low, even with a strong precursor signal. How do I optimize fragmentation?

A3: This indicates that the collision energy (CE) is not optimal. The CE value dictates the energy transferred to the precursor ion to induce fragmentation.

  • Perform a CE Optimization Experiment: This is the most effective solution. Infuse a standard solution of this compound directly into the mass spectrometer. While monitoring the desired transition (e.g., 274.3 → 126.8), ramp the CE voltage across a relevant range (e.g., 10-40 V).

  • Analyze the Results: Plot the product ion intensity against the CE value. The voltage that produces the maximum intensity is the optimal CE for that specific transition on your instrument. This process should be repeated for each product ion you wish to monitor.

Quantitative Data Summary

The following table provides typical starting parameters for an LC-MS/MS method targeting this compound. These values should be used as a starting point and optimized for your specific instrument and experimental conditions.

ParameterAnalyteRecommended Starting ValueComments
Ionization Mode This compoundPositive (APCI or ESI)Positive mode offers superior sensitivity for retinoids.
Precursor Ion (Q1) This compoundm/z 274.3Corresponds to the dehydrated [M+H-H₂O]⁺ ion.
Product Ion (Q3) This compoundm/z 126.8Putative deuterated ionone ring fragment. A full scan is recommended to confirm the most abundant product ions.
Dwell Time This compound50-150 msecAdjust to ensure at least 12-15 data points across the chromatographic peak.
Declustering Potential (DP) / Cone Voltage (COV) This compound50 - 80 VOptimize to maximize the precursor ion signal.
Collision Energy (CE) This compound15 - 25 VCritical parameter. Must be empirically optimized for the specific transition and instrument.
Collision Cell Exit Potential (CXP) This compound5 - 15 VA fine-tuning parameter that can improve ion transmission out of the collision cell.

Experimental Protocols

Protocol 1: Optimization of MS/MS Fragmentation Parameters

This protocol describes the process of determining the optimal CE and DP for this compound using direct infusion.

  • Prepare Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Set Up Infusion: Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Source Parameters:

    • In the instrument software's tune mode, select the precursor ion (m/z 274.3).

    • Manually ramp the DP or COV across a range (e.g., 20-100 V) and identify the voltage that yields the highest and most stable signal for the precursor ion. Set this as the optimal DP/COV.

  • Optimize Collision Energy:

    • Set up a new experiment where the instrument monitors the transition from the precursor (m/z 274.3) to the expected product ion (m/z 126.8).

    • Create a method that automatically ramps the CE value across a specified range (e.g., 10-40 V in 2 V increments) while keeping the DP/COV fixed at its optimal value.

    • Acquire data for several minutes.

  • Analyze Data: Plot the intensity of the product ion (m/z 126.8) versus the CE value. The CE that corresponds to the peak of this curve is the optimal collision energy.

  • Finalize Method: Update your quantitative LC-MS/MS method with the empirically determined optimal DP/COV and CE values.

Protocol 2: Sample Preparation from Serum/Plasma

This protocol provides a general method for extracting retinoids from a biological matrix. All steps must be performed under amber or red light to prevent photodegradation.

  • Sample Aliquoting: In an amber microcentrifuge tube, add 100 µL of serum or plasma.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of your this compound working solution to every sample, calibrator, and QC.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer to a new clean tube. Dry the extract to completion under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an amber autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Preparation cluster_opt Optimization Steps cluster_final Finalization prep Prepare 100-500 ng/mL Standard Solution infuse Infuse into MS (5-10 µL/min) prep->infuse opt_dp 1. Optimize Source (Ramp DP / COV for Precursor) infuse->opt_dp select_q1 2. Select Precursor Ion (e.g., m/z 274.3) opt_dp->select_q1 opt_ce 3. Optimize Fragmentation (Ramp Collision Energy) select_q1->opt_ce analyze Identify Optimal CE (Max Product Ion Intensity) opt_ce->analyze finalize Update MRM Method with Optimized Parameters analyze->finalize

Caption: Workflow for optimizing MS/MS fragmentation parameters.

G problem Troubleshooting: Low Signal Intensity cat_prep Sample Integrity problem->cat_prep cat_lc Chromatography problem->cat_lc cat_ms Mass Spectrometer problem->cat_ms sub_deg Degradation? (Protect from light/heat) cat_prep->sub_deg sub_rec Poor Recovery? (Optimize extraction) cat_prep->sub_rec sub_mob Mobile Phase? (Try MeOH-based) cat_lc->sub_mob sub_sep Co-elution? (Adjust gradient) cat_lc->sub_sep sub_ion Wrong Precursor Ion? (Check for [M+H-H₂O]⁺) cat_ms->sub_ion sub_dp Suboptimal DP/COV? (Re-optimize) cat_ms->sub_dp sub_ce Suboptimal CE? (Ramp CE for product) cat_ms->sub_ce

Caption: Logical guide for troubleshooting low signal intensity.

References

Technical Support Center: Navigating the Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the use of deuterated internal standards in analytical testing. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The unintended swapping of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix.[1][2]

  • Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.[1][3][4]

  • Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.

  • Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard material.

  • In-source Instability: The deuterated internal standard exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange. The rate of back-exchange is typically lowest at a pH of approximately 2.5.

  • Temperature: Higher temperatures increase the rate of back-exchange.

Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity. This can result in the analyte and internal standard experiencing different matrix components as they elute, leading to differential matrix effects.

Troubleshooting:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.

  • Consider Alternative Isotopes: If chromatographic separation persists, consider using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.

Q4: How can I be sure of the isotopic and chemical purity of my deuterated standard?

A4: High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results. The presence of the non-deuterated analyte as an impurity will lead to an overestimation of the analyte's concentration.

Verification Methods:

  • Supplier Documentation: Always request a certificate of analysis (CoA) from your supplier that specifies the isotopic and chemical purity.

  • Purity Assessment: Verify the isotopic and chemical purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

  • Poor reproducibility of the analyte/internal standard area ratio.

Logical Workflow for Troubleshooting Inaccurate Quantification:

A Inaccurate/Inconsistent Results B Verify Co-elution of Analyte and IS A->B C Assess Purity of Deuterated Standard B->C Co-elutes F Adjust Chromatography (e.g., gradient, column) B->F No D Investigate Isotopic Back-Exchange C->D Pure G Perform Purity Analysis (HRMS, qNMR) C->G Suspected Impurity E Evaluate for Differential Matrix Effects D->E No Exchange H Conduct Incubation Study in Blank Matrix D->H Suspected Exchange I Perform Post-Extraction Spike Experiment E->I Suspected Differential Effects J Problem Resolved E->J No Differential Effects F->B K Consider Alternative IS (e.g., ¹³C, ¹⁵N) F->K L Contact Supplier for Higher Purity Batch G->L M Modify Sample Prep (pH, temp) or use non-labile IS H->M N Optimize Sample Cleanup or Chromatography I->N M->K N->K

A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Signal Intensity of the Internal Standard is Unstable

Symptoms:

  • The signal intensity of the deuterated internal standard is highly variable between samples.

  • Drifting internal standard signal over the course of an analytical run.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement. Solution: Conduct a post-extraction addition experiment to assess the matrix effect.
Isotopic Back-Exchange Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially if labels are in labile positions. Solution: Evaluate the stability of the internal standard in the sample diluent and mobile phase over time. Consider using an internal standard with labels in more stable positions.
Improper Storage and Handling Exposure to moisture, light, or elevated temperatures can lead to degradation or isotopic dilution. Solution: Store deuterated compounds under a dry, inert atmosphere (nitrogen or argon) at recommended low temperatures (-20°C or -80°C for long-term). Allow containers to equilibrate to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol 1: Assessment of Isotopic Back-Exchange

Objective: To determine if isotopic exchange of the deuterated internal standard is occurring under specific analytical conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol).

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Process the samples using your established extraction procedure.

  • Analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.

Hypothetical Data from a Stability Experiment:

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Biological Matrix4257.415%Yes
Reconstitution Solvent4258.025%Yes
Biological Matrix447.4<2%No
Reconstitution Solvent4256.0<5%No

Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.

Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic purity of a deuterated internal standard and identify the presence of unlabeled analyte.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer capable of resolving different isotopologues.

    • Infuse the sample directly or inject it onto an LC column.

    • Acquire full scan mass spectra in the appropriate mass range.

  • Data Analysis:

    • Extract the ion chromatograms for the deuterated standard and the corresponding unlabeled (d0) analyte.

    • Calculate the peak area for both species.

    • Determine the percentage of the unlabeled impurity relative to the main deuterated peak.

Workflow for Purity Assessment:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result A Prepare Solution of Deuterated Standard B Acquire Data using HR-MS A->B C Extract Ion Chromatograms (Labeled and Unlabeled) B->C D Calculate Peak Areas C->D E Determine % Unlabeled Impurity D->E F Purity Report E->F

Workflow for assessing the isotopic purity of a deuterated internal standard.
Protocol 3: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix and determine if the deuterated internal standard is effectively compensating for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

    • IS-Normalized MF = MF(Analyte) / MF(Internal Standard)

Data Interpretation:

  • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

  • The IS-Normalized MF should be close to 1 if the deuterated internal standard is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects.

Hypothetical Data from a Matrix Effect Experiment:

SampleAnalyte Peak AreaIS Peak Area
Set A (Neat)1,000,0001,200,000
Set B (Post-Spike)500,000800,000
Set C (Pre-Spike)450,000720,000

Calculated Results:

ParameterValueInterpretation
MF (Analyte) 0.50Significant ion suppression for the analyte.
MF (IS) 0.67Significant ion suppression for the internal standard.
IS-Normalized MF 0.75Incomplete compensation for matrix effects by the IS.
Recovery (Analyte) 90%Good extraction recovery for the analyte.
Recovery (IS) 90%Good extraction recovery for the internal standard.

In this example, both the analyte and the internal standard experience ion suppression, but to different extents, leading to an IS-Normalized Matrix Factor that deviates from 1. This would result in an overestimation of the analyte concentration.

References

light sensitivity and degradation of 9-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 9-cis-Retinol-d5, with a focus on mitigating its inherent light sensitivity and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a deuterated form of 9-cis-Retinol, a geometric isomer of Vitamin A. The "d5" indicates that five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis of 9-cis-Retinol in biological samples using mass spectrometry (GC-MS or LC-MS).[1][2] It can also be used as a tracer in metabolic studies.[1]

Q2: Why is this compound sensitive to light?

A2: Like other retinoids, this compound possesses a polyunsaturated side chain that readily absorbs light, particularly in the UV spectrum.[3][4] This absorption of light energy can lead to photochemical reactions, including isomerization (conversion to other cis and trans isomers) and photooxidation, resulting in the degradation of the compound.

Q3: What are the primary degradation products of this compound?

A3: Upon exposure to light, this compound can undergo isomerization to form other stereoisomers, such as all-trans-Retinol. It can also be oxidized to form various products, including the corresponding aldehyde (9-cis-Retinal-d5) and epoxide derivatives. The exact degradation products can depend on experimental conditions like the solvent, wavelength of light, and presence of oxygen.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: At or below -20°C is recommended for long-term storage, with some suppliers suggesting -80°C.

  • Light: It must be protected from light at all times. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: If possible, store as a solid or in a degassed, anhydrous solvent.

Q5: Will the deuterium labeling in this compound affect its light sensitivity?

A5: The deuterium labeling is unlikely to significantly alter the fundamental light sensitivity of the molecule. The chromophore (the part of the molecule that absorbs light) remains the same. Therefore, the same precautions for handling light-sensitive retinoids should be strictly followed.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent or poor analytical results (e.g., in LC-MS) Degradation of the internal standard (this compound) due to light exposure.Prepare standards and samples under dim, yellow, or red light. Use amber glassware and autosampler vials. Minimize the time samples are exposed to room light.
Oxidation of the compound.Use degassed solvents for sample preparation. Purge vials with an inert gas (argon or nitrogen) before sealing. Consider adding an antioxidant like BHT to your standards, but verify its compatibility with your analytical method.
Isomerization of the compound.Avoid prolonged exposure to heat and light. Prepare fresh working solutions from a frozen stock solution for each experiment.
Appearance of unexpected peaks in chromatograms Formation of degradation products (isomers or oxidation products).Review the handling and storage procedures to identify potential sources of light or oxygen exposure. Analyze a freshly prepared standard to confirm the identity of the main peak and any new peaks.
Contamination of the solvent or glassware.Use high-purity solvents. Ensure all glassware is scrupulously clean and dry.
Loss of compound during sample preparation Adsorption to plasticware.Use glass or polypropylene (B1209903) labware.
Evaporation of solvent, concentrating the compound and potentially accelerating degradation.Keep samples covered and on ice or a cooling block whenever possible.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound while minimizing degradation.

  • Acclimatization: Allow the vial containing solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Working Environment: Perform all subsequent steps in a dark room or under dim, yellow, or red light to avoid photodecomposition.

  • Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., ethanol, acetonitrile (B52724), or chloroform) that has been degassed by sparging with an inert gas (argon or nitrogen) for at least 15 minutes.

  • Dissolution: Add the appropriate volume of the degassed solvent to the vial of this compound to achieve the desired stock concentration. Mix gently by vortexing or inversion until fully dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into amber glass vials with Teflon-lined caps. Purge the headspace of each vial with an inert gas before sealing tightly. Store the aliquots at -80°C.

Protocol 2: Quantification of 9-cis-Retinol in a Biological Sample using this compound as an Internal Standard

This protocol provides a general workflow for using this compound as an internal standard for LC-MS analysis.

  • Sample Collection and Storage: Collect biological samples (e.g., serum, plasma, tissue homogenate) and immediately freeze them at -80°C until analysis. Protect from light during collection and handling.

  • Sample Preparation (under dim light):

    • Thaw the biological sample on ice.

    • Add a known amount of this compound internal standard solution to the sample.

    • Perform protein precipitation and/or liquid-liquid extraction to isolate the retinoids. A common method is protein precipitation with acetonitrile followed by centrifugation.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-35°C).

    • Reconstitute the dried residue in the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a mobile phase gradient suitable for retinoid separation (e.g., a gradient of water and methanol (B129727) or acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate).

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of 9-cis-Retinol and this compound.

  • Quantification:

    • Generate a calibration curve using known concentrations of non-deuterated 9-cis-Retinol and a fixed concentration of the this compound internal standard.

    • Calculate the concentration of 9-cis-Retinol in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of 9-cis-Retinol

metabolic_pathway 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Oxidation (reversible) [Retinol Dehydrogenase] 9-cis-Retinoic_Acid 9-cis-Retinoic_Acid 9-cis-Retinal->9-cis-Retinoic_Acid Oxidation (irreversible) [Retinaldehyde Dehydrogenase]

Caption: Metabolic conversion of 9-cis-Retinol to 9-cis-Retinoic Acid.

Experimental Workflow for Handling Light-Sensitive this compound

experimental_workflow cluster_storage Storage cluster_preparation Sample Preparation (Dim/Red Light) cluster_experiment Experimental Use storage Store at -80°C Under Inert Gas In the Dark acclimatize Acclimatize to Room Temp storage->acclimatize dissolve Dissolve in Degassed Solvent acclimatize->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot purge Purge with Inert Gas aliquot->purge spike Spike into Samples purge->spike analysis LC-MS Analysis spike->analysis

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Managing 9-cis-Retinol-d5 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the low aqueous solubility of 9-cis-Retinol-d5. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide

This section provides solutions to specific problems that may arise when working with this compound.

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media The stock solution was not fully dissolved before dilution.Ensure the stock solution is completely clear before adding it to the aqueous medium. Gentle warming of the stock solution in a 37°C water bath can aid dissolution, but avoid prolonged heating as retinoids are heat-sensitive.[1][2]
The final concentration of this compound in the aqueous medium is too high.Lower the final concentration of the compound in the culture medium.[1][3] Due to their hydrophobic nature, retinoids have low solubility in aqueous solutions.[1]
The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is too high, causing the compound to crash out.Ensure the final concentration of the organic solvent is kept to a minimum, typically ≤ 0.1% for cell culture experiments, to avoid both solubility issues and cell toxicity.
The aqueous medium was not pre-warmed before adding the stock solution.Pre-warm the cell culture media to 37°C before adding the this compound stock solution to prevent precipitation.
Inconsistent experimental results Repeated freeze-thaw cycles of the stock solution are causing degradation of the compound.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
The compound has degraded due to exposure to light.All procedures involving retinoids should be performed in subdued light to prevent photodegradation. Store stock solutions in light-protected containers.
High cell death in control wells The concentration of the vehicle (e.g., DMSO) is too high and causing cytotoxicity.Ensure the final concentration of the vehicle in the culture medium is at a non-toxic level, typically ≤ 0.1% for DMSO. It is advisable to test the tolerance of your specific cell line to the vehicle.
Difficulty dissolving the initial powder The incorrect solvent is being used.9-cis-Retinol and its derivatives are soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).
Insufficient mixing or temperature.Gentle warming to 37°C and vortexing can help dissolve the compound in the organic solvent.

Frequently Asked Questions (FAQs)

1. What is the best solvent to dissolve this compound?

This compound, like other retinoids, is best dissolved in an organic solvent. The choice of solvent may depend on the specific experimental requirements. Commonly used solvents include:

For cell culture applications, DMSO is frequently used to prepare a concentrated stock solution, which is then diluted into the aqueous culture medium.

2. What is the maximum aqueous solubility of this compound?

The aqueous solubility of retinoids is generally very low, in the micromolar range. A specific protocol for 9-cis-retinal (B17824) (a closely related compound) reports a solubility of approximately 0.3 mg/ml in a 1:2 solution of ethanol:PBS (pH 7.2). It is important to note that aqueous solutions of retinoids are unstable and should be prepared fresh for each experiment.

3. How should I store my this compound stock solution?

To ensure stability, stock solutions of this compound should be:

  • Stored at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in foil.

  • Aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.

  • Stored under an inert gas like argon or nitrogen to prevent oxidation, although this is not always necessary for short-term storage.

4. My this compound precipitated in my cell culture medium. Can I still use it?

It is not recommended to use a medium where the compound has precipitated. Precipitation indicates that the compound is not fully solubilized, and therefore the actual concentration in the medium is unknown and will not be consistent. This can lead to unreliable and irreproducible experimental results.

5. How can I increase the solubility of this compound in my aqueous experimental setup?

To maximize the solubility of this compound in aqueous solutions, follow these steps:

  • First, dissolve the compound in a suitable organic solvent like ethanol or DMSO to create a concentrated stock solution.

  • Then, dilute this stock solution into your pre-warmed aqueous buffer or cell culture medium.

Quantitative Solubility Data

The following table summarizes the solubility of related 9-cis-retinoids in various solvents. The solubility of this compound is expected to be very similar.

Compound Solvent Solubility
9-cis RetinalEthanol~25 mg/mL
DMSO~16 mg/mL
Dimethyl formamide (B127407) (DMF)~25 mg/mL
1:2 solution of ethanol:PBS (pH 7.2)~0.3 mg/mL
9-cis Retinoic AcidEthanol~0.5 mg/mL
DMSO~20 mg/mL
Dimethyl formamide (DMF)~20 mg/mL

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Pipettes

Procedure:

  • Bring the vial of this compound powder and the DMSO to room temperature.

  • In a subdued light environment, weigh out the required amount of this compound.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol for Diluting this compound into Aqueous Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Pipettes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Ensure your cell culture medium is pre-warmed to 37°C.

  • Add the required volume of the stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

  • Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing.

  • Use the freshly prepared medium immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Dissolve in Organic Solvent (e.g., DMSO) A->B C Vortex until Clear B->C D Aliquot into Light-Protected Tubes C->D E Store at -20°C to -80°C D->E F Thaw Stock Solution Aliquot H Dilute Stock into Medium F->H G Pre-warm Aqueous Medium (37°C) G->H I Mix Gently H->I J Use Immediately I->J K Experiment J->K Add to Cells/Experiment

Caption: Workflow for preparing this compound solutions.

signaling_pathway Simplified 9-cis-Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol 9-cis-Retinol Retinal 9-cis-Retinaldehyde Retinol->Retinal RDH RA 9-cis-Retinoic Acid Retinal->RA RALDH RXR RXR RA->RXR activates RAR RAR RA->RAR activates RARE Retinoic Acid Response Element (RARE) RXR->RARE binds RAR->RARE binds Transcription Target Gene Transcription RARE->Transcription regulates

Caption: 9-cis-Retinoic acid signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: 9-cis-Retinol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of the deuterated internal standard, 9-cis-Retinol-d5, with non-deuterated alternatives for the quantitative analysis of 9-cis-retinol (B22316) and other retinoids. The choice of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, particularly in complex matrices encountered in drug development and clinical research. This document summarizes key performance data from various studies and provides detailed experimental protocols to aid in method validation.

The Gold Standard: Deuterated Internal Standards

In the realm of quantitative analysis using mass spectrometry, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the gold standard.[1] This is attributed to their near-identical physicochemical properties to the analyte of interest. The substitution of hydrogen atoms with deuterium (B1214612) results in a mass shift that is readily detectable by a mass spectrometer, while minimally affecting properties like extraction recovery, chromatographic retention time, and ionization efficiency.[1] This ensures that the internal standard closely mimics the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, thereby providing superior correction for potential variabilities.[1]

In contrast, non-deuterated internal standards, often structural analogs like retinyl acetate (B1210297), may exhibit different extraction efficiencies and chromatographic behaviors.[1] These differences can lead to inadequate compensation for matrix effects and other sources of error, potentially compromising the accuracy of the quantitative results.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

While a direct head-to-head comparative study for this compound against a non-deuterated standard for 9-cis-retinol quantification was not identified in the public literature, the following tables summarize representative validation data from studies employing either deuterated or non-deuterated internal standards for the analysis of various retinoids. This data, collated from different sources, illustrates the typical performance characteristics of each approach.

Table 1: Performance Data for Analytical Methods Using Deuterated Internal Standards

Analyte(s)Internal StandardMethodLinearity RangeLLOQPrecision (CV%)Accuracy (% Bias)RecoveryReference
atRA, 9-cisRA, 13-cisRA, 9,13-dicisRA13-cisRA-d5UHPLC-MS/MS0.1 - 20 nM0.05 nM (for RA isomers)Intra-day: <15%, Inter-day: <15%Within 15% of true valueNot specified
atRAatRA-d5LC-MS/MS50 - 3200 pg/mL50 pg/mLIntra-day: 9.3%, Inter-day: 14.0%Intra-day: 96.5%, Inter-day: 101.2%89.7 ± 9.2%
9-cis-Retinoic Acid13-cis-retinoic acid-d5LC-MS/MS2.85 - 450.51 ng/mL2.85 ng/mLIntra-day: <5.9%, Inter-day: <6.0%Within acceptable limitsConsistent across QC levels

Note: Data presented is from separate studies and not from a direct comparative experiment.

Table 2: Performance Data for Analytical Methods Using Non-Deuterated Internal Standards

Analyte(s)Internal StandardMethodLinearity RangeLLOQPrecision (CV%)Accuracy (% Bias)RecoveryReference
Retinol (B82714), 9-cis, 13-cis, and all-trans RARetinyl AcetateLC-MSOver at least three orders of magnitude702 fmol (for all-trans RA)Excellent intra- and inter-assay reproducibilityGoodGood
Retinol, Retinal, all-trans-RA, 13-cis-RARetinyl AcetateHPLC0.1 - 5.0 µg/mL (Retinol & Retinyl Acetate)~2.5 ng (Retinol & RA isomers), ~5.0 ng (Retinal & Retinyl Acetate)1.2% - 8.3%Not specifiedNot specified

Note: Data presented is from separate studies and not from a direct comparative experiment.

Experimental Protocols

Protocol 1: UHPLC-MS/MS for Retinoid Isomers using a Deuterated Internal Standard (Adapted from)

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of serum, add the deuterated internal standard solution (e.g., 13-cisRA-d5).
  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.
  • Vortex and centrifuge.
  • To the supernatant, add 1 mL of hexane/ethyl acetate (1:1, v/v).
  • Vortex and centrifuge.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in an appropriate mobile phase for injection.

2. UHPLC-MS/MS Conditions:

  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
  • Flow Rate: Optimized for the specific column dimensions.
  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode, depending on the analytes.
  • Detection: Multiple Reaction Monitoring (MRM) for each retinoid isomer and the deuterated internal standard.

Protocol 2: LC-MS for Retinol and Retinoic Acid Isomers using a Non-Deuterated Internal Standard (Adapted from)

1. Sample Preparation (Protein Precipitation):

  • Homogenize tissue samples in an appropriate buffer.
  • To an aliquot of the homogenate or serum, add the non-deuterated internal standard solution (e.g., retinyl acetate).
  • Add a sufficient volume of a protein precipitating agent (e.g., acetonitrile or methanol).
  • Vortex and centrifuge.
  • Collect the supernatant for injection.

2. LC-MS Conditions:

  • Column: A non-porous silica (B1680970) C18 column.
  • Mobile Phase: An isocratic or gradient elution using a mixture of solvents such as acetonitrile, water, and an acid modifier (e.g., formic acid).
  • Mass Spectrometry: A mass spectrometer with an atmospheric pressure chemical ionization (APCI) source operating in positive ion mode is often suitable for retinol and its esters.
  • Detection: Selected Ion Monitoring (SIM) of the protonated molecules of the analytes and the internal standard.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in an analytical method validation workflow.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification cluster_validation Method Validation Parameters Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Alternative) Sample->Add_IS Extraction Extraction (e.g., LLE or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Recovery Recovery Extraction->Recovery Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Matrix_Effect Matrix Effect Detection->Matrix_Effect Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Linearity Linearity Quantification->Linearity Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision

Caption: Experimental workflow for bioanalytical method validation.

signaling_pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_action Nuclear Receptor Activation Retinol Retinol cis_Retinol 9-cis-Retinol Retinol->cis_Retinol Isomerization cis_Retinal 9-cis-Retinal cis_Retinol->cis_Retinal Oxidation cis_RA 9-cis-Retinoic Acid cis_Retinal->cis_RA Oxidation RXR Retinoid X Receptor (RXR) cis_RA->RXR Binding & Activation Gene_Expression Target Gene Expression RXR->Gene_Expression Regulation

Caption: Simplified metabolic pathway of 9-cis-Retinol.

Conclusion

The use of a deuterated internal standard, such as this compound, is highly recommended for the accurate and precise quantification of 9-cis-retinol in biological matrices. The inherent physicochemical similarity to the analyte ensures superior performance in correcting for experimental variability compared to non-deuterated alternatives. While direct comparative data is limited, the collective evidence from numerous studies on retinoid analysis strongly supports the adoption of stable isotope-labeled standards for robust and reliable bioanalytical method validation in research and drug development.

References

A Comparative Guide to 9-cis-Retinol-d5 and Other Retinoid Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of retinoids, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 9-cis-Retinol-d5 with other commonly employed retinoid internal standards, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, thereby compensating for variations and matrix effects. In the realm of retinoid analysis, which is crucial for understanding physiological processes and drug development, deuterated and other structural analogs are frequently used. This guide will focus on the performance of this compound in comparison to other deuterated retinoids and a non-isotopically labeled standard.

Performance Comparison of Retinoid Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of LC-MS/MS-based quantification of retinoids. The following table summarizes the performance of various internal standards based on data from several studies. It is important to note that direct head-to-head comparative studies for all listed standards are limited; therefore, the data is compiled from different publications utilizing validated methodologies.

Internal StandardAnalyte(s) QuantifiedMatrixExtraction Recovery (%)Intra-day Precision (% CV)Inter-day Precision (% CV)Key Findings & References
This compound 9-cis-Retinol (B22316)Biological (intended)Data not available in searched literatureData not available in searched literatureData not available in searched literatureIntended for use as an internal standard for the quantification of 9-cis-retinol by GC- or LC-MS.[1][2]
all-trans-Retinoic Acid-d5 (atRA-d5) all-trans-Retinoic Acid (atRA)Human Plasma89.7 ± 9.29.314.0Demonstrated good linearity and reproducibility.[3]
13-cis-Retinoic Acid-d5 (13-cRA-d5) 9-cis-Retinoic Acid (9-cRA), 4-oxo-9-cis-Retinoic AcidHuman PlasmaConsistent across QC levels9-cRA: <5.9, 4-oxo-9-cRA: <13.89-cRA: <6.0, 4-oxo-9-cRA: <11.3Successfully applied for simultaneous estimation of 9-cRA and its metabolite.[4]
all-trans-4,4-dimethyl-RA all-trans-Retinoic Acid (atRA), 13-cis-Retinoic Acid (13-cis-RA)Mouse Tissues & SerumSimilar to atRA5.4 ± 0.48.9 ± 1.0A non-deuterated standard that improves accuracy by confirming extraction efficiency and revealing handling-induced isomerization.

Note: The performance of this compound is not detailed in the currently available public literature. The information provided is based on its intended use as described by suppliers. For other internal standards, the data is extracted from specific studies and may vary depending on the experimental conditions.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of key experimental procedures for retinoid quantification using internal standards.

Method 1: Quantification of all-trans-Retinoic Acid in Human Plasma using atRA-d5

This method outlines a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for quantifying atRA in human plasma.[3]

  • Sample Preparation:

    • To 200 µL of plasma, add 100 pg of atRA-d5 internal standard.

    • Acidify with 5 µL of 10 M hydrochloric acid.

    • Precipitate proteins by adding 400 µL of methanol (B129727) and centrifuge.

    • Perform liquid-liquid extraction of the supernatant with 300 µL of hexane (B92381) and 300 µL of ethyl acetate.

    • Evaporate the organic phase and reconstitute the residue for analysis.

  • LC-MS/MS Analysis:

    • Column: Waters® Acquity BEH C18 column (1.7 µM, 2.1 × 50 mm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Ionization: Positive ion mode mass spectrometry.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Simultaneous Estimation of 9-cis-Retinoic Acid and its Metabolite in Human Plasma using 13-cRA-d5

This high-throughput LC-MS/MS method was developed for the simultaneous estimation of 9-cis-retinoic acid and 4-oxo-9-cis-retinoic acid.

  • Sample Preparation:

    • Liquid-liquid extraction of plasma samples is performed using a mixture of ethyl acetate, n-hexane, and isopropyl alcohol (30:65:5, v/v/v).

  • LC-MS/MS Analysis:

    • Column: Chromolith Performance RP18 (100 × 4.6 mm).

    • Ionization: Turbo ion source in negative polarity.

    • Detection: Multiple Reaction Monitoring (MRM).

Visualizing Key Processes

To better understand the biological context and analytical workflows, the following diagrams are provided.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake Retinal Retinal Retinol->Retinal RDH atRA all-trans-Retinoic Acid (atRA) Retinal->atRA RALDH c9RA 9-cis-Retinoic Acid (9cRA) atRA->c9RA Isomerase CRABP CRABP atRA->CRABP c9RA->CRABP RAR RAR CRABP->RAR RXR RXR CRABP->RXR RARE RARE RAR->RARE RXR->RARE Gene Target Gene Transcription RARE->Gene

Caption: Simplified Retinoid Signaling Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Chromatographic Separation Evap->LC MS Mass Spectrometric Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: General Experimental Workflow for Retinoid Analysis.

Conclusion

The selection of an internal standard is a critical step in the development of robust and reliable quantitative assays for retinoids. Deuterated internal standards, such as all-trans-retinoic acid-d5 and 13-cis-retinoic acid-d5, have demonstrated excellent performance in terms of recovery, precision, and accuracy in various studies. These stable isotope-labeled standards co-elute with the analyte of interest, providing effective compensation for matrix effects and other sources of variability.

While this compound is commercially available and intended for the quantification of 9-cis-retinol, there is a lack of published, peer-reviewed data detailing its specific performance characteristics in validated bioanalytical methods. Researchers considering the use of this compound should perform thorough in-house validation to establish its suitability for their specific application, focusing on parameters such as extraction recovery, matrix effects, stability, and its ability to accurately correct for variations in the quantification of 9-cis-retinol.

In contrast, non-deuterated internal standards like all-trans-4,4-dimethyl-RA can also provide reliable quantification and have the added benefit of being able to monitor for potential isomerization of the analyte during sample handling. Ultimately, the choice of internal standard should be based on a careful evaluation of the specific analytical requirements, the availability of validated methods, and the performance characteristics of the standard in the intended biological matrix.

References

A Comparative Guide to Assessing the Isotopic Purity of 9-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the isotopic purity of deuterated standards like 9-cis-Retinol-d5 is paramount for accurate quantification and mechanistic elucidation. This guide provides an objective comparison of methodologies to assess the isotopic purity of this compound and presents a framework for comparing its performance against other alternatives.

Introduction to Isotopic Purity

Isotopically labeled compounds, particularly those incorporating deuterium (B1214612), are invaluable tools in mass spectrometry-based quantitative analysis and as tracers in metabolic research. The replacement of hydrogen with deuterium atoms results in a mass shift that allows for differentiation from the endogenous, unlabeled analyte. The isotopic purity, or the percentage of the compound that is appropriately labeled, directly impacts the accuracy of experimental results. High isotopic purity minimizes interference from unlabeled or partially labeled species, ensuring reliable quantification.

This compound is a deuterated analog of 9-cis-Retinol, a key endogenous retinoid involved in various biological processes, including vision and gene regulation. Its use as an internal standard in quantitative assays necessitates a thorough assessment of its isotopic enrichment.

Analytical Methodologies for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of the desired deuterated species (d5) versus partially deuterated (d1-d4) and unlabeled (d0) species can be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be employed to assess isotopic purity. ¹H NMR can be used to quantify the remaining protons at the labeled positions, while ²H NMR directly detects the deuterium atoms, providing information about the location and extent of deuteration.[2]

Comparative Analysis of this compound

Table 1: Comparison of Isotopic Purity for Commercially Available this compound and a Related Deuterated Retinoid

ProductSupplierStated Isotopic PurityExpected d5 Abundance (%)Expected d0 Abundance (%)
This compound Supplier A>98%98.5<0.5
This compound Supplier B (e.g., Cayman Chemical)≥99% deuterated forms (d1-d5)99.2<0.1
This compound Supplier C (e.g., MedKoo Biosciences)>98%98.2<0.5
9-cis-Retinoic acid-d5 Example Alternative>98%98.6<0.4

Note: The "Expected d5 and d0 Abundance" values are hypothetical, based on typical high-purity deuterated standards and are for illustrative purposes.

Experimental Protocol: Isotopic Purity Assessment of this compound by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry.

1. Materials and Reagents

  • This compound sample

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Unlabeled 9-cis-Retinol as a reference standard

2. Sample Preparation

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 (v/v) acetonitrile:water.

  • Prepare a similar concentration of unlabeled 9-cis-Retinol as a reference.

3. LC-HRMS Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 70% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • MS System: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100-500

  • Resolution: >70,000

4. Data Analysis

  • Acquire full scan mass spectra for both the labeled and unlabeled standards.

  • Extract the ion chromatograms for the expected m/z values of 9-cis-Retinol (d0, [M+H]⁺ ≈ 287.237) and this compound (d5, [M+H]⁺ ≈ 292.268).

  • From the full scan mass spectrum of the this compound sample, determine the relative intensities of the ions corresponding to the d0, d1, d2, d3, d4, and d5 isotopologues.

  • Calculate the isotopic purity as the percentage of the sum of the intensities of all deuterated isotopologues relative to the sum of the intensities of all isotopologues (d0 to d5). The isotopic enrichment for the d5 species is the intensity of the d5 ion relative to the sum of all isotopologue intensities.

experimental_workflow Experimental Workflow for Isotopic Purity Assessment cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution of this compound working Dilute to 1 µg/mL Working Solution stock->working inject Inject Sample into UHPLC-HRMS working->inject separate Chromatographic Separation on C18 Column inject->separate detect High-Resolution Mass Spectrometry Detection separate->detect extract Extract Ion Chromatograms for d0 to d5 Isotopologues detect->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundances and Isotopic Purity integrate->calculate result Final Isotopic Purity Report calculate->result

Caption: Workflow for assessing the isotopic purity of this compound.

Signaling Pathway Context

The accurate quantification of 9-cis-Retinol is critical for studying its role in retinoid signaling. 9-cis-Retinol is a precursor to 9-cis-retinoic acid, a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and regulate gene expression involved in cell proliferation, differentiation, and apoptosis. The use of isotopically labeled standards allows for precise measurement of retinoid levels in complex biological matrices, aiding in the elucidation of these pathways.

signaling_pathway Simplified Retinoid Signaling Pathway cluster_nucleus Nucleus Retinol Retinol RA All-trans-Retinoic Acid Retinol->RA cis_Retinol 9-cis-Retinol cis_RA 9-cis-Retinoic Acid cis_Retinol->cis_RA RAR RAR RA->RAR cis_RA->RAR RXR RXR cis_RA->RXR Gene Target Gene Expression RAR->Gene RXR Heterodimer

Caption: Simplified overview of the retinoid signaling pathway.

Conclusion

The assessment of isotopic purity is a critical quality control step for ensuring the reliability of studies utilizing deuterated internal standards. For this compound, LC-HRMS provides a robust method for quantifying the distribution of isotopologues. When selecting a supplier for this compound, researchers should carefully consider the stated isotopic purity and, if possible, perform an in-house verification using the methodologies outlined in this guide. High isotopic purity is essential for accurate and reproducible results in downstream applications.

References

A Comparative Guide to Retinol Quantification: Cross-Validation of LC-MS/MS and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalytical research and clinical diagnostics, the accurate quantification of retinol (B82714) (Vitamin A) is paramount for assessing nutritional status and understanding its role in various physiological and pathological processes. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation of these two methods, offering insights into their respective experimental protocols, performance characteristics, and a direct comparison of their results.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key validation parameters for both LC-MS/MS and GC-MS in the context of retinol analysis, based on reported experimental data.

ParameterLC-MS/MSGC-MSReferences
Lower Limit of Quantification (LLOQ) 0.07 - 0.26 µmol/LMethod dependent, can achieve low ng/mL levels[1]
**Linearity (R²) **>0.98>0.99[2][3]
Intra-assay Imprecision (%CV) < 4.9%Typically < 10%[4]
Inter-assay Imprecision (%CV) < 10%Typically < 15%[5]
Sample Volume 100 - 200 µL serum~400 µL serum
Derivatization Required NoYes (e.g., silylation)

Experimental Protocols

A clear understanding of the methodologies is crucial for replication and validation. Below are detailed protocols for retinol extraction from serum and subsequent analysis by both LC-MS/MS and GC-MS.

Retinol Extraction from Serum: A General Protocol

A common step for both methods is the initial extraction of retinol from the serum matrix. Several techniques can be employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation (PPT):

  • To 200 µL of serum, add 400 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis or further processing.

2. Liquid-Liquid Extraction (LLE):

  • To 200 µL of serum, add an internal standard and 200 µL of acetonitrile, and vortex.

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the upper organic layer containing retinol to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for injection.

3. Solid-Phase Extraction (SPE):

  • SPE cartridges (e.g., C18) are used to separate retinol from the aqueous matrix.

  • The protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the purified retinol.

LC-MS/MS Methodology

LC-MS/MS offers high sensitivity and specificity for retinol quantification without the need for derivatization.

Chromatographic Conditions:

  • LC System: Thermo Scientific™ Vanquish™ LC system or equivalent.

  • Column: Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase: A gradient of water and methanol (B129727) containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 0.5 - 20 µL.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Thermo Scientific™ TSQ Endura™ Triple Quadrupole Mass Spectrometer or similar.

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Mode: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for retinol and its internal standard, ensuring high selectivity. For retinol, a common transition is the monitoring of the fragment ion at m/z 269.

GC-MS Methodology

GC-MS is a classic and robust technique for retinol analysis, though it typically requires derivatization to improve the volatility and thermal stability of the analyte.

Sample Preparation and Derivatization:

  • Following extraction, the dried retinol fraction is derivatized. A common agent is O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane, which converts retinol to its more volatile trimethylsilyl (B98337) (TMS) ether.

Gas Chromatography Conditions:

  • GC System: Agilent GC-MS system or equivalent.

  • Column: HP-1 methyl siloxane capillary column (e.g., 19091z-431).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Capture Negative Chemical Ionization (ECNCI) or Electron Ionization (EI).

  • Ionization Agent (for NCI): Methane.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used to detect and quantify the characteristic ions of the derivatized retinol.

Mandatory Visualizations

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_comparison Cross-Validation serum Serum Sample extraction Extraction (PPT, LLE, or SPE) serum->extraction extract Retinol Extract extraction->extract lc Liquid Chromatography extract->lc deriv Derivatization extract->deriv msms Tandem Mass Spectrometry lc->msms lcms_data LC-MS/MS Data msms->lcms_data comparison Results Comparison lcms_data->comparison gc Gas Chromatography deriv->gc ms Mass Spectrometry gc->ms gcms_data GC-MS Data ms->gcms_data gcms_data->comparison logical_relationship cluster_methods Analytical Methods cluster_performance Performance Metrics cluster_conclusion Conclusion lcms LC-MS/MS (Direct Analysis) sensitivity Sensitivity (LLOQ) lcms->sensitivity specificity Specificity (SRM/SIM) lcms->specificity precision Precision (%CV) lcms->precision throughput Throughput lcms->throughput Higher gcms GC-MS (Requires Derivatization) gcms->sensitivity gcms->specificity gcms->precision gcms->throughput Lower conclusion Both methods provide reliable quantification. Choice depends on available instrumentation, sample throughput needs, and expertise. sensitivity->conclusion specificity->conclusion precision->conclusion throughput->conclusion

References

A Comparative Guide to the Inter-Laboratory Quantification of 9-cis-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for the quantification of 9-cis-Retinol, tailored for researchers, scientists, and professionals in drug development. In the absence of a formal inter-laboratory comparison program, this document synthesizes data from published studies to offer a comparative analysis of various analytical techniques.

Introduction to 9-cis-Retinol Quantification

9-cis-Retinol is a naturally occurring geometric isomer of vitamin A and a precursor to the biologically active 9-cis-retinoic acid, a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Accurate quantification of 9-cis-Retinol is crucial for understanding its physiological roles, metabolic pathways, and therapeutic potential. However, the inherent instability of retinoids, which are susceptible to isomerization and oxidation, presents a significant challenge in their analysis.[2][3][4] This necessitates careful sample handling, robust analytical methods, and often, the use of internal standards for accurate measurement.

Comparative Analysis of Analytical Methodologies

The primary methods for the quantification of 9-cis-Retinol and other retinoids are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation: Performance of Quantification Methods

The following tables summarize the performance characteristics of various published methods for retinoid analysis, providing a baseline for comparison.

Table 1: HPLC-UV Methods for Retinoid Quantification

Method ReferenceAnalyte(s)MatrixColumnLimit of Quantification (LOQ)Linearity Range
Wang et al. (2001)Retinol (B82714), 9-cis, 13-cis, all-trans RARat ProstateNon-porous silica (B1680970) C18702 fmol (all-trans RA)> 3 orders of magnitude
Kane et al. (2008)Retinol isomers (all-trans, 9-cis, 13-cis)Mouse Serum & TissuesZorbax SB-C181-5 pmol4-1000 pmol
Anonymous (SIELC Technologies)Retinol, Retinol acetate, Retinol palmitateNot specifiedLipak mixed-modeNot specifiedNot specified
Marchetti et al. (1994)9-cis Retinoic AcidPlasmaReversed-phaseNot specifiedNot specified

Table 2: LC-MS/MS Methods for Retinoid Quantification

Method ReferenceAnalyte(s)MatrixLower Limit of Quantification (LLOQ)Linearity Range
Arnold et al. (2012)9-cis-RA and other retinoidsHuman Serum0.05 nM (RA isomers)Not specified
Anonymous (2017)12 Retinoids and metabolitesSerumsub ng/mL levels1 ng/mL to 1000 ng/mL

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of retinoids.

Protocol 1: HPLC-UV Quantification of Retinol Isomers

This protocol is adapted from a method for quantifying retinol isomers in biological samples.

1. Sample Preparation and Extraction:

  • Homogenize tissue samples (10-20 mg) in a suitable buffer.
  • For serum samples, use a small volume (e.g., 50 µL).
  • Perform a liquid-liquid extraction with hexane (B92381) or another suitable organic solvent.
  • Evaporate the organic phase to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.
  • All procedures should be carried out under red light to prevent isomerization.

2. HPLC-UV Analysis:

  • Column: Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm).
  • Mobile Phase: A gradient of water, acetonitrile (B52724), and formic acid.
  • Flow Rate: 1 mL/min.
  • Detection: UV absorbance at 325 nm.
  • Injection Volume: 100 µL.

3. Quantification:

  • Generate a standard curve using certified reference standards of 9-cis-Retinol.
  • Quantify the analyte by comparing the peak area to the standard curve.

Protocol 2: LC-MS/MS Quantification of Retinoids

This protocol is based on a sensitive method for measuring multiple retinoids in human serum.

1. Sample Preparation and Extraction:

  • To 500 µL of serum, add internal standards (e.g., isotope-labeled retinoids).
  • Add acetonitrile and 4 N HCl to precipitate proteins.
  • Vortex the sample.
  • Extract the retinoids twice with 5 mL of hexane.
  • Evaporate the combined hexane layers to dryness.
  • Reconstitute the residue in the mobile phase.

2. UHPLC-MS/MS Analysis:

  • Chromatography: Utilize a UHPLC system for separation.
  • Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI).
  • Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and specificity.

3. Quantification:

  • Prepare a calibration curve using standards spiked into a blank serum matrix.
  • Calculate the concentration of 9-cis-Retinol based on the peak area ratio of the analyte to the internal standard.

Visualizations

Signaling Pathway of 9-cis-Retinol

The following diagram illustrates the metabolic and signaling pathway of 9-cis-Retinol.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Nuclear Receptor Activation Dietary Sources\n(e.g., 9-cis-β-carotene) Dietary Sources (e.g., 9-cis-β-carotene) 9-cis-Retinal 9-cis-Retinal Dietary Sources\n(e.g., 9-cis-β-carotene)->9-cis-Retinal 9-cis-Retinol 9-cis-Retinol 9-cis-Retinal->9-cis-Retinol Retinaldehyde Reductase 9-cis-Retinoic Acid 9-cis-Retinoic Acid 9-cis-Retinal->9-cis-Retinoic Acid Retinaldehyde Dehydrogenase 9-cis-Retinol->9-cis-Retinal cis-Retinol Dehydrogenase (cRDH) RXR RXR 9-cis-Retinoic Acid->RXR Binds and Activates RAR RAR RXR->RAR Heterodimerization VDR, TR, PPAR VDR, TR, PPAR RXR->VDR, TR, PPAR Heterodimerization Gene Transcription Gene Transcription RXR->Gene Transcription Regulates Biological Effects\n(Cell Proliferation, Differentiation) Biological Effects (Cell Proliferation, Differentiation) Gene Transcription->Biological Effects\n(Cell Proliferation, Differentiation)

Metabolic and signaling pathway of 9-cis-Retinol.
Experimental Workflow for 9-cis-Retinol Quantification

The diagram below outlines a typical experimental workflow for quantifying 9-cis-Retinol.

G start Sample Collection (e.g., Serum, Tissue) extraction Liquid-Liquid Extraction (under red light) start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution analysis LC-MS/MS or HPLC-UV Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification end Reported Concentration quantification->end

General workflow for 9-cis-Retinol quantification.
Logical Relationship in Method Comparison

This diagram illustrates the key parameters considered when comparing different analytical methods for 9-cis-Retinol quantification.

G cluster_0 Analytical Method cluster_1 Performance Metrics cluster_2 Application Context method HPLC-UV vs. LC-MS/MS sensitivity Sensitivity (LOQ) method->sensitivity selectivity Selectivity method->selectivity linearity Linearity method->linearity reproducibility Reproducibility method->reproducibility matrix Sample Matrix (Serum, Tissue) sensitivity->matrix selectivity->matrix throughput Throughput throughput->method

Key parameters for comparing analytical methods.

References

A Researcher's Guide to Kinetic Isotope Effects of Deuterated Retinoids in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a powerful tool in medicinal chemistry and enzymology. This substitution can alter the rate of chemical reactions in a phenomenon known as the kinetic isotope effect (KIE), providing invaluable insights into enzymatic mechanisms and offering a pathway to enhance the metabolic stability of therapeutic agents. In the realm of retinoid research, deuteration presents a compelling, yet largely unexplored, opportunity to modulate their metabolism and biological activity.

This guide provides a comprehensive overview of the theoretical and practical considerations for studying the kinetic isotope effects of deuterated retinoids in key enzymatic assays. While direct experimental data comparing deuterated retinoids is scarce in published literature, this document consolidates the foundational knowledge of retinoid metabolism and KIE principles to offer a roadmap for researchers. It outlines the key enzymatic pathways, presents detailed experimental protocols for assessing KIEs, and provides expected outcomes based on established enzymatic mechanisms.

The Retinoid Metabolic Pathway: Key Targets for Deuteration

The biological activity of vitamin A (retinol) is tightly regulated through a multi-step metabolic pathway. The conversion of retinol (B82714) to its most active form, all-trans-retinoic acid (atRA), and its subsequent catabolism are mediated by several families of enzymes.[1] Each enzymatic step involving the cleavage of a carbon-hydrogen (C-H) bond is a potential point for observing a kinetic isotope effect upon deuteration.

The primary steps are:

  • Reversible Oxidation of Retinol to Retinaldehyde: This is the rate-limiting step in retinoic acid biosynthesis and is catalyzed by retinol dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs).[1][2]

  • Irreversible Oxidation of Retinaldehyde to Retinoic Acid: This step is catalyzed by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) superfamily.[1][3]

  • Catabolism of Retinoic Acid: Excess retinoic acid is hydroxylated and further metabolized for elimination by cytochrome P450 enzymes, particularly the CYP26 family.

Retinoid_Metabolism Retinol all-trans-Retinol Retinaldehyde all-trans-Retinaldehyde Retinol->Retinaldehyde Retinoic_Acid all-trans-Retinoic Acid (atRA) Retinaldehyde->Retinoic_Acid Inactive_Metabolites Inactive Metabolites Retinoic_Acid->Inactive_Metabolites RDH_label RDHs / ADHs (Reversible, Rate-Limiting) RALDH_label RALDHs (ALDH1A) (Irreversible) CYP26_label CYP26A1, B1, C1

Figure 1. Key enzymatic steps in the biosynthesis and catabolism of all-trans-retinoic acid.

Understanding the Kinetic Isotope Effect (KIE)

The KIE is the ratio of the reaction rate of a substrate containing a light isotope (kL) to that of the same substrate with a heavy isotope (kH) at a specific position (KIE = kL/kH). For deuterium, this is expressed as kH/kD. A KIE greater than 1 (a "normal" KIE) indicates that the C-H bond is being broken in the rate-determining step of the reaction. This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond and thus a higher activation energy for bond cleavage.

  • Primary KIEs are observed when the bond to the isotopically substituted atom is broken during the rate-determining step. For C-H bond cleavage, primary deuterium KIEs are typically in the range of 2 to 8.

  • Secondary KIEs occur when the bond to the isotope is not broken but its environment changes during the reaction, such as a change in hybridization. These effects are much smaller, usually between 0.8 and 1.2.

Expected Kinetic Isotope Effects in Retinoid Metabolism

While specific experimental data is lacking, we can predict the expected KIEs based on the known mechanisms of the enzymes involved in retinoid metabolism. The following table summarizes these expectations, providing a theoretical comparison for guiding experimental design.

Deuterated RetinoidPosition of DeuterationTarget EnzymeProposed Rate-Determining StepExpected Primary KIE (kH/kD)Rationale
Retinol-d C15 (CH₂OH)Retinol Dehydrogenases (RDHs) / Alcohol Dehydrogenases (ADHs)Hydride transfer from C15 to NAD⁺> 1 (Normal) The core catalytic step involves the breaking of the C-H bond at the C15 position to oxidize the alcohol to an aldehyde. This is expected to be at least partially rate-limiting.
Retinaldehyde-d C15 (CHO)Retinaldehyde Dehydrogenases (RALDHs)Hydride transfer from C15 to NAD⁺> 1 (Normal) The mechanism involves a nucleophilic attack by a cysteine residue followed by a hydride shift from the C15 carbon to NAD⁺. This hydride transfer is a key step in the oxidation to a carboxylic acid.
Retinoic Acid-d C4 (β-ionone ring)Cytochrome P450 (CYP26A1)Hydrogen atom abstraction from C4 by the activated heme-iron species> 1 (Normal) CYP-mediated hydroxylation reactions typically proceed via a hydrogen abstraction-rebound mechanism. Cleavage of the C-H bond at the site of oxidation is often rate-limiting.
Retinoic Acid-d Other positions (e.g., C18)Cytochrome P450 (CYP26A1)Hydrogen atom abstraction> 1 (Normal) Similar to C4 hydroxylation, deuteration at other sites of CYP-mediated metabolism is expected to produce a KIE if that metabolic pathway is significant and the C-H bond cleavage is rate-limiting.

Experimental Protocols for KIE Determination in Enzymatic Assays

The following are generalized protocols for conducting enzymatic assays to determine the KIE of deuterated retinoids. These should be optimized for the specific enzyme and substrate being investigated.

General Workflow

KIE_Workflow Substrate_Prep Prepare Substrates (Deuterated & Non-deuterated Retinoids) Assay_Setup Set up Enzymatic Assay (Buffer, Cofactors, Substrate) Substrate_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Source (e.g., Recombinant Protein, Microsomes) Enzyme_Prep->Assay_Setup Incubation Incubate at Optimal Temperature (e.g., 37°C) Assay_Setup->Incubation Quench Quench Reaction (e.g., Acetonitrile, Acid) Incubation->Quench Extraction Extract Retinoids (e.g., Hexane) Quench->Extraction Analysis Analyze Products (HPLC, LC-MS/MS) Extraction->Analysis Calculation Calculate Reaction Rates and Determine KIE (kH/kD) Analysis->Calculation

References

The Gold Standard for Retinoid Analysis: A Comparative Guide to the Accuracy and Precision of 9-cis-Retinol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of retinoids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of 9-cis-Retinol-d5, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed methodologies.

The use of a suitable internal standard is critical in analytical chromatography to correct for the inherent variability in sample preparation, extraction, and instrument response. In the analysis of retinoids, which are susceptible to isomerization and degradation, a robust internal standard is especially crucial. Deuterated internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process, from extraction to detection. This co-elution and similar ionization behavior allow for superior compensation for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated (analogue) internal standards is evident in their ability to minimize the impact of matrix effects and improve data quality. While direct head-to-head comparative data for this compound against other internal standards for the quantification of 9-cis-retinol (B22316) is limited in publicly available literature, the performance of analogous deuterated retinoids provides a strong indication of its expected accuracy and precision.

Below is a summary of performance data for deuterated and non-deuterated internal standards from various studies on retinoid analysis.

Table 1: Performance of a Deuterated Internal Standard (13-cis-Retinoic Acid-d5 for 9-cis-Retinoic Acid Analysis)

ParameterLow ConcentrationMedium ConcentrationHigh Concentration
Intra-day Precision (%CV) Within 5.9%Not ReportedNot Reported
Inter-day Precision (%CV) Within 6.0%Not ReportedNot Reported
Accuracy (% Bias) Not ReportedNot ReportedNot Reported

Data adapted from a study on the simultaneous estimation of 9-cis-retinoic acid and its metabolite in human plasma. The precision values are for the lower limit of quantification level.[1]

Table 2: Performance of a Deuterated Internal Standard (all-trans-Retinoic Acid-d5 for all-trans-Retinoic Acid Analysis)

ParameterLow Concentration (50 pg/mL)Medium Concentration (600 pg/mL)High Concentration (2500 pg/mL)
Intra-day Precision (%CV) 9.3%9.3%9.3%
Inter-day Precision (%CV) 14.0%14.0%14.0%
Intra-day Accuracy (% Mean) 96.5%96.5%96.5%
Inter-day Accuracy (% Mean) 101.2%101.2%101.2%
Recovery (%) 89.7 ± 9.2%89.7 ± 9.2%89.7 ± 9.2%

Data from a study on the quantification of all-trans-retinoic acid in human plasma.[2]

Table 3: Performance of a Non-Deuterated Internal Standard (Retinyl Acetate (B1210297) for Retinol (B82714)/Retinyl Ester Analysis)

ParameterAdipose TissueSerum
Recovery (%) 60 ± 8%92 ± 3%

Data from a study on the HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues.[3]

The data clearly indicates that deuterated internal standards provide excellent precision, with coefficients of variation (CVs) generally below 15%, and high accuracy. The recovery of the deuterated standard for all-trans-retinoic acid was consistent and high. In contrast, the recovery of the non-deuterated internal standard, retinyl acetate, varied significantly between different biological matrices, highlighting a key limitation of using structural analogues. Retinyl acetate did not always accurately reflect the recovery of retinol from liver samples.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols for retinoid analysis using both deuterated and non-deuterated internal standards.

Protocol 1: LC-MS/MS for 9-cis-Retinoic Acid using a Deuterated Internal Standard

This method describes the simultaneous estimation of 9-cis-retinoic acid and its metabolite, 4-oxo-9-cis-retinoic acid, in human plasma using 13-cis-retinoic acid-d5 as the internal standard.[1]

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard solution (13-cis-retinoic acid-d5).

    • Perform a liquid-liquid extraction with a mixture of ethyl acetate, n-hexane, and isopropyl alcohol (30:65:5, v/v/v).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chromolith Performance RP18 (100 × 4.6 mm).

    • Mobile Phase: A binary gradient program is utilized.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative ion electrospray ionization (-ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

      • 9-cis-retinoic acid: m/z 299.4 → 255.2

      • 4-oxo-9-cis-retinoic acid: m/z 313.4 → 269.3

      • Isotretinoin-d5 (Internal Standard): m/z 304.4 → 260.2

Protocol 2: HPLC-UV for Retinoids using a Non-Deuterated Internal Standard

This method is for the quantification of retinal, retinol, and retinyl esters in serum and tissues using retinyl acetate as the internal standard.

  • Sample Preparation:

    • Add approximately 100 pmol of retinyl acetate to the sample (tissue homogenate or serum).

    • Add 1-3 mL of 0.025 M KOH in ethanol.

    • Add 10 mL of hexane (B92381) for extraction.

    • Separate the phases and collect the hexane layer.

    • Evaporate the hexane and reconstitute the residue.

  • Chromatographic Conditions:

    • Column: Zorbax SIL (4.6 × 250 mm, 5 µm).

    • Mobile Phase: 0.4% 2-propanol in hexane.

    • Flow Rate: 2 mL/min.

    • Detection: UV absorbance at 325 nm for retinol and retinyl esters.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the rationale for using deuterated internal standards.

G cluster_workflow Experimental Workflow for Retinoid Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification

Figure 1. A typical experimental workflow for the quantification of retinoids using an internal standard.

G cluster_rationale Rationale for Using Deuterated Internal Standards Analyte Analyte (e.g., 9-cis-Retinol) Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Affected by Deuterated_IS Deuterated IS (e.g., this compound) Deuterated_IS->Matrix_Effect Similarly Affected by NonDeuterated_IS Non-Deuterated IS (e.g., Retinyl Acetate) NonDeuterated_IS->Matrix_Effect Differently Affected by Accurate_Quant Accurate Quantification Matrix_Effect->Accurate_Quant Compensated by Deuterated IS Inaccurate_Quant Inaccurate Quantification Matrix_Effect->Inaccurate_Quant Poorly Compensated by Non-Deuterated IS

Figure 2. Logical relationship illustrating why deuterated internal standards provide more accurate quantification.

Conclusion

The selection of an internal standard is a critical determinant of the quality of bioanalytical data. While non-deuterated internal standards like retinyl acetate can be used, they may introduce variability and inaccuracy due to differences in extraction recovery and susceptibility to matrix effects across different biological samples. The available data strongly supports the use of deuterated internal standards, such as this compound, for the accurate and precise quantification of retinoids. Their ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures reliable correction for experimental variations, leading to more robust and trustworthy results. For researchers in drug development and other scientific fields, the adoption of deuterated internal standards is a key step towards ensuring the integrity and validity of their findings.

References

A Head-to-Head Comparison: Deuterated vs. C13-Labeled Internal Standards for Retinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for accurate and robust quantification of retinoids.

In the quantitative analysis of retinoids by mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and reliable results. The ideal internal standard should perfectly mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for any variations. The two most common types of SIL standards employed for this purpose are deuterated (²H) and carbon-13 (¹³C) labeled analogs. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers in making an informed decision for their specific analytical needs.

Key Performance Differences: A Comparative Analysis

The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact the quality and reliability of quantitative data. While both serve to differentiate the standard from the endogenous analyte by mass, their inherent physicochemical properties can lead to notable differences in analytical performance.

¹³C-labeled standards are generally considered superior for many applications due to their greater stability and closer physicochemical similarity to the unlabeled analyte.[1] In contrast, deuterated standards, while often more accessible and less expensive, can introduce complications such as chromatographic shifts and the potential for deuterium (B1214612) exchange.[2][3]

Quantitative Data Summary

The following table summarizes the key performance metrics when comparing deuterated and ¹³C-labeled internal standards for retinoid analysis.

Performance MetricDeuterated (²H) Labeled StandardsCarbon-13 (¹³C) Labeled StandardsKey Considerations for Retinoid Analysis
Chromatographic Co-elution May exhibit a chromatographic shift, often eluting slightly earlier than the unlabeled analyte due to the "isotope effect".[2]Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on retention time.[4]Co-elution is critical for accurate quantification, especially in complex biological matrices where matrix effects can vary across the peak.
Isotopic Effects The significant mass difference between ¹H and ²H (100%) can alter physicochemical properties, potentially affecting extraction recovery and ionization efficiency.The smaller relative mass difference between ¹²C and ¹³C results in negligible isotopic effects, ensuring the standard behaves almost identically to the analyte.For structurally sensitive retinoids, minimizing isotopic effects is crucial to ensure the standard accurately reflects the analyte's behavior.
Isotopic Stability Prone to back-exchange of deuterium with hydrogen, particularly if the label is on an exchangeable site (e.g., -OH).The ¹³C label is integrated into the carbon backbone of the molecule and is highly stable with no risk of exchange under typical experimental conditions.The hydroxyl group in retinol (B82714) makes deuterated standards susceptible to exchange, potentially compromising quantitative accuracy.
Accuracy & Precision Can provide acceptable accuracy and precision, but the potential for chromatographic shifts and isotopic instability can compromise results.Generally provide higher accuracy and precision due to their stability and co-elution with the analyte.For clinical and developmental studies requiring the highest level of quantitative rigor, ¹³C-labeled standards are the preferred choice.
Cost & Availability Generally less expensive and more readily available.Typically more expensive due to a more complex and laborious synthesis process.The higher initial cost of ¹³C standards can be offset by reduced method development time and increased data reliability in the long run.

Experimental Protocols

The following are generalized experimental protocols for the quantification of retinoids using either deuterated or ¹³C-labeled internal standards.

Sample Preparation (Human Serum)
  • Thawing and Spiking: Thaw frozen serum samples on ice. To 200 µL of serum, add a known amount of the chosen internal standard (either deuterated or ¹³C-labeled retinoid).

  • Protein Precipitation: Add 200 µL of acetonitrile (B52724) to the serum sample and vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1.2 mL of methyl-tert-butyl ether (MTBE) to the sample, vortex for 1 minute, and then centrifuge for 10 minutes at 13,000 rpm.

  • Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 200 µL of a 1:3 water/methanol (B129727) solution. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system, such as a Thermo Scientific™ Vanquish™, is utilized.

  • Column: A C18 column, for instance, a Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm, is suitable for separating retinoids.

  • Mobile Phase: A gradient of water and methanol containing 0.1% formic acid is commonly used.

  • Mass Spectrometer: A tandem mass spectrometer, such as a Thermo Scientific™ TSQ Endura™, operating in positive electrospray ionization (ESI) mode is employed.

  • Detection: Quantification is performed using selected reaction monitoring (SRM) of the specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample spike Spike with Internal Standard (Deuterated or C13-Labeled Retinoid) serum->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate extract Liquid-Liquid Extraction (MTBE) precipitate->extract dry Evaporation (Nitrogen Stream) extract->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (SRM Mode) hplc->ms data Data Analysis (Peak Area Ratio) ms->data

Caption: General experimental workflow for retinoid quantification.

G cluster_ideal Ideal Co-elution (C13-Labeled Standard) cluster_shift Chromatographic Shift (Deuterated Standard) A1 Analyte IS1 Internal Standard IS2 Internal Standard A2 Analyte IS2->A2 Retention Time Difference

Caption: Chromatographic behavior of labeled standards.

Conclusion and Recommendation

For the most demanding applications in retinoid analysis, such as in clinical trials or drug development, where the highest accuracy and reliability are paramount, the investment in ¹³C-labeled internal standards is highly recommended. Their superior stability and co-elution properties provide a more robust and accurate quantification, minimizing the risks associated with isotopic effects and chromatographic separation that can be encountered with deuterated standards.

While deuterated standards can be a cost-effective option and may be suitable for some research purposes, careful validation is crucial to ensure that potential issues like chromatographic shifts and deuterium exchange do not compromise the accuracy of the results. Researchers must be aware of these limitations and consider the level of quantitative rigor required for their specific study when selecting an internal standard for retinoid analysis.

References

The Analytical Edge: A Comparative Guide to 9-cis-Retinol-d5 for Quantitative Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of retinoid research, accurate and reliable quantification of isomers such as 9-cis-retinol (B22316) is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, primarily in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative analysis of analytical methods relevant to the quantification of 9-cis-retinol, with a focus on the role and expected performance of 9-cis-Retinol-d5 as an internal standard. While specific performance data for this compound is not extensively published, its function can be understood through the validation of methods for similar analytes using analogous deuterated standards.

Performance Comparison of Analytical Methods for Retinoids

The following table summarizes the performance characteristics of various analytical methods for the quantification of retinol (B82714) and retinoic acid isomers. This data, gathered from several studies, illustrates the typical linearity and detection ranges achievable with LC-MS/MS methods that employ internal standards. The performance of a method utilizing this compound is expected to be within these ranges.

Analyte(s)Internal StandardLinearity RangeLLOQULOQReference
all-trans-Retinoic Acidall-trans-Retinoic Acid-d550 - 3200 pg/mL50 pg/mL3200 pg/mL[1][2]
all-trans-Retinoic Acid, 9-cis-Retinoic Acid, 13-cis-Retinoic Acidall-trans-4,4-dimethyl-RA0.3 - 150 ng/mL (6 pg - 3 ng on column)0.3 ng/mL (6 pg on column)150 ng/mL (3 ng on column)[3]
all-trans-Retinol, 9-cis-Retinol, 13-cis-RetinolRetinyl acetate (B1210297)4 - 1000 pmol (on column)4 pmol (on column)1000 pmol (on column)
all-trans-RetinolRetinyl acetate0.05 - 10 µg/mL20 ng/mL10 µg/mL[4]
RetinolRetinol-d60.022 - 5.556 mg/L0.022 mg/L5.556 mg/L
Retinol, Retinyl palmitateRetinyl acetate3 orders of magnitude (Retinyl palmitate), 4 orders of magnitude (Retinol)5 pmol (on column) (Retinyl palmitate), 10 pmol (on column) (Retinol)Not Specified
9-cis-Retinoic Acid13-cis-Retinoic Acid-d50.1 - 20 nM0.05 nM20 nM

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of protocols from studies quantifying retinoids, which are applicable when using this compound.

Protocol 1: Quantification of all-trans-Retinoic Acid in Human Plasma
  • Sample Preparation: Liquid-liquid extraction with hexane (B92381) and ethyl acetate after protein precipitation with methanol (B129727) and acidification with hydrochloric acid.

  • Internal Standard: all-trans-Retinoic Acid-d5 (atRA-d5) added to samples before extraction.

  • Chromatography: Liquid chromatography with a C18 column.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode. Multiple reaction monitoring (MRM) was used for quantification.

Protocol 2: Quantification of Retinoic Acid Isomers in Biological Samples
  • Sample Preparation: Homogenization of tissues followed by extraction.

  • Internal Standard: all-trans-4,4-dimethyl-RA added to samples.

  • Chromatography: LC with a gradient elution.

  • Mass Spectrometry: Triple quadrupole MS/MS with ESI or atmospheric pressure chemical ionization (APCI). Selected reaction monitoring (SRM) was employed for detection.

Protocol 3: Quantification of Retinol Isomers by HPLC-UV
  • Sample Preparation: Two-step acid-base extraction.

  • Internal Standard: Retinyl acetate added to each sample.

  • Chromatography: Normal-phase HPLC with a Zorbax SIL column for isomer separation.

  • Detection: UV absorbance at 325 nm.

Visualizing the Workflow

A typical experimental workflow for the quantification of retinol isomers using a deuterated internal standard like this compound is illustrated below. This process ensures high accuracy and precision by correcting for sample loss during preparation and for variations in instrument response.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with this compound sample->add_is 1 extract Liquid-Liquid Extraction add_is->extract 2 evaporate Evaporate & Reconstitute extract->evaporate 3 lc LC Separation of Retinol Isomers evaporate->lc 4 ms MS/MS Detection (MRM/SRM) lc->ms 5 integrate Peak Integration ms->integrate 6 calibrate Calibration Curve Generation integrate->calibrate 7 quantify Quantification of 9-cis-Retinol calibrate->quantify 8

Caption: Experimental workflow for 9-cis-retinol quantification.

The Role of this compound as an Internal Standard

This compound is intended for use as an internal standard in gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS) for the quantification of 9-cis-retinol. As a deuterated analog, it exhibits nearly identical chemical and physical properties to the endogenous analyte, 9-cis-retinol. This ensures that it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation.

The key difference lies in its mass, which is higher due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of this compound to each sample before processing, any loss of analyte during sample preparation can be corrected for by monitoring the recovery of the internal standard. Furthermore, it compensates for variations in ionization efficiency in the mass spectrometer source, leading to more accurate and precise quantification.

References

A Comparative Guide to 9-cis-Retinol-d5 Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and bioanalysis, the accuracy of quantitative assays is paramount. The choice of a suitable internal standard is a critical factor in achieving reliable and reproducible results, particularly in mass spectrometry-based methods. This guide provides a comparative analysis of a deuterated reference standard, 9-cis-Retinol-d5, and its non-deuterated counterpart, 9-cis-Retinol, to aid in the selection of the most appropriate standard for your research needs.

Data Presentation: Comparison of Typical Certificate of Analysis Specifications

The following table summarizes the typical specifications found on a Certificate of Analysis for this compound and 9-cis-Retinol reference standards from various suppliers. These values are representative and may vary between lots and suppliers.

ParameterThis compound9-cis-Retinol
Chemical Formula C₂₀H₂₅D₅OC₂₀H₃₀O
Molecular Weight 291.49 g/mol 286.45 g/mol
Purity (by HPLC/GC) >98%[1]≥95% - ≥97.0%[2][3]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₅)[4]Not Applicable
Appearance White to light yellow solid[3]White to light yellow solid
Storage Conditions -20°C to -80°C, protect from light-20°C to -80°C, protect from light
Solubility Soluble in Chloroform, Methanol (B129727), Acetonitrile (B52724)Soluble in Chloroform, Ethyl Acetate, Methanol

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative evaluation of this compound and 9-cis-Retinol as internal and external standards, respectively, for the quantification of 9-cis-Retinol in a biological matrix using LC-MS/MS.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis & Comparison A Prepare Stock Solutions (this compound & 9-cis-Retinol) B Generate Calibration Curve (9-cis-Retinol) A->B C Prepare Quality Control (QC) Samples A->C D Biological Matrix Spiking (e.g., Plasma) L Evaluate Linearity, Accuracy, Precision B->L C->D E Protein Precipitation D->E H Inject Sample F Supernatant Evaporation E->F G Reconstitution in Mobile Phase F->G G->H I Chromatographic Separation H->I K Quantify 9-cis-Retinol Concentration J Mass Spectrometric Detection (MRM Mode) I->J J->K K->L M Compare Performance of d5 vs. non-d5 Standard L->M

Workflow for Comparative Analysis of Reference Standards

Experimental Protocols

Objective

To compare the performance of this compound as an internal standard versus the use of an external calibration curve with 9-cis-Retinol for the quantification of 9-cis-Retinol in a fortified biological matrix (e.g., human plasma) by LC-MS/MS.

Materials
  • This compound reference standard

  • 9-cis-Retinol reference standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Calibrated pipettes and sterile, low-binding microcentrifuge tubes

Methods

1. Preparation of Stock and Working Solutions:

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

  • 9-cis-Retinol Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 9-cis-Retinol in 1 mL of methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of working solutions of 9-cis-Retinol by serial dilution of the stock solution in methanol. These will be used to spike into the plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 3, 30, 800 ng/mL).

2. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the appropriate 9-cis-Retinol working solution (for calibrators and QCs) or methanol (for blank samples).

  • Add 10 µL of the IS working solution (100 ng/mL this compound) to all samples except the blank.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • MRM Transitions:

    • 9-cis-Retinol: Q1/Q3 transition to be determined by infusion.

    • This compound: Q1/Q3 transition to be determined by infusion.

4. Data Analysis and Comparison:

  • External Calibration: Construct a calibration curve by plotting the peak area of 9-cis-Retinol against its concentration for the calibration standards. Determine the concentration of 9-cis-Retinol in the QC samples using the regression equation.

  • Internal Standard Calibration: Construct a calibration curve by plotting the ratio of the peak area of 9-cis-Retinol to the peak area of this compound against the concentration of 9-cis-Retinol. Determine the concentration of 9-cis-Retinol in the QC samples using this calibration curve.

  • Performance Evaluation: Compare the accuracy (% bias) and precision (% CV) of the QC samples calculated using both calibration methods. The superior performance of the internal standard method is expected, particularly in compensating for matrix effects and variability in sample processing.

This guide provides a framework for the selection and comparative evaluation of this compound and 9-cis-Retinol reference standards. The use of a stable isotope-labeled internal standard like this compound is generally recommended for quantitative bioanalysis to ensure the highest level of accuracy and precision.

References

Safety Operating Guide

Proper Disposal of 9-cis-Retinol-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 9-cis-Retinol-d5 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and ensuring environmental protection.

This compound is classified as harmful if swallowed, a skin irritant, and is suspected of causing reproductive harm.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is mandatory during the disposal process.

Hazard Classification and Safety Precautions

A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye Protection: Use safety goggles with side-shields.[2]

  • Respiratory Protection: Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of this compound, from initial waste collection to final handover to environmental health and safety (EHS) personnel.

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and clearly marked hazardous waste container for this compound waste.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal of Unused Product and Contaminated Materials:

    • Unused Product: If possible, return the product to the supplier for reuse or recycling. If this is not feasible, it must be disposed of as hazardous waste.

    • Contaminated Labware (e.g., pipette tips, vials): Place all disposables contaminated with this compound into the designated hazardous waste container.

    • Empty Containers: Even empty containers may retain chemical residues and should be treated as hazardous. If the container cannot be thoroughly cleaned to ensure no residue remains, it should be punctured to prevent reuse and disposed of through the hazardous waste stream.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Remove all sources of ignition.

    • Wearing appropriate PPE, clean up the spill immediately.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as paper towels, without first absorbing with a non-combustible material.

    • For solid spills, carefully sweep up the material and place it into the hazardous waste container. Avoid generating dust.

    • Decontaminate the spill area with alcohol and then wash with soap and water.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's authorized hazardous waste disposal service.

    • Ensure all required waste disposal forms are completed accurately and accompany the waste container.

    • Disposal must be in accordance with all local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Identify & Segregate Waste (Dedicated, Labeled Container) B Step 2: Manage Waste Container (Sealed, Stored Properly) A->B C Step 3: Dispose of Materials (Unused Product, Contaminated Labware, Empty Containers) B->C E Step 5: Final Disposal (Arrange EHS Pick-up, Complete Paperwork) C->E D Step 4: Manage Spills (Alert, Clean-up, Decontaminate) D->E If Spill Occurs F Waste Collection by Authorized Service E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-cis-Retinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-cis-Retinol-d5. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 9-cis-Vitamin A Alcohol-d5

  • Molecular Formula: C₂₀H₂₅D₅O

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is essential to understand its potential health effects to implement appropriate safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H361: Suspected of damaging fertility or the unborn child.[1]

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Reproductive ToxicityCategory 2WarningH361: Suspected of damaging fertility or the unborn child

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body PartPPEMaterial/Specification
Hands Chemical-resistant glovesNitrile or other appropriate material. Ensure gloves are regularly inspected for tears or punctures.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Use in a well-ventilated areaA certified chemical fume hood is required for all manipulations of the solid compound and solutions.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent contamination and degradation of this compound, as well as to ensure the safety of laboratory personnel.

Engineering Controls:

  • All work with this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).

  • Weighing: If handling the solid form, carefully weigh the required amount in a chemical fume hood. Use appropriate tools to avoid generating dust.

  • Solution Preparation: If provided as a solution, handle with care to prevent splashes. If preparing a solution, add the solvent slowly to the solid. The compound is soluble in acetonitrile, chloroform, and methanol.

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.

Storage:

  • Store this compound in its original, tightly sealed container.

  • Recommended storage temperature is -20°C or -80°C for long-term stability.

  • Store in a dry, dark place away from incompatible materials.

  • The storage area should be locked and accessible only to authorized personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container.

  • Empty Containers: Empty containers may still contain residual chemical and should be treated as hazardous waste.

Disposal Procedure:

  • Collect all waste in appropriately labeled containers indicating "Hazardous Waste" and the chemical name.

  • Do not discharge any this compound waste into the sewer or waterways.

  • Arrange for collection and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Review SDS prep2 Don PPE: - Lab Coat - Gloves - Safety Glasses prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid or Measure Solution prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 store1 Seal Container handle2->store1 clean2 Segregate Waste: - Solid - Liquid clean1->clean2 clean3 Dispose of PPE clean2->clean3 store2 Store at -20°C or -80°C in Locked Storage store1->store2

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.